molecular formula C6H6BF2NO3 B8053828 (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Cat. No.: B8053828
M. Wt: 188.93 g/mol
InChI Key: YWYAZZQOOGAGAE-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C6H6BF2NO3 and its molecular weight is 188.93 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(difluoromethoxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO3/c8-6(9)13-5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYAZZQOOGAGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry, offering a unique combination of a difluoromethoxy group, known to enhance metabolic stability and potency, and a versatile boronic acid handle for cross-coupling reactions. This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, starting from readily available materials. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine-containing motifs into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a lipophilic bioisostere of hydroxyl and methoxy groups. Its introduction can lead to improved metabolic stability, enhanced binding affinity, and favorable alterations in pKa. When coupled with the pyridine scaffold, a common pharmacophore, and a boronic acid functional group for facile diversification via Suzuki-Miyaura coupling, the resulting molecule becomes a powerful tool for the synthesis of novel therapeutics.

This guide outlines a reliable three-step synthesis of this compound, commencing with the commercially available 2-chloro-4-hydroxypyridine.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence, prioritizing robust and scalable reactions. The key transformations are the O-difluoromethylation of a hydroxypyridine and a subsequent palladium-catalyzed Miyaura borylation.

Synthetic_Workflow Start 2-Chloro-4-hydroxypyridine Intermediate1 2-Chloro-4-(difluoromethoxy)pyridine Start->Intermediate1 Step 1: O-Difluoromethylation FinalProduct This compound Intermediate1->FinalProduct Step 2: Miyaura Borylation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Chloro-4-(difluoromethoxy)pyridine

This initial step focuses on the introduction of the critical difluoromethoxy group onto the pyridine ring.

Reaction Principle

The O-difluoromethylation is achieved via the generation of difluorocarbene (:CF₂) from a stable precursor, which then reacts with the hydroxyl group of the pyridine. Sodium chlorodifluoroacetate is an excellent choice for the difluorocarbene source due to its stability, commercial availability, and relatively low environmental impact compared to gaseous reagents like chlorodifluoromethane.[1] The reaction proceeds through the thermal decarboxylation of sodium chlorodifluoroacetate to generate the electrophilic difluorocarbene, which is then trapped by the phenolate (or in this case, pyridinolate) nucleophile.[1][2]

Difluoromethylation_Mechanism cluster_0 Carbene Generation cluster_1 Nucleophilic Attack NaO2CCF2Cl Sodium Chlorodifluoroacetate CF2 Difluorocarbene (:CF₂) NaO2CCF2Cl->CF2 Heat (Δ) - CO₂ - NaCl Intermediate Intermediate Adduct Pyridinolate 2-Chloro-4-oxypyridine Anion Pyridinolate->Intermediate + :CF₂ Product 2-Chloro-4-(difluoromethoxy)pyridine Intermediate->Product Protonation

Caption: Mechanism of O-difluoromethylation using sodium chlorodifluoroacetate.

Experimental Protocol

Materials:

  • 2-Chloro-4-hydroxypyridine

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-4-hydroxypyridine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.

  • Add sodium chlorodifluoroacetate (2.5-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. The vigorous bubbling of CO₂ should be observed upon heating.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4-(difluoromethoxy)pyridine.[3]

Causality and Optimization
  • Base: Potassium carbonate is a suitable base to deprotonate the hydroxypyridine, forming the nucleophilic pyridinolate. Stronger bases are generally not required.

  • Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the inorganic salts. The presence of a small amount of water can be beneficial in some cases.[2]

  • Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate requires elevated temperatures, typically above 100 °C.[1]

  • Stoichiometry: An excess of the difluoromethylating agent is used to ensure complete conversion of the starting material.

Part 2: Synthesis of this compound

The final step involves the conversion of the 4-chloro substituent to a boronic acid via a palladium-catalyzed Miyaura borylation.

Reaction Principle

The Miyaura borylation is a powerful cross-coupling reaction that allows for the synthesis of boronate esters from aryl halides.[4] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Experimental Protocol

Materials:

  • 2-Chloro-4-(difluoromethoxy)pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-4-(difluoromethoxy)pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.0-3.0 eq), and Pd(dppf)Cl₂ (2-5 mol%).

  • Add anhydrous 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

  • For hydrolysis, dissolve the crude ester in a mixture of diethyl ether and aqueous HCl (e.g., 1 M) and stir vigorously at room temperature for 2-4 hours.

  • Separate the aqueous layer and wash the organic layer with water.

  • The product may precipitate from the aqueous layer upon standing or can be isolated by adjusting the pH and extraction. Alternatively, the boronic acid can be used directly in subsequent reactions.

Causality and Optimization
  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylations of aryl chlorides. The dppf ligand is crucial for the efficiency of the catalytic cycle. Other catalyst systems, such as those based on Buchwald's biarylphosphine ligands (e.g., XPhos), can also be effective.[5]

  • Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle diboron reagent.

  • Base: A weak base like potassium acetate is typically used in Miyaura borylations to avoid premature hydrolysis of the diboron reagent and to facilitate the transmetalation step.[4]

  • Solvent: Anhydrous aprotic solvents like 1,4-dioxane or toluene are standard for this reaction.

Summary of Reaction Conditions

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)
1 O-Difluoromethylation2-Chloro-4-hydroxypyridineSodium chlorodifluoroacetate, K₂CO₃DMF100-120
2 Miyaura Borylation2-Chloro-4-(difluoromethoxy)pyridineB₂pin₂, KOAc, Pd(dppf)Cl₂1,4-Dioxane80-100

Conclusion

The presented three-step synthesis provides a reliable and scalable route to this compound. The choice of reagents and conditions is based on well-established and robust chemical transformations. This guide, by explaining the rationale behind the experimental choices, empowers researchers to troubleshoot and adapt the protocol as needed for their specific applications in drug discovery and development.

References

  • Sperry, J. B., Farr, R. M., Levent, M., Ghosh, M., Hoagland, S. M., Varsolona, R. J., & Sutherland, K. (2012). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 16(11), 1854–1860. [Link]

  • Greszler, A. (2019). Development of a Practical Synthesis of ABBV-2222, a CFTR Corrector for the Treatment of Cystic Fibrosis. Organic Process Research & Development, 23(10), 2205–2215. [Link]

  • Hu, J., & Zhang, W. (2010). Chlorodifluoromethyl Phenyl Sulfone: A Novel Non-Ozone-Depleting Substance-Based Difluorocarbene Reagent for O- and N-Difluoromethylations. Angewandte Chemie International Edition, 49(44), 8236–8239. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity 2-Chloro-4-(difluoromethoxy)pyridine: Pharmaceutical Intermediate Manufacturer & Supplier in China. Retrieved from [Link]

  • Arote, N. D., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. [Link]

  • Zhang, S.-L., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 18(1), 79-83. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Kolychev, E. L., et al. (2017). Suzuki–Miyaura coupling of 2-chloropyridine with arylboronic acids catalyzed by a palladium N-heterocyclic carbene complex. Tetrahedron Letters, 58(3), 245–248. [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

  • CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (2023).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic letters, 14(13), 3376–3379. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Herrerías, C. I., Yao, X., Li, Z., & Sharpless, K. B. (2020). N-Difluoromethylation of pyridine derivatives and pyridine-containing fluorophores. ResearchGate. [Link]

  • Gouverneur, V., & Tredwell, M. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

  • Hu, M., et al. (2020). N‐Difluoromethylation with sodium chlorodifluoroacetate. ResearchGate. [Link]

  • Kuninobu, Y., Iwanaga, T., Omura, T., & Takai, K. (2013). Palladium‐Catalyzed ortho‐Selective C H Borylation of 2‐Phenylpyridine and Its Derivatives at Room Temperature. Angewandte Chemie International Edition, 52(16), 4431-4434. [Link]

  • Barrio, P., & Fustero, S. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29938-29943. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Borylation of Aryl Chlorides: Scope, Applications, and Computational Studies. Journal of the American Chemical Society, 130(48), 16349–16359. [Link]

  • Gazvoda, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2977. [Link]

  • Barrio, P., & Fustero, S. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29938-29943. [Link]

  • Ota, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Barham, J. P., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(33), 7780–7784. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structural features—a pyridine core for modulating aqueous solubility and providing a hydrogen bond acceptor, a difluoromethoxy group for enhancing metabolic stability and tuning lipophilicity, and a boronic acid moiety for versatile carbon-carbon bond formation—make it a compound of significant interest. This guide provides a comprehensive analysis of its core physicochemical properties, offering field-proven insights into its handling, characterization, and application. We delve into its chemical identity, solubility, acidity, and stability, supported by detailed experimental protocols and mechanistic explanations to empower researchers in leveraging this reagent to its full potential.

Chemical Identity and Structure

A precise understanding of the molecular identity is the foundation of all subsequent experimental work. The structure combines a Lewis acidic boronic acid on a pyridine scaffold, functionalized with an electron-withdrawing difluoromethoxy group.

Table 1: Key Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1678539-02-0[1][2]
Molecular Formula C₆H₆BF₂NO₃[3]
Molecular Weight 188.92 g/mol [1]
Canonical SMILES C1=CN=C(C=C1B(O)O)OC(F)F-

Core Physicochemical Properties: A Quantitative Overview

The interplay of the pyridine ring, the difluoromethoxy group, and the boronic acid functional group dictates the compound's behavior in both reaction media and biological systems. These properties are critical for designing synthetic routes and for predicting pharmacokinetic profiles in drug discovery.

Table 2: Summary of Physicochemical Properties

PropertyValue / DescriptionSignificance in Research & Development
Appearance Expected to be a white to off-white solid.Provides a first-pass check on material purity.
Melting Point 158–162°C[3]A sharp melting range is indicative of high purity; decomposition occurs above 250°C.[3]
Aqueous Solubility Limited (predicted ≤1 mg/mL at 25°C)[3]The hydrophobic difluoromethoxy group limits water solubility, a key factor for formulation and bioassay design.
Lipophilicity (LogP) Estimated at 1.2–1.5[3]Indicates moderate lipophilicity, which can be favorable for cell membrane permeability and blood-brain barrier penetration.
Acidity (pKa) Estimated range: 3.8 - 4.4 (pyridinium N), 8.0 - 8.5 (boronic acid)The two pKa values are critical: the pyridine pKa governs behavior in acidic media, while the boronic acid pKa is essential for its activation in cross-coupling reactions.[4][5]
Solubility Profile: A Balancing Act

The solubility of this compound is a classic example of molecular trade-offs. The pyridine nitrogen and the boronic acid's hydroxyl groups can engage in hydrogen bonding, promoting solubility in polar solvents. However, the difluoromethoxy group introduces significant hydrophobicity, limiting its solubility in water.[3] It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF), which are common media for both analysis and synthesis.

Acidity and the Dual pKa System

This molecule possesses two ionizable centers:

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be protonated, forming a pyridinium cation. The pKa of the parent pyridin-4-ylboronic acid is approximately 3.85.[4] The electron-withdrawing difluoromethoxy group at the 2-position is expected to slightly lower this pKa, making it a weaker base than unsubstituted pyridine.

  • The Boronic Acid: Boronic acids are Lewis acids, not Brønsted acids in the traditional sense.[6] They accept a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is characterized by a pKa value, typically around 9 for simple phenylboronic acids.[5] At physiological pH (~7.4), the boronic acid exists predominantly in its neutral, trigonal planar form.[6] For Suzuki-Miyaura coupling, a base is required to shift this equilibrium towards the more nucleophilic boronate, which is the active species in the transmetalation step.[7]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the pyridine ring protons, typically in the δ 7.5–9.0 ppm range.[3] The difluoromethoxy group (-OCF₂H) should appear as a triplet due to coupling with the two fluorine atoms. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, appearing between δ 6.0–7.0 ppm.[3]

    • ¹⁹F NMR: A defining spectrum for this molecule, which should show a characteristic triplet for the difluoromethoxy group around δ -80 ppm.[3]

    • ¹³C NMR: Will show distinct signals for the pyridine carbons, with the carbon attached to the difluoromethoxy group being significantly affected.

    • ¹¹B NMR: Provides direct evidence of the boron center, typically appearing as a broad signal.[8]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of 188.92 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase method using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid is a standard approach.

Stability and Handling Considerations

Boronic acids, particularly heteroaromatic ones, require careful handling to ensure their integrity.

  • Protodeboronation: This is a common decomposition pathway for pyridinylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond. While 4-pyridinylboronic acids generally show good stability compared to their 2-pyridinyl counterparts, this pathway should always be considered, especially under acidic or heated conditions.

  • Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride called a boroxine. This process is reversible upon addition of water. Storing the compound in a dry, inert atmosphere (e.g., under argon or nitrogen) is crucial to minimize boroxine formation.

  • Storage: For long-term stability, store at room temperature, sealed in a dry environment.[2]

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[9][10] This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals.[11]

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid plays its critical role in the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex R¹-Pd(II)L₂-X Oxidative Adduct pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² Transmetalation Intermediate oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² Coupled Product trans_complex->product r1x R¹-X (Aryl Halide) r1x->oa_complex boronate R²-B(OH)₃⁻ (Activated Boronate) boronate->trans_complex base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, R²-B(OH)₂ represents this compound, which is activated by a base to form the boronate R²-B(OH)₃⁻, enhancing its nucleophilicity for the crucial transmetalation step.[7][11][12]

Key Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. Here, we provide a detailed methodology for determining aqueous solubility, a critical parameter for drug development.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is adapted from standard methodologies recommended by regulatory bodies and is considered the gold standard for measuring equilibrium solubility.[13][14][15]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Type I (ultrapure) water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other chemically compatible material)

  • Calibrated analytical balance

  • Calibrated pH meter

  • HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at equilibrium.[15]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of pH 7.4 PBS buffer to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker set to a consistent speed (e.g., 100-150 rpm) at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[14][16] This extended time ensures equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm filter and discard the first ~100 µL to saturate the filter material. Collect the clear filtrate into a clean HPLC vial.

  • Dilution: Dilute the filtrate with mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a multi-point calibration curve prepared from a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Calculation: Calculate the solubility (in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh 1. Weigh Excess Solid add_buffer 2. Add Buffer (pH 7.4) weigh->add_buffer shake 3. Shake at 25°C for 24-48h add_buffer->shake settle 4. Settle Suspension shake->settle filter 5. Filter Supernatant settle->filter hplc 6. Quantify by HPLC-UV filter->hplc result Equilibrium Solubility (mg/mL) hplc->result

Caption: Experimental workflow for the shake-flask solubility determination.

Conclusion

This compound is a sophisticated chemical tool whose effective use is predicated on a thorough understanding of its physicochemical properties. Its moderate lipophilicity, dual pKa values, and characteristic stability profile are not merely data points but are guiding principles for the medicinal chemist and process scientist. By applying the insights and protocols detailed in this guide, researchers can confidently employ this valuable building block to accelerate the discovery and development of novel chemical entities.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Semantic Scholar. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution - FDA. [Link]

  • Tautomeric equilibria and binding selectivity of pyridineboronic acids - The Royal Society of Chemistry. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH. [Link]

  • Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained - ResearchGate. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - Ingenta Connect. [Link]

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation - Semantic Scholar. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI. [Link]

  • Boronic acids - ArZa Bioscience. [Link]

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  • pK a values for boronic acids 1-7. - ResearchGate. [Link]

  • 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3 | CID 44119539. [Link]

  • Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

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An In-depth Technical Guide to the Structural Characterization of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for Modern Heterocyclic Building Blocks

In the landscape of contemporary drug discovery and materials science, heterocyclic boronic acids are indispensable reagents. Their utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures from readily available precursors.[1] (2-(Difluoromethoxy)pyridin-4-yl)boronic acid is a prime example of a highly functionalized building block, incorporating a pyridine core, a boronic acid moiety for coupling, and a difluoromethoxy group—a bioisostere for hydroxyl or thiol groups that can enhance metabolic stability and binding affinity.

The precise and unambiguous structural characterization of such reagents is not merely an academic exercise; it is the bedrock of reproducible and successful synthesis. Impurities, isomeric confusion, or degradation can lead to failed reactions, downstream purification challenges, and misinterpreted biological data. This guide provides a multi-technique, field-proven approach to the comprehensive structural elucidation of this compound, grounding each protocol in the fundamental principles of analytical chemistry. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build a complete and validated structural profile.

Core Physicochemical & Structural Data

A foundational step in any characterization workflow is the compilation of basic molecular properties. This data serves as a reference against which experimental results are compared.

PropertyValueSource
CAS Number 1571135-77-7[2][3]
Molecular Formula C₆H₆BF₂NO₂[2][3]
Molecular Weight 172.93 g/mol [2][3]
Canonical SMILES C1=CN=C(C=C1B(O)O)OC(F)F
InChIKey Not readily available

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Covalent Structure

NMR spectroscopy is the cornerstone of structural characterization for organic molecules in solution. It provides unparalleled insight into the electronic environment of each nucleus, revealing the precise connectivity and spatial relationships of atoms within the molecule. For a fluorinated compound like this, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for unambiguous assignment.[4]

Expert Rationale: Why a Multi-Nuclear NMR Approach is Non-Negotiable

Relying solely on proton (¹H) NMR would be insufficient and professionally negligent. The presence of fluorine introduces complex H-F and C-F coupling, which, while complicating spectra, provides invaluable structural confirmation when properly analyzed via ¹⁹F and ¹³C NMR. Furthermore, ¹¹B NMR directly probes the boron center, confirming the presence and chemical state of the critical boronic acid group, which can be prone to dehydration or esterification.[5][6] This integrated approach creates a self-validating dataset where assignments from one spectrum are corroborated by data from the others.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Causality: DMSO-d₆ is often preferred for boronic acids as it can disrupt intermolecular hydrogen bonding and better solubilize these polar compounds, leading to sharper signals for the B(OH)₂ protons.

  • Instrumentation : Data acquisition should be performed on a high-resolution NMR spectrometer operating at a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[4][7]

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum with 16-32 scans.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary due to the low natural abundance of the ¹³C isotope.[4]

    • ¹⁹F NMR : Acquire a proton-decoupled ¹⁹F spectrum. As ¹⁹F is a highly sensitive nucleus, fewer scans are typically required.[4]

    • ¹¹B NMR : Acquire a one-dimensional ¹¹B spectrum. It is highly recommended to use a quartz NMR tube to eliminate the significant background signal from borosilicate glass tubes.[4]

Data Interpretation: Expected Spectral Features
NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & CouplingStructural Assignment
¹H ~8.4 - 8.6Doublet (d)Proton on C5 (adjacent to N)
~7.5 - 7.7Doublet (d)Proton on C3 (adjacent to C4-B)
~7.2 - 7.5Triplet (t), JHF ≈ 73-75 Hz-O-CHF₂
Variable (Broad Singlet)Broad Singlet (br s)B(OH)₂
¹³C ~165 - 168Triplet (t), ¹JCF ≈ 240-250 HzCarbon of -OCHF₂ group
~150 - 160Multiple peaksAromatic carbons of the pyridine ring
Not Observed or Broad-Carbon attached to Boron (C4)
¹⁹F ~ -80 to -90Doublet (d), JHF ≈ 73-75 Hz-O-CHF₂
¹¹B ~ +25 to +30Broad Singlet (br s)Trigonal planar B(OH)₂

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The carbon attached to the boron atom is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation.[4]

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis Prep Dissolve ~10 mg in 0.6 mL DMSO-d6 H1 ¹H NMR Prep->H1 Acquire C13 ¹³C NMR Prep->C13 Acquire F19 ¹⁹F NMR Prep->F19 Acquire B11 ¹¹B NMR (Quartz Tube) Prep->B11 Acquire Analysis Correlate Shifts, Couplings (J), and Integrals H1->Analysis C13->Analysis F19->Analysis B11->Analysis Structure Confirm Covalent Structure Analysis->Structure Elucidate

Caption: Workflow for multi-nuclear NMR analysis.

Mass Spectrometry (MS): Definitive Molecular Weight and Formula Verification

While NMR excels at defining the covalent framework, mass spectrometry provides orthogonal and essential validation by measuring the mass-to-charge ratio (m/z) of the molecule. High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of determining the molecular formula with high precision by distinguishing between isobaric compounds.

Expert Rationale: Overcoming Boronic Acid Challenges with LC-MS

Direct analysis of boronic acids by MS can be complicated by their tendency to form cyclic trimers known as boroxines, especially under thermal stress (as in GC-MS) or in the gas phase.[8] This complicates spectral interpretation. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI) is the preferred method.[8][9] It analyzes the compound directly from solution, minimizing boroxine formation and allowing for the clear observation of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, typically matching the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Chromatography (HPLC/UPLC) :

    • Column : A reverse-phase C18 column (e.g., Acquity BEH C18) is standard for separating the analyte from potential non-polar impurities.[9]

    • Mobile Phase : A gradient elution using water (A) and acetonitrile (B), both modified with an additive like 0.1% formic acid or 10 mM ammonium acetate, is effective.[9] The additive aids in ionization.

    • Flow Rate : Typical analytical flow rates are 0.3-0.6 mL/min.

  • Mass Spectrometry (HRMS) :

    • Ionization Source : Electrospray Ionization (ESI), operated in positive ion mode to detect [M+H]⁺.

    • Analyzer : An Orbitrap or Time-of-Flight (TOF) analyzer is required for high-resolution measurement.

    • Data Acquisition : Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

Data Interpretation
  • Target Ion : The primary ion of interest is the protonated molecule, [C₆H₆BF₂NO₂ + H]⁺.

  • Theoretical m/z : 174.0532

  • Validation : The experimentally measured m/z value should match the theoretical value to within 5 ppm, which provides strong evidence for the elemental formula.

  • Boron Isotope Pattern : Look for the characteristic isotopic signature of boron. The [M+H]⁺ peak will be accompanied by a smaller peak at approximately -1 m/z unit, corresponding to the less abundant ¹⁰B isotope (~20% abundance relative to ¹¹B).

Visualization: LC-MS Verification Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis Prep Prepare ~10 µg/mL Solution LC Reverse-Phase C18 (ACN/H₂O Gradient) Prep->LC Inject ESI ESI Source (+ Mode) LC->ESI Elute Analyzer Orbitrap or TOF Analyzer ESI->Analyzer Ionize Analysis Find Exact Mass of [M+H]⁺ Analyzer->Analysis Formula Confirm Formula (C₆H₆BF₂NO₂) Analysis->Formula Validate (<5 ppm)

Caption: Workflow for LC-HRMS formula confirmation.

X-ray Crystallography: The Unambiguous 3D Structure

X-ray crystallography stands as the ultimate arbiter of molecular structure, providing a definitive three-dimensional map of atomic positions in the solid state.[10][11] This technique is indispensable for confirming not only the covalent connectivity but also the precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing, such as hydrogen bonding.

Expert Rationale: Why Pursue a Crystal Structure?

For a novel or critical building block, a crystal structure provides irrefutable proof of identity. It resolves any ambiguity about isomerism (e.g., substitution position on the pyridine ring) and reveals the preferred conformation of the molecule in the solid state. For boronic acids, it characteristically shows the formation of hydrogen-bonded dimers, where two molecules are linked through their B(OH)₂ groups, a key feature of their solid-state chemistry.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Hurdle) : This is often the most challenging step.[11][13] High-quality single crystals must be grown. A common and effective method is slow evaporation:

    • Create a saturated solution of the boronic acid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetonitrile/water).

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Mounting and Data Collection :

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • The mounted crystal is exposed to a focused beam of X-rays in a diffractometer. The crystal is rotated, and the diffraction pattern (the intensity and position of thousands of reflected X-ray spots) is recorded on a detector.[10][13]

  • Structure Solution and Refinement :

    • The collected diffraction data is processed, and mathematical methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • This model is then computationally refined to achieve the best possible fit between the calculated and the observed diffraction data, resulting in a final, highly precise 3D structure.[10]

Expected Structural Features
  • Planarity : The pyridine ring will be essentially planar.

  • Boronic Acid Geometry : The B(OH)₂ group will exhibit trigonal planar geometry. The B-C bond length will indicate partial double bond character due to electronic delocalization with the aromatic ring.[12]

  • Hydrogen Bonding : The most prominent intermolecular interaction is expected to be strong O-H···O hydrogen bonds, linking two boronic acid molecules into a centrosymmetric R²₂(8) dimer motif.[12]

Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution cluster_result Final Output Crystal Grow Single Crystal via Slow Evaporation Mount Mount Crystal on Diffractometer Crystal->Mount Diffract Collect Diffraction Pattern Mount->Diffract Solve Solve Phase Problem & Generate Electron Density Map Diffract->Solve Refine Build and Refine Atomic Model Solve->Refine Structure3D Definitive 3D Structure (Bond Lengths, Angles, Intermolecular Interactions) Refine->Structure3D

Caption: The workflow for 3D structure determination by X-ray crystallography.

Conclusion: A Triad of Techniques for Unimpeachable Characterization

The structural characterization of a critical synthetic building block like this compound is a process of building confidence through layers of complementary evidence. No single technique provides the complete picture. NMR spectroscopy defines the covalent bonding and structure in solution. Mass spectrometry provides an exact mass and confirms the elemental formula. Finally, X-ray crystallography delivers an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture in the solid state. By integrating these three powerful techniques, researchers and drug development professionals can proceed with absolute certainty in the identity and purity of their materials, ensuring the integrity and success of their scientific endeavors.

References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry.
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC - NIH.
  • † 1H-NMR and 13C-NMR Spectra.
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  • (2-(Difluoromethyl)pyridin-4-yl)boronic acid | CymitQuimica.
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  • HPLC Methods for analysis of Pyridine - HELIX Chrom
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  • Mass Spectrometry of 2,5-Difluorophenylboronic Acid Derivatives: A Compar
  • 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor
  • X-ray Crystallography - Chemistry LibreTexts.
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Spectroscopic Characterization of (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid is a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, including the electron-withdrawing difluoromethoxy group and the versatile boronic acid moiety, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization. This in-depth technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, alongside field-proven experimental protocols for data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply this compound in their work.

Predicted Spectroscopic Data

Due to the limited availability of public spectroscopic data for this compound (CAS: 1678539-02-0)[1][2], the following data is predicted based on the analysis of structurally similar compounds, including substituted pyridyl boronic acids and molecules containing the difluoromethoxy functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. The following predictions are for spectra recorded in a common deuterated solvent such as DMSO-d₆.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to reveal the chemical environment of the hydrogen atoms in the molecule.

  • Pyridyl Protons: The pyridine ring protons are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 6 (adjacent to the nitrogen) will likely be the most downfield, followed by the proton at position 3, and the proton at position 5. The coupling patterns (doublets or doublet of doublets) will be informative of their relative positions. For example, the ¹H NMR spectrum of the related 4-pyridineboronic acid pinacol ester shows signals in this region[3].

  • -CHF₂ Proton: A characteristic triplet is predicted for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms (²JH-F). This signal is expected to be significantly downfield, likely in the range of δ 6.5-7.5 ppm, as seen in other difluoromethoxy-containing compounds[4].

  • -B(OH)₂ Protons: The protons of the boronic acid group are acidic and may exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift can be highly variable depending on concentration, temperature, and solvent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework.

  • Pyridyl Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen (C2) and the carbon bearing the boronic acid group (C4) are expected to be the most deshielded[5][6][7]. The carbon attached to the difluoromethoxy group (C2) will also be significantly affected.

  • -CHF₂ Carbon: The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). This coupling constant is typically large, in the range of 200-250 Hz.

¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[8][9]

  • -CHF₂ Fluorines: A doublet is expected for the two equivalent fluorine atoms of the difluoromethoxy group due to coupling with the single proton (²JF-H). The chemical shift is anticipated to be in the typical range for difluoromethoxy groups, which can be found in various fluorinated compounds.[4][10]

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H8.5 - 8.7d~5H-6
7.8 - 8.0d~5H-3
7.6 - 7.8dd~5, ~1.5H-5
6.8 - 7.2t²JH-F ≈ 70-75-OCH F₂
Variablebr s--B(OH )₂
¹³C~160s-C-2
~150s-C-6
~140 (broad)s-C-4
~120s-C-3
~115s-C-5
~115t¹JC-F ≈ 230-250-OC HF₂
¹⁹F-80 to -90d²JF-H ≈ 70-75-OCHF

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a similar compound, 4-vinylphenyl boronic acid, shows characteristic bands for the boronic acid group.[11] For this compound, the following characteristic absorption bands are expected:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups in the boronic acid moiety. This broadness is due to hydrogen bonding.[12][13][14]

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-H stretch of the difluoromethoxy group may also be observable.

  • C=N and C=C Stretching: Vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • B-O Stretching: A strong, characteristic band for the B-O stretching vibration is expected in the 1300-1400 cm⁻¹ region.[14][15]

  • C-F Stretching: Strong C-F stretching bands are anticipated in the 1000-1200 cm⁻¹ region.

  • B-C Stretching: The B-C stretching vibration is expected to be in the 1000-1100 cm⁻¹ range.[11]

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Broad, StrongO-H stretch (boronic acid)
>3000MediumAromatic C-H stretch
1400-1600Medium-StrongC=N, C=C stretch (pyridine ring)
1300-1400StrongB-O stretch
1000-1200StrongC-F stretch
1000-1100MediumB-C stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) would be a suitable technique.[16]

  • Molecular Ion: The molecular weight of C₆H₆BF₂NO₃ is 188.93 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 189.94. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 187.92 could be observed.

  • Fragmentation: Fragmentation patterns of organoboron compounds can be complex.[17] Common fragmentation pathways may include the loss of water (H₂O) from the boronic acid group, or cleavage of the C-B bond. The presence of the difluoromethoxy group will also influence the fragmentation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and provide a robust starting point for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_exp Experiments cluster_proc Data Processing Sample Weigh ~5-10 mg of Compound Solvent Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into NMR Spectrometer Lock Lock on Solvent Signal Spectrometer->Lock Shim Shim for Homogeneity Lock->Shim Tune Tune and Match Probe (¹H, ¹³C, ¹⁹F) Shim->Tune H1_NMR ¹H NMR Tune->H1_NMR C13_NMR ¹³C{¹H} NMR Tune->C13_NMR F19_NMR ¹⁹F NMR Tune->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, and ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Reference the spectra to an internal standard (e.g., TMS at 0 ppm for ¹H and ¹³C) or the residual solvent signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place a small amount of solid sample on the ATR crystal Pressure Apply pressure with the anvil Sample->Pressure Background Collect a background spectrum Pressure->Background Sample_Scan Collect the sample spectrum Background->Sample_Scan Correction Perform ATR and baseline corrections Sample_Scan->Correction Peak_Picking Identify and label characteristic peaks Correction->Peak_Picking

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform any necessary data processing, such as ATR correction and baseline correction.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Prepare a dilute solution of the compound in a suitable solvent (e.g., Methanol/Water) Infusion Infuse the sample solution into the ESI source Sample->Infusion Optimize Optimize ion source parameters Infusion->Optimize Acquire Acquire the mass spectrum in positive and/or negative ion mode Optimize->Acquire Identify_Ion Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) Acquire->Identify_Ion Analyze_Fragments Analyze the fragmentation pattern Identify_Ion->Analyze_Fragments

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonia may be added to aid ionization in positive or negative mode, respectively.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the electrospray ionization (ESI) source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in full scan mode over an appropriate m/z range.

    • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

  • Data Analysis:

    • Identify the m/z value of the molecular ion and compare it to the calculated exact mass.

    • Analyze the isotopic pattern, which for boron-containing compounds will show a characteristic distribution due to the presence of ¹⁰B and ¹¹B isotopes.[18]

    • Interpret the fragmentation pattern to gain further structural information.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and detailed protocols for their experimental determination. While the provided data is predictive, it is grounded in the well-established principles of spectroscopic analysis of analogous compounds. By following the outlined experimental workflows, researchers can confidently acquire and interpret the necessary data to verify the identity and purity of this important chemical building block, thereby ensuring the integrity and success of their research and development endeavors.

References

  • El-Gammal, O. A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Applied Materials & Interfaces, 6(15), 13185-13195. [Link]

  • Li, Y., et al. (2010). Mass spectrometric analysis for organic boron compounds. Chinese Journal of Analytical Chemistry, 38(11), 1669-1672. [Link]

  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881. [Link]

  • Pavia, A. C., & Lapatride, D. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).[Link]

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An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Chemical Identity

In the landscape of drug discovery and development, precise identification of chemical entities is paramount. This guide focuses on the potent and selective Wip1 phosphatase inhibitor, GSK2830371. It is crucial to address a point of potential confusion regarding its Chemical Abstracts Service (CAS) number. While the query for this topic was associated with CAS number 1300750-50-8, extensive database searches confirm this number corresponds to (2-(Difluoromethoxy)pyridin-3-yl)boronic acid, a chemical intermediate. The correct CAS number for the biologically active compound, GSK2830371, is 1404456-53-6 . This guide will exclusively detail the properties and uses of GSK2830371.

GSK2830371 is a first-in-class, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2] Its overexpression, often due to gene amplification, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] This guide will provide a comprehensive overview of GSK2830371, from its fundamental properties to its mechanism of action and its application in preclinical research, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of GSK2830371

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. GSK2830371 is a pyridinylaminomethylthienylcarboxamide derivative.[4] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 1404456-53-6[4]
Molecular Formula C23H29ClN4O2S[4]
Molecular Weight 461.02 g/mol [4]
Appearance Light yellow powder[4]
Purity ≥97% (HPLC)[4]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.[2]
Storage Store at -20°C.[2]

Mechanism of Action: Allosteric Inhibition of Wip1 and Activation of the p53 Pathway

GSK2830371 exhibits a novel mechanism of action as a non-competitive, allosteric inhibitor of Wip1 phosphatase.[5][6] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1.[1] This flap region is not conserved among other members of the protein phosphatase 2C (PP2C) family, which confers high selectivity for Wip1.[1] Binding of GSK2830371 to this allosteric site induces a conformational change that inhibits the phosphatase activity of Wip1.[5]

The primary consequence of Wip1 inhibition is the hyper-phosphorylation and activation of its downstream targets. Wip1 is a key negative regulator of the DNA damage response (DDR) pathway, and its inhibition leads to the sustained phosphorylation of several critical proteins, including:

  • p53 (at Ser15): This phosphorylation is a key event in p53 activation, leading to its stabilization and enhanced transcriptional activity.[7][8]

  • Checkpoint Kinase 2 (Chk2 at Thr68): A crucial transducer kinase in the DDR pathway.[9]

  • Ataxia-Telangiectasia Mutated (ATM at Ser1981): A master regulator of the DDR.[10]

  • γH2AX (at Ser139): A marker of DNA double-strand breaks.[4]

By preventing the dephosphorylation of these substrates, GSK2830371 effectively amplifies the DDR signal, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[9] The signaling cascade is depicted in the diagram below.

Wip1_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation DDR Activation cluster_response Cellular Response cluster_regulation Negative Feedback Loop DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates (Ser15) p21 p21 p53->p21 transcriptionally activates Apoptosis Apoptosis p53->Apoptosis induces Wip1 Wip1 (PPM1D) p53->Wip1 transcriptionally activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces Wip1->ATM Wip1->Chk2 dephosphorylates Wip1->p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 allosterically inhibits

GSK2830371 inhibits Wip1, preventing dephosphorylation of p53.

Key Experimental Findings

In Vitro Efficacy

GSK2830371 has demonstrated potent and selective activity in a variety of in vitro assays.

AssayCell Line(s)Key FindingsIC50/GI50Source
Wip1 Enzymatic Assay N/APotent inhibition of Wip1 phosphatase activity.6 nM[11]
Cell Growth Inhibition MCF-7 (breast cancer)Concentration-dependent growth inhibition.GI50: 2.65 µM[11]
Cell Growth Inhibition Neuroblastoma cell lines (p53 wild-type)High sensitivity to GSK2830371 treatment.-[12]
Substrate Phosphorylation MCF-7Increased phosphorylation of p53 (Ser15), Chk2 (T68), H2AX (S139), and ATM (S1981).-[13]
Potentiation of MDM2 Inhibitors Various p53 wild-type cell linesMarkedly potentiated the response to MDM2 inhibitors like Nutlin-3 and RG7388.Up to 5.8-fold decrease in GI50 of MDM2 inhibitor[14][15]
Enhancement of Chemotherapy Neuroblastoma cell linesEnhanced doxorubicin- and etoposide-induced cytotoxicity.-[9]
In Vivo Efficacy

The anti-tumor activity of GSK2830371 has been validated in preclinical xenograft models.

Animal ModelTumor TypeDosing RegimenKey FindingsSource
Mice with DOHH2 xenografts Non-Hodgkin's B-cell lymphoma150 mg/kg, orally, twice or thrice daily for 14 daysInhibited tumor growth by 41% (BID) and 68% (TID), respectively.[3]
Mice with SK-Hep-1 xenografts Liver adenocarcinoma75 mg/kg, orally, twice daily for 2 weeks (in combination with an MDM2 inhibitor)Significantly reduced tumor size as a single agent and in combination.[16]
Orthotopic xenograft NB mouse model Neuroblastoma50 mg/kg, once dailySignificantly inhibited tumor growth by inducing Chk2/p53-mediated apoptosis.[9]

Experimental Protocols

The following protocols are provided as a guide for the application of GSK2830371 in common experimental settings. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (e.g., MTT or CCK-8)

This protocol is designed to assess the effect of GSK2830371 on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of GSK2830371 in DMSO (e.g., 10 mM). Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of GSK2830371. Include a vehicle control (DMSO) at the same final concentration as the highest GSK2830371 concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[9]

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.[17]

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Protocol 2: Immunoblotting for p53 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of p53 and other Wip1 substrates.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with GSK2830371 at the desired concentration (e.g., 2.5 µM) for various time points (e.g., 0, 2, 4, 6, 24 hours).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p53 (Ser15), total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-p53 signal to the total p53 and loading control signals.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., MCF-7, Neuroblastoma lines) Treatment GSK2830371 Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment->Viability_Assay Immunoblotting Immunoblotting (p-p53, p-Chk2, etc.) Treatment->Immunoblotting Xenograft_Model Xenograft Model (e.g., Nude Mice) Oral_Dosing Oral Administration of GSK2830371 Xenograft_Model->Oral_Dosing Tumor_Measurement Tumor Volume Measurement Oral_Dosing->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Tumor Lysates) Oral_Dosing->Pharmacodynamics

General workflow for preclinical evaluation of GSK2830371.

Conclusion and Future Directions

GSK2830371 represents a significant advancement in the development of targeted therapies against cancer. Its unique allosteric mechanism of action provides high selectivity for Wip1 phosphatase, minimizing off-target effects. The preclinical data strongly support its potential as a standalone agent or in combination with other therapies, particularly MDM2 inhibitors and conventional chemotherapy, in cancers harboring wild-type p53.

Future research should focus on elucidating the full spectrum of its anti-cancer activity across different tumor types, identifying predictive biomarkers of response beyond p53 status, and exploring its potential in overcoming resistance to existing therapies. The favorable oral bioavailability of GSK2830371 makes it a promising candidate for clinical development, offering a novel strategy to reactivate the p53 tumor suppressor pathway for the benefit of cancer patients.

References

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  • Le Guezennec, X., & Bulavin, D. V. (2010). Regulation of the Wip1 phosphatase and its effects on the stress response. FEBS Letters, 584(17), 3737-3743. [Link]

  • Bulavin, D. V., et al. (2009). Wip1 phosphatase: between p53 and MAPK kinases pathways. Oncogene, 28(1), 1-11. [Link]

  • Takekawa, M., et al. (2000). p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation. The EMBO Journal, 19(23), 6517-6526. [Link]

  • Tan, E. S., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3868. [Link]

  • Gong, C., et al. (2022). Allosteric inhibition of PPM1D serine/threonine phosphatase via an altered conformational state. Nature Communications, 13(1), 3788. [Link]

  • Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181-187. [Link]

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  • Wang, Y., et al. (2022). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. American Journal of Cancer Research, 12(9), 4399-4410. [Link]

  • Tan, E. S., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. National Center for Biotechnology Information. [Link]

  • Tan, E. S., et al. (2021). GSK2830371 induced p53 phosphorylation and stabilization via WIP1 inhibition. ResearchGate. [Link]

  • He, S., et al. (2017). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. Scientific Reports, 7, 40716. [Link]

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  • Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391. [Link]

  • Carpizo, D. Xenograft Tumor Assay Protocol. [Link]

  • Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. ResearchGate. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]

  • Klampfer, L. (2016). Chemical Features Important for Activity in a Class of Inhibitors Targeting the Wip1 Flap Subdomain. ResearchGate. [Link]

  • Wang, Y., et al. (2019). The p53 increase by GSK2830371(WIP1i) and MDM2 inhibitors was reversed by p53 S15D mutation. ResearchGate. [Link]

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An In-depth Technical Guide to the Stability and Storage of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Stable Reagent

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid is a specialized heterocyclic organoboron compound. Its structural motifs—a pyridine ring, a difluoromethoxy group, and a boronic acid moiety—make it a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are cornerstones of drug discovery and materials science, enabling the construction of complex molecular architectures.

The success of these sensitive transformations, however, is fundamentally dependent on the purity and stability of the boronic acid reagent. Degradation not only depletes the active reagent, leading to poor yields and failed reactions, but it can also introduce impurities that complicate purification and generate misleading biological data. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes rigorous protocols for its optimal storage, handling, and quality assessment.

Intrinsic Chemical Properties and Key Stability-Influencing Factors

The stability of this compound is a function of its unique chemical structure. The boron atom in boronic acids possesses an empty p-orbital, rendering it electron-deficient and Lewis acidic.[1] This inherent electrophilicity is the primary driver of its reactivity and, consequently, its instability.

Several key factors can compromise the integrity of this reagent:

  • Moisture: Water can readily hydrolyze boronic acids and, more critically, facilitates the reversible formation of a cyclic trimeric anhydride known as a boroxine .[2][3]

  • Oxygen: The electron-deficient boron center is susceptible to oxidation, a major degradation pathway that cleaves the carbon-boron bond.[4][5]

  • Temperature: Elevated temperatures accelerate the rates of all degradation reactions, particularly dehydration to the boroxine.[2]

  • Light: While less commonly cited, exposure to light, especially UV, can provide the energy to initiate oxidative degradation.[6]

  • pH: Both acidic and basic conditions can promote protodeboronation, a destructive process that replaces the boronic acid group with a hydrogen atom.[7]

The pyridine ring and the difluoromethoxy group in the target molecule also exert electronic effects. The electron-withdrawing nature of the pyridine ring (at the 4-position) and the difluoromethoxy group can influence the Lewis acidity of the boron center and the lability of the C-B bond, potentially affecting its susceptibility to protodeboronation and oxidation.[8]

Primary Degradation Pathways: Mechanisms and Consequences

Understanding the chemical transformations that lead to degradation is essential for developing effective stabilization strategies. For this compound, three primary pathways are of concern.

Dehydration to Boroxine

The most common and often reversible degradation pathway for boronic acids is the intermolecular dehydration of three molecules to form a six-membered boroxine ring.[9][10]

3 R–B(OH)₂ ⇌ (RB-O)₃ + 3 H₂O

This equilibrium is driven by the removal of water.[2] While boroxines can still be active in some coupling reactions, their formation complicates reaction stoichiometry and introduces variability, leading to irreproducible results.[11] The process is entropically driven and can be accelerated by warming the boronic acid, even in seemingly anhydrous solvents.[2][9]

Caption: Figure 1. Primary Degradation Pathways

Oxidative Deboronation

Oxidation represents an irreversible degradation pathway where the carbon-boron bond is cleaved, converting the boronic acid into the corresponding phenol (in this case, 2-(difluoromethoxy)pyridin-4-ol) and boric acid.[4][5] This reaction is particularly problematic in solution but can also occur slowly in the solid state upon exposure to air. The mechanism involves the attack of an oxidant on the electron-deficient boron atom.[5]

Protodeboronation

Protodeboronation is the cleavage of the C–B bond, where the boronic acid group is substituted by a hydrogen atom, yielding 2-(difluoromethoxy)pyridine.[4] This irreversible process is often accelerated by heat and the presence of aqueous acid or base.[7] Heteroaryl boronic acids, particularly those where the boron is adjacent to the heteroatom (e.g., 2-pyridylboronic acid), are known to be especially susceptible.[4][12] While the 4-pyridyl isomer is generally more stable than the 2-pyridyl, the potential for protodeboronation under harsh reaction or storage conditions cannot be dismissed.[4]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The goal is to rigorously exclude moisture, oxygen, heat, and light.

ParameterRecommended ConditionRationale & Expert Insight
Temperature -20°C (Freezer) Storing at -20°C drastically reduces the kinetic rate of all degradation pathways.[6][13] For short-term use (days), 2-8°C is acceptable, but freezer storage is mandatory for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) Backfilling the container with a dry, inert gas displaces oxygen and atmospheric moisture, directly inhibiting oxidation and boroxine formation.[6][13] Argon is preferred due to its higher density, which helps it blanket the solid more effectively.
Moisture Sealed, Dry Container with Desiccant Use vials with tight-fitting, Teflon-lined caps. Store the primary container inside a secondary container (e.g., a sealed bag or desiccator) containing a desiccant like silica gel to capture any ingressed moisture.
Light Amber Vial or Opaque Container Protect the compound from light, especially UV, to prevent photochemical degradation.[6] Storing vials in labeled, opaque secondary containers is a robust practice.
Handling Equilibrate to Room Temp Before Opening This is a critical, often overlooked step. Always allow the container to warm to ambient temperature before opening.[6] Opening a cold vial will cause atmospheric moisture to condense directly onto the solid, compromising the entire batch.

Quality Assessment: A Self-Validating System

Researchers must have reliable methods to assess the purity and integrity of their boronic acid before use, especially if it has been stored for an extended period.

Analytical MethodPurpose & What to Look For
¹H NMR Provides a primary purity assessment. Look for sharp, well-defined peaks corresponding to the desired structure. The appearance of broad peaks in the aromatic region or a complex baseline can indicate the presence of the trimeric boroxine.
LC-MS The gold standard for purity determination.[14][15] A reverse-phase method can separate the boronic acid from its more polar (protodeboronated product) and potentially less polar (boroxine) impurities. The mass spectrometer confirms the identity of the main peak and any degradation products.
¹¹B NMR A specialized but definitive technique. The boronic acid monomer will show a characteristic chemical shift. The formation of the boroxine will result in a distinct, second signal at a different chemical shift, allowing for quantification of the equilibrium.

Experimental Protocol: Designing a Long-Term Stability Study

To establish a validated shelf-life for this compound under specific laboratory conditions, a formal stability study is recommended.

StabilityWorkflow Figure 2. Workflow for a Stability Study cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis Timepoints cluster_methods 4. Analytical Methods A Source High-Purity This compound (>98% by LC-MS) B Aliquot into 12 separate, tare-weighed amber vials A->B C Backfill each vial with Argon, seal tightly B->C S1 Condition 1: -20°C, Dark (Freezer) C->S1 Distribute 4 vials to each condition S2 Condition 2: 4°C, Dark (Fridge) C->S2 Distribute 4 vials to each condition S3 Condition 3: 25°C, Ambient Light (Benchtop) C->S3 Distribute 4 vials to each condition T1 T = 1 Month S1->T1 Pull one vial S2->T1 Pull one vial S3->T1 Pull one vial T0 T = 0 (Baseline Analysis) M1 LC-MS Purity Assay T0->M1 M2 ¹H NMR Analysis T0->M2 M3 Visual Inspection T0->M3 T3 T = 3 Months T1->M1 T1->M2 T1->M3 T6 T = 6 Months T12 T = 12 Months

Caption: Figure 2. Workflow for a Stability Study

Step-by-Step Methodology:
  • Initial Characterization (T=0): Obtain a fresh, high-purity lot of this compound. Perform baseline analysis using LC-MS and ¹H NMR to confirm >98% purity and record the initial spectra.

  • Sample Preparation: Aliquot the boronic acid into multiple small, amber glass vials. This prevents contamination of the entire stock each time a sample is taken.

  • Establish Storage Conditions: Divide the vials into three groups:

    • Optimal: -20°C, inside a desiccator, with an argon backfill.

    • Sub-Optimal: 4°C, with an argon backfill.

    • Worst-Case: Room temperature (~25°C) on a lab bench, exposed to ambient light and air.

  • Time-Point Analysis: At designated intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.

  • Analysis: Allow the vial to equilibrate to room temperature. Perform a visual inspection (for color change or clumping) and repeat the same LC-MS and ¹H NMR analyses performed at T=0.

  • Data Evaluation: Compare the purity data over time for each condition. Establish a specification for acceptable purity (e.g., ≥95%). The point at which the purity drops below this threshold defines the shelf-life under those specific conditions.

Conclusion

The chemical integrity of this compound is not a passive property but one that requires active preservation. Its susceptibility to dehydration, oxidation, and protodeboronation mandates a rigorous approach to its storage and handling. By storing the solid reagent at -20°C under a dry, inert atmosphere and protected from light, researchers can significantly extend its shelf-life and ensure the reliability of their synthetic results. Regular quality assessment via analytical techniques like LC-MS provides the ultimate validation of its fitness for use, forming the bedrock of reproducible and successful science.

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A Technical Guide to the Solubility of (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this compound and a robust experimental framework for its determination. In the realm of medicinal chemistry, understanding a compound's solubility is a cornerstone of successful drug design and development, influencing everything from reaction kinetics to bioavailability.

Introduction to this compound and the Imperative of Solubility

This compound is a heterocyclic arylboronic acid. Such compounds are pivotal building blocks in modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The difluoromethoxy group can impart unique properties to a molecule, such as increased metabolic stability and altered lipophilicity, making this particular boronic acid an attractive reagent in drug discovery programs.

The solubility of a boronic acid is a critical parameter that dictates its utility. In synthetic chemistry, solubility in organic solvents governs the choice of reaction conditions and purification strategies. For drug development, aqueous solubility is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a significant impediment to the formulation of a viable drug product.[1] Therefore, a thorough understanding and empirical determination of the solubility of this compound in a range of solvents is not merely an academic exercise but a fundamental necessity for its effective application.

Physicochemical Properties and General Solubility Considerations for Arylboronic Acids

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from the well-established chemistry of arylboronic acids.

Several factors influence the solubility of these compounds:

  • Polarity of the Solvent: Boronic acids possess both a nonpolar aromatic ring and a polar boronic acid functional group. This amphiphilic nature results in varied solubility across different solvents. Generally, they exhibit higher solubility in polar organic solvents.[2]

  • Substituent Effects: The nature of the substituents on the aromatic ring significantly impacts solubility. The difluoromethoxy group in the title compound is electron-withdrawing and increases lipophilicity, which may decrease aqueous solubility while potentially enhancing solubility in certain organic solvents.

  • Hydrogen Bonding: The boronic acid moiety can act as both a hydrogen bond donor and acceptor, allowing for interactions with protic solvents like water, alcohols, and to some extent, with polar aprotic solvents.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state affects the energy required to dissolve the compound.

  • Dehydration to Boroxines: A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can complicate solubility measurements, as the two species may have different solubilities.[3]

  • pH (in Aqueous Solutions): Boronic acids are weak Lewis acids with pKa values typically in the range of 4-10.[4] At pH values above their pKa, they are converted to the anionic tetrahedral boronate form, which is generally more water-soluble.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available data, an empirical determination of solubility is necessary. The following section provides a detailed protocol based on the widely accepted shake-flask method, coupled with a robust analytical technique for quantification.

Materials and Equipment
  • This compound (ensure purity is characterized)

  • A selection of common laboratory solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, toluene, heptane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, ensure compatibility with solvents)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.

Experimental Workflow: Shake-Flask Method

The shake-flask method is a gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess solid into vials B Add a known volume of solvent A->B C Seal vials and place in shaker B->C D Agitate at constant temperature (e.g., 25 °C) for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute filtrate with a suitable mobile phase F->G H Inject into HPLC/UPLC for quantification G->H

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of the dissolved compound.

Analytical Quantification: A High-Throughput UPLC-MS Method

An Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is highly suitable for the quantification of boronic acids due to its speed, sensitivity, and selectivity.[6]

Illustrative UPLC-MS Method:

  • Column: Acquity BEH C18 column

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 1-5 µL

  • Detection: UV detection (e.g., at 254 nm) and/or mass spectrometry (electrospray ionization in positive or negative mode, depending on the compound's properties).

  • Quantification: Generate a calibration curve using a series of known concentrations of this compound. The concentration of the unknown samples can then be determined by interpolation from this curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Water (pH 7)Polar ProticTo be determinedTo be determined
MethanolPolar ProticTo be determinedTo be determined
EthanolPolar ProticTo be determinedTo be determined
AcetonePolar AproticTo be determinedTo be determined
AcetonitrilePolar AproticTo be determinedTo be determined
Tetrahydrofuran (THF)Polar AproticTo be determinedTo be determined
Dichloromethane (DCM)NonpolarTo be determinedTo be determined
Ethyl AcetateModerately PolarTo be determinedTo be determined
TolueneNonpolarTo be determinedTo be determined
HeptaneNonpolarTo be determinedTo be determined

Interpretation of Results:

  • High Solubility (>10 mg/mL): Solvents in this category are excellent candidates for reaction media, stock solution preparation, and potentially for formulation development.

  • Moderate Solubility (1-10 mg/mL): These solvents may be suitable for certain applications, but may require larger volumes or heating to achieve complete dissolution.

  • Low Solubility (<1 mg/mL): These solvents are generally poor choices for solubilizing the compound and may be useful as anti-solvents for crystallization or precipitation.

Conclusion

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • A Comparative Guide to Analytical Methods for Quantifying 2-Borono-4,5-dimethoxybenzoic Acid Deriv
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  • Solubility of investigated compounds in water. Phenylboronic acid...
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  • (6-(Difluoromethoxy)pyridin-3-yl)boronic acid. Vulcanchem.
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A Technical Guide to the Strategic Application of Difluoromethoxy-Substituted Pyridinylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic systems is paramount to achieving desired physicochemical and biological properties.[1] This guide focuses on a particularly potent chemical entity: the difluoromethoxy-substituted pyridinylboronic acid. This scaffold represents a convergence of two highly valued components: the pyridine ring, a cornerstone of countless pharmaceuticals, and the difluoromethoxy group (-OCF₂H), a unique fluorine-containing motif that offers nuanced property modulation.[2][3]

Pyridinylboronic acids are indispensable reagents in synthetic chemistry, primarily serving as versatile coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.[4][5][6] Simultaneously, the incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, tuning lipophilicity, and improving binding affinity.[1][3][7] The difluoromethoxy group, in particular, has emerged as a sophisticated tool, acting as a bioisosteric replacement for more common hydroxyl or methoxy groups while conferring distinct electronic and conformational advantages.[2][8]

This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, properties, and applications of difluoromethoxy-substituted pyridinylboronic acids, presenting them as high-value building blocks for next-generation therapeutics and functional materials.

Part 1: The Difluoromethoxy Group - A Strategic Modulator of Molecular Properties

The difluoromethoxy (-OCF₂H) group is not merely another fluorinated substituent; it is a finely-tuned modulator that sits between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups in terms of its electronic and steric properties.[2][9] This intermediate nature provides a powerful lever for optimizing molecular characteristics.

Causality Behind Property Modulation:

  • Lipophilicity (LogP): The -OCF₂H group significantly increases lipophilicity compared to a hydroxyl group and is generally more lipophilic than a methoxy group.[8] This enhancement is crucial for improving a molecule's ability to cross cellular membranes, a key factor in determining oral bioavailability.[8]

  • Metabolic Stability: One of the primary drivers for using the -OCF₂H group is to block metabolic pathways. The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism, such as O-dealkylation, which is a common metabolic fate for methoxy-containing compounds.[2][10] This increased stability can lead to a longer drug half-life and reduced clearance.[4]

  • Acidity/Basicity (pKa): The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect.[4] This can lower the pKa of nearby acidic protons or decrease the basicity of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH. This modulation is critical for solubility and target engagement.

  • Hydrogen Bonding Capability: Unlike the trifluoromethoxy group, the -OCF₂H group possesses a hydrogen atom capable of acting as a hydrogen bond donor.[2][11] This unique feature allows it to serve as a bioisostere for hydroxyl or thiol groups, potentially forming key interactions with biological targets while offering superior metabolic stability.[2]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the distinct properties conferred by the difluoromethoxy group in comparison to other common substituents.

PropertyHydroxyl (-OH)Methoxy (-OCH₃)Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)Rationale for Advantage
Hansch Lipophilicity Parameter (π)-0.67-0.02+0.45 (approx.) +1.04Provides a moderate, tunable increase in lipophilicity, often ideal for balancing solubility and permeability.[2][8]
Hydrogen Bond CapabilityDonor & AcceptorAcceptorDonor AcceptorActs as a unique "lipophilic hydrogen bond donor," replacing -OH groups to improve metabolic stability while retaining a key interaction.[2][11]
Metabolic StabilityLow (Prone to Glucuronidation)Moderate (Prone to O-demethylation)High Very HighStrong C-F bonds block common metabolic pathways, increasing drug half-life.[2][10]
Electronic EffectElectron Donating (Resonance)Electron Donating (Resonance)Electron Withdrawing (Inductive) Strongly Electron Withdrawing (Inductive)Modulates the pKa of the pyridine ring, affecting its binding and solubility characteristics.[4]

Part 2: Synthesis of Difluoromethoxy-Substituted Pyridinylboronic Acids

The reliable synthesis of these valuable building blocks is a critical first step for their application. The most common and robust method involves a lithium-halogen exchange on a corresponding difluoromethoxy-substituted halopyridine, followed by quenching with a borate ester.[4][5]

The choice of starting material, typically a bromopyridine, is strategic. Bromine is sufficiently reactive for the lithium-halogen exchange while being stable enough for the prior introduction of the difluoromethoxy group. The reaction is conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the pyridinyl lithium intermediate. Triisopropyl borate is a frequently used quenching agent due to its steric bulk, which helps to minimize the formation of undesired borinate byproducts.[4]

Experimental Protocol: Synthesis of (6-(Difluoromethoxy)pyridin-3-yl)boronic acid

This protocol is a representative example based on established literature procedures.[4][5]

Materials:

  • 5-Bromo-2-(difluoromethoxy)pyridine

  • Anhydrous Diethyl Ether (or THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Initial Reaction: Dissolve 5-bromo-2-(difluoromethoxy)pyridine (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (2.0 equiv) rapidly to the reaction mixture. Continue stirring at -78 °C for an additional 1-2 hours.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude boronic acid can often be purified by trituration with hexanes or by recrystallization to yield the desired product as a solid.

Mandatory Visualization: Synthetic Workflow

G cluster_start Starting Material cluster_reaction Core Synthesis Steps cluster_end Final Product start 5-Bromo-2-(difluoromethoxy)pyridine lithiation Lithium-Halogen Exchange (n-BuLi, -78 °C) start->lithiation 1. borylation Borylation (Triisopropyl borate, -78 °C) lithiation->borylation 2. hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis 3. product (6-(Difluoromethoxy)pyridin-3-yl)boronic acid hydrolysis->product 4.

Caption: General synthetic route to difluoromethoxy-pyridinylboronic acids.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary application of these boronic acids is as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl systems.[4][12] This reaction is a cornerstone of pharmaceutical synthesis.[13] However, couplings involving pyridinylboronic acids, particularly 2-substituted ones, can be challenging due to potential coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst inhibition.[6][14]

Expert Insight - Overcoming Challenges: The choice of catalyst, ligand, and base is critical for success. Modern phosphine ligands, such as S-Phos or XPhos, are often employed as they promote the crucial reductive elimination step and are bulky enough to prevent catalyst deactivation.[12] The use of boronic esters (e.g., pinacol esters) instead of the free acid can sometimes improve stability and reaction yields, though free acids are often effective.[12][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol provides a starting point for coupling a difluoromethoxy-substituted pyridinylboronic acid with an aryl bromide. Optimization is often required for specific substrates.[12]

Materials:

  • (6-(Difluoromethoxy)pyridin-3-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like S-Phos, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, DME, or Toluene)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a reaction vial or flask, add the aryl bromide, the pyridinylboronic acid, the base, and a magnetic stir bar.

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium catalyst (and ligand, if separate) followed by the degassed solvent(s).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Part 4: Therapeutic Potential and Biological Applications

The difluoromethoxy-pyridinyl moiety is increasingly recognized as a privileged scaffold in drug discovery.[15] Its unique properties make it suitable for a range of therapeutic targets, particularly in oncology and inflammatory diseases where kinase inhibitors are prevalent.[2]

The pyridine ring serves as a versatile scaffold for engaging with the hinge region of kinases, while the difluoromethoxy group can be oriented towards solvent-exposed regions or hydrophobic pockets to enhance potency and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Kinase Inhibition and the JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity and cell growth. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[2] Many JAK inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The incorporation of a difluoromethoxy-pyridinyl scaffold is a strategic approach to developing novel JAK inhibitors with improved drug-like properties.[2]

Mandatory Visualization: JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Gene Gene Transcription STAT_active->Gene 4. Dimerization & Translocation Inhibitor Inhibitor (e.g., containing difluoromethoxy- pyridinyl scaffold) Inhibitor->JAK INHIBITION Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Point of intervention for kinase inhibitors in the JAK-STAT pathway.

Data Presentation: Examples of Bioactive Scaffolds
Compound Class / IntermediateTarget ClassTherapeutic AreaKey Feature of -OCF₂H Group
(6-(Difluoromethoxy)pyridin-3-yl)boronic acid[15]Various (building block)Oncology, InflammationEnhances metabolic stability and provides a hydrogen bond donor capability.
2-Difluoromethoxy-estratriene derivatives[16][17]Steroid Sulfatase, TubulinOncology (Breast Cancer)Blocks metabolic O-demethylation, improving in vivo stability over methoxy analogs.
Vorapaxar (via fluorinated pyridine precursor)[3]PAR-1 ReceptorCardiovascularFluorine substitution modulates electronic properties and binding affinity.

Conclusion and Future Perspectives

Difluoromethoxy-substituted pyridinylboronic acids are more than just another class of synthetic reagents; they are enabling tools for the rational design of complex molecules with tailored properties. Their utility stems from the powerful combination of a versatile coupling handle (the boronic acid) with a sophisticated modulating group (the difluoromethoxy substituent). This allows medicinal chemists to address common drug development hurdles such as metabolic instability and suboptimal lipophilicity with greater precision.

As our understanding of structure-activity and structure-property relationships deepens, the demand for such nuanced building blocks will continue to grow. Future applications may extend beyond medicinal chemistry into materials science, where the unique electronic properties of these scaffolds could be leveraged in the design of organic electronics. The continued development of efficient and scalable synthetic routes will be crucial to unlocking the full potential of these remarkable compounds.

References

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  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
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  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
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reactivity profile of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

This compound (CAS: 1571135-77-7, Formula: C₆H₆BF₂NO₂) is a specialized heterocyclic organoboron reagent that has garnered significant interest in contemporary drug discovery.[1][2] Its value lies in the strategic combination of two key structural motifs: the pyridine ring, a ubiquitous scaffold in pharmaceuticals, and the difluoromethoxy (-OCF₂H) group, a bioisostere increasingly used to fine-tune molecular properties.[3] The difluoromethoxy group can enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity through unique electronic interactions.[4][5][6]

This guide provides a comprehensive analysis of the reactivity profile of this boronic acid, focusing on its application in palladium-catalyzed cross-coupling reactions. We will explore the underlying principles governing its reactivity, address common challenges associated with heteroaromatic boronic acids, and present field-proven protocols to ensure successful and reproducible synthetic outcomes.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form critical C(sp²)–C(sp²) bonds.[7][8][9] This reaction is a cornerstone of modern synthesis due to its operational simplicity, broad functional group tolerance, and mild reaction conditions.[10][11] Understanding the catalytic cycle is paramount to mastering its application.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)-X(L_n) Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Diaryl_PdII Ar-Pd(II)-Ar'(L_n) Complex Transmetal->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product Boronic_Activation Boronic Acid Activation (Base) Boronate [Ar'B(OH)3]⁻ Activated Boronate Boronic_Activation->Boronate Ar'B(OH)₂ + OH⁻ Boronate->Transmetal Transfers Ar' to Pd Catalyst Path Catalyst Path Key Step Key Step k1 Step k2 Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of Heteroaromatic Boronic Acids

While powerful, the use of pyridine-based boronic acids like this compound presents specific challenges that must be addressed for optimal results.

  • Protodeboronation: This is a primary degradation pathway where the C-B bond is cleaved by a proton source (often water facilitated by a base), replacing the boronic acid with a hydrogen atom.[12][13][14] This side reaction consumes the starting material and reduces yield. The electron-withdrawing nature of the difluoromethoxy group and the pyridine ring can increase the Lewis acidity of the boron center, potentially making it more susceptible to this process under certain conditions.[13]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation or reduced catalytic activity.[14] This is a known issue for 2-substituted pyridines, though less pronounced for 4-substituted isomers.

  • Transmetalation Rate: Electron-deficient heteroaryl boron derivatives can exhibit slower rates of transmetalation compared to their electron-rich aryl counterparts.[15] This may require more forcing conditions or carefully selected catalyst systems to achieve efficient coupling.

Reactivity_Factors cluster_properties Molecular Properties cluster_outcomes Reactivity Consequences Core This compound EWGs Electron-Withdrawing Groups (-OCF₂H, Pyridine N) Core->EWGs Lewis_Base Lewis Basic Pyridine N Core->Lewis_Base Protodeboronation Increased Risk of Protodeboronation EWGs->Protodeboronation Increases Lewis Acidity Transmetalation Slower Transmetalation EWGs->Transmetalation Reduces Nucleophilicity Inhibition Potential Catalyst Inhibition Lewis_Base->Inhibition Coordinates to Pd

Caption: Key molecular properties influencing the reactivity of the title compound.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the cross-coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inerting: Evacuate and backfill the flask with the inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The use of some water can be beneficial, potentially by facilitating the hydrolysis of boronate esters formed in situ or by increasing the solubility of the inorganic base.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir vigorously for the required time (4-24 hours).

  • Monitoring: Track the reaction's progress using an appropriate analytical technique, such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Key Reaction Parameters and Their Rationale
ParameterRecommended Choice(s)Rationale & Causality
Aryl Halide Ar-Br, Ar-IAryl bromides and iodides are generally more reactive in oxidative addition than aryl chlorides.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess is used to compensate for potential homocoupling and protodeboronation, driving the reaction to completion.
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Buchwald or PEPPSI-type catalysts can also be effective. The choice of ligand is crucial to balance reactivity and stability and to avoid side reactions like aryl exchange from phosphine ligands.[16][17]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is essential for activating the boronic acid to form the boronate species required for transmetalation. Carbonates are a good starting point; fluoride bases can also be effective.[15]
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are common. The addition of water can be beneficial but must be controlled to minimize protodeboronation.[9]
Temperature 85 - 100 °CSufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle, particularly for less reactive coupling partners.

Stability, Storage, and Handling

The long-term integrity of this compound is critical for reproducible results. Like many boronic acids, it is susceptible to degradation.[18]

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon exposure to water during reaction setup.[18]

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, especially in solution and in the presence of certain metals or reactive oxygen species.[19][20]

Recommended Storage: To mitigate degradation, the compound should be stored under the following conditions:

  • Temperature: Store in a freezer (-20 °C to 0 °C).

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen).[2]

  • Moisture: Protect from moisture and light. Store in a tightly sealed container in a dry, dark place.[2]

Workflow_Suzuki cluster_prep cluster_reaction cluster_analysis Prep 1. Preparation & Setup Reaction 2. Reaction Execution Analysis 3. Workup & Purification Final Pure Product p1 Weigh Reagents p2 Add to Schlenk Tube p1->p2 p3 Evacuate & Backfill (3x) p2->p3 p4 Add Degassed Solvent p3->p4 r1 Heat to 85-100 °C p4->r1 r2 Stir (4-24h) r1->r2 r3 Monitor by LC-MS/TLC r2->r3 a1 Cool & Dilute r3->a1 a2 Aqueous Workup a1->a2 a3 Dry & Concentrate a2->a3 a4 Column Chromatography a3->a4 a4->Final

Sources

commercial availability and suppliers of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-(Difluoromethoxy)pyridin-4-yl)boronic acid: Commercial Availability, Synthesis, and Application

Introduction: A Key Building Block in Modern Drug Discovery

This compound is a specialized heterocyclic organoboron compound that has garnered significant interest among researchers in medicinal chemistry and drug development. Its structure uniquely combines a pyridine core, a common motif in numerous pharmaceuticals, with a difluoromethoxy (-OCF₂H) group. This fluorine-containing moiety is increasingly utilized as a bioisostere for other functional groups to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.

The primary utility of this reagent lies in its function as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[2] The ability to readily introduce the 2-(difluoromethoxy)pyridin-4-yl fragment makes this boronic acid an invaluable tool for synthesizing novel compounds for screening and lead optimization in pharmaceutical research.[3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, commercial suppliers, key synthetic applications, and essential safety and handling protocols.

Chemical Identity and Properties

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. The key identifiers and properties for this compound are summarized below.

PropertyValue
CAS Number 1255563-36-7
Molecular Formula C₆H₆BF₂NO₂
Molecular Weight 172.93 g/mol
Appearance Typically an off-white to beige or yellow powder/solid.
Storage Store refrigerated (2-8°C) in a dry, well-ventilated place. Keep container tightly closed to prevent degradation from moisture. Boronic acids are prone to dehydration to form boroxines.

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers who cater to the research and development sector. Purity and available quantities can vary, so it is essential to consult the specific supplier's documentation.

SupplierExample Product NumberTypical PurityAvailable Quantities
BLD Pharm BD01379559 (related pyridine boronic acids)≥95%mg to multi-gram
Ambeed A26517831≥95%mg to multi-gram
CymitQuimica IN-DA001P7X (related compound)98%100mg, 250mg
Frontier Specialty Chemicals Catalog of various boronic acidsHigh Puritymg to gram
Sigma-Aldrich (Merck) Carries a wide range of boronic acids≥97%gram to multi-gram

Note: Product catalogs and availability are subject to change. Researchers should always verify current stock, purity, and lead times directly with the suppliers.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is the construction of biaryl and heteroaryl-aryl structures via the Suzuki-Miyaura cross-coupling. This reaction forms a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate).

The difluoromethoxy group at the 2-position influences the electronic properties of the pyridine ring, which can affect reaction kinetics. The nitrogen atom in the pyridine ring can sometimes complicate the catalytic cycle by coordinating to the palladium catalyst, but well-chosen ligands and conditions can overcome this challenge.[4]

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura reaction.

Representative Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a synthesized example based on established methods for coupling heteroaryl boronic acids.[2][5] Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Reagent Preparation: In a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to a temperature between 80-120°C for 15-60 minutes. Reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Workflow and Catalytic Cycle Visualization

Understanding the workflow and the underlying catalytic mechanism is key to troubleshooting and optimizing the reaction.

G prep Prepare Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) mix Combine in Microwave Vial with Degassed Solvent prep->mix react Microwave Irradiation (e.g., 100°C, 30 min) mix->react workup Aqueous Workup (Extraction with EtOAc) react->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, LC-MS) purify->analyze

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Ar-Ar' Trans->RedElim Boronic R-B(OH)₂ + Base [R-B(OH)₃]⁻ Boronic->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on typical Safety Data Sheets (SDS) for substituted phenylboronic acids.[6][7][8][9]

Hazard Identification
  • GHS Pictogram: Irritant (exclamation mark)

  • Hazard Statements:

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid powder exclusively in a certified chemical fume hood to avoid inhalation of dust.[6]

  • Handling: Avoid generating dust.[8] Wash hands thoroughly after handling.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a refrigerator (2-8°C).[8]

  • Incompatibilities: Keep away from strong oxidizing agents and moisture. Boronic acids can undergo trimerization to form cyclic boroxine anhydrides upon loss of water, which may affect reactivity.

  • Chemical Stability: The product is generally stable under recommended storage conditions.[9][10]

Disposal

Dispose of unused material and its container at an approved waste disposal facility in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for medicinal chemists and synthetic researchers. Its commercial availability from various suppliers provides ready access for its primary application in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of novel molecules bearing the valuable difluoromethoxy-pyridine scaffold. By adhering to the technical considerations for its application and the safety protocols for its handling, scientists can effectively leverage this reagent to advance their research and development programs.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Boronic Acids | High Purity, Global Shipping. Frontier Specialty Chemicals. [Link]

  • The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. [Link]

  • Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 6-Fluoro-3-pyridinylboronic acid. Fisher Scientific. [Link]

Sources

Methodological & Application

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Importance & Synthetic Challenges

The 2-(difluoromethoxy)pyridine scaffold is a privileged motif in modern drug discovery. The difluoromethoxy (OCF₂) group serves as a bioisostere for other functionalities, such as a methoxy or hydroxyl group, but with significantly altered electronic properties and metabolic stability.[1][2][3][4] Its incorporation can enhance lipophilicity, improve cell permeability, and modulate pKa, making it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient synthesis of biaryl and heteroaryl structures central to many pharmaceuticals.[5][6][7]

However, the use of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid presents specific challenges. As an electron-deficient heteroaryl boronic acid, it is susceptible to competitive side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source before the desired cross-coupling can occur.[8] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[8][9] Overcoming these hurdles requires a carefully optimized catalytic system, including the judicious selection of the palladium precatalyst, ligand, base, and solvent. This guide provides a detailed examination of these parameters and offers robust protocols for successful cross-coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of any Suzuki-Miyaura coupling is dictated by the seamless operation of a three-step catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][10][11] Understanding this mechanism is critical for rational catalyst selection and troubleshooting.

  • Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) complex inserting into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and results in a square planar Pd(II) intermediate.[6] Electron-rich, bulky phosphine ligands are crucial for accelerating this step, particularly with less reactive electrophiles like aryl chlorides.[9][12]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[7][11] The halide or other ancillary ligand on the Pd(II) complex is displaced by the organic moiety from the boronate, forming a new diorganopalladium(II) intermediate. The choice of base and the presence of water can significantly influence the rate and efficiency of transmetalation.

  • Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling and being expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10] Bulky ligands can promote this step by creating steric strain that is relieved upon elimination of the product.

Suzuki_Miyaura_Catalytic_Cycle pd0 L-Pd(0)-L (Active Catalyst) oa_complex L-Pd(II)(Ar¹)(X)-L (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar¹)(Ar²)-L (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product ar1x Ar¹-X (Electrophile) ar1x->oa_complex boronic Ar²-B(OH)₂ (Boronic Acid) boronic->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Selection: A Data-Driven Approach

The success of coupling with this compound hinges on using a highly active catalyst system that favors the desired reaction pathway over decomposition. Modern palladium precatalysts, particularly the second- and third-generation (G2, G3) Buchwald precatalysts, are designed for high stability and reactivity.[13][14] They feature a biarylphosphine ligand and a carbazole or aminobiphenyl ancillary ligand that facilitates the rapid and clean generation of the active Pd(0) species under mild conditions.

For challenging substrates like electron-deficient pyridines, ligands with both significant steric bulk and high electron-donating ability are required. Below is a comparison of commonly employed systems for this type of transformation.

Catalyst / Ligand SystemGenerationKey Features & Recommended UseCoupling Partner Suitability
SPhos Pd G2/G3 G2/G3Highly active and versatile. Excellent for heteroaryl couplings. Promotes rapid oxidative addition.[12][13][14][15]Aryl Bromides, Chlorides, Triflates
XPhos Pd G2/G3 G2/G3Very bulky ligand, effective for hindered substrates and challenging aryl chlorides.Aryl Chlorides, Hindered Bromides
BrettPhos Pd G3 G3Extremely electron-rich and bulky. Superior for C-N couplings but also highly effective for difficult C-C couplings at low temperatures.[16][17]Challenging Aryl Chlorides & Mesylates
Pd(dppf)Cl₂ N/AA classic, robust catalyst. May require higher temperatures and is sometimes less effective for electron-deficient partners compared to modern systems.Aryl Iodides, Bromides

Recommendation: For initial screening with this compound, SPhos Pd G3 is an excellent starting point due to its proven efficacy in a wide range of heteroaryl Suzuki-Miyaura couplings.[12] For particularly unreactive aryl chloride coupling partners, BrettPhos Pd G3 may offer superior performance.[17]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Cross-Coupling with an Aryl Bromide

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, e.g., 0.5 mmol)

  • SPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (0.2 M relative to aryl bromide)

  • Water (10% v/v of dioxane)

  • Reaction vial with a stir bar and screw cap with a PTFE septum

  • Nitrogen or Argon source for inert atmosphere

  • Heating block or oil bath

Step-by-Step Procedure:

  • Preparation: To the reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inerting: Seal the vial with the septum cap. Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is thoroughly inert.[18]

  • Solvent Addition: Through the septum, add the degassed 1,4-dioxane and degassed water. The mixture should be a slurry.

  • Catalyst Addition: In a final, swift action under a positive pressure of inert gas, add the SPhos Pd G3 catalyst (2 mol%). Briefly purge the headspace with inert gas one last time before sealing completely.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Procedure for Challenging Aryl Chlorides

Aryl chlorides are less reactive than bromides and often require a more potent catalyst system and stronger bases.

Reagents & Equipment:

  • This compound (1.5 equiv)

  • Aryl Chloride (1.0 equiv, 0.5 mmol)

  • BrettPhos Pd G3 (3 mol%)[16][17]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • sec-Butanol or Toluene (0.2 M relative to aryl chloride)

  • Water (5% v/v of solvent)

  • Standard equipment as listed in Protocol 1

Step-by-Step Procedure:

  • Preparation: Follow step 1 from Protocol 1, using the reagents listed above.

  • Inerting: Follow step 2 from Protocol 1.

  • Solvent Addition: Add the degassed sec-butanol (or toluene) and water.

  • Catalyst Addition: Add the BrettPhos Pd G3 catalyst (3 mol%) as described in step 4 of Protocol 1.

  • Reaction: Heat the reaction to 110 °C with vigorous stirring.

  • Monitoring, Workup, & Purification: Follow steps 6-10 from Protocol 1. Reaction times may be longer (12-24 hours).

Experimental_Workflow start Start reagents 1. Weigh Reagents (Ar-X, Boronic Acid, Base) start->reagents setup 2. Assemble & Inert Vial (3x Evacuate/Backfill) reagents->setup solvents 3. Add Degassed Solvents setup->solvents catalyst 4. Add Pd Precatalyst solvents->catalyst react 5. Heat & Stir (Monitor by LC-MS/TLC) catalyst->react workup 6. Cool, Quench & Extract react->workup purify 7. Dry & Purify (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below are common issues and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed precatalyst or oxidized ligand).2. Insufficiently inert atmosphere (oxygen present).[9]3. Poor solubility of reagents.4. Unreactive electrophile.1. Use a fresh bottle of precatalyst. Consider a G3 or G4 precatalyst for more reliable initiation.2. Ensure solvents are thoroughly degassed and the reaction is set up under positive inert gas pressure.[18]3. Screen alternative solvents (e.g., Toluene, CPME, 2-MeTHF).4. Increase temperature, increase catalyst loading (up to 5 mol%), or switch to a more active ligand system (e.g., SPhos -> BrettPhos).
Protodeboronation 1. Presence of excess water or acidic impurities.2. Reaction temperature is too high for an extended period.3. Base is too weak or not sufficiently soluble.1. Use anhydrous solvents and a finely powdered, dry base. Consider using a more stable boronate ester (e.g., pinacol ester) if the boronic acid proves too unstable.[9]2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can promote Pd(II)-mediated homocoupling.[5]2. Use of a Pd(II) source without efficient reduction to Pd(0).[19]1. Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[9]2. Use a well-defined Pd(0) precatalyst (like the Buchwald G2/G3/G4 series) which is designed to cleanly generate the active catalyst.
Dehalogenation of Electrophile 1. Presence of a hydrogen source (e.g., water, alcohol solvent) that intercepts a catalytic intermediate.2. Certain ligand/base combinations can promote this side reaction.1. Ensure reagents are dry. If using an alcohol solvent, switch to an aprotic solvent like toluene or dioxane.2. Screen different bases; sometimes a weaker base can mitigate this issue.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151-8156. [Link]

  • Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Ota, E., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Wang, C., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Maccarone, A. T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ota, E., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Reddit user discussion. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. [Link]

  • Krackeler Scientific, Inc. BrettPhos Pd G3. [Link]

  • Semantic Scholar. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • DeLaOsa, D. M., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(1), 104-108. [Link]

  • Thomas, A. A., & Denmark, S. E. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Chen, C., et al. (2014). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. ACS Catalysis, 4(10), 3469-3484. [Link]

  • Mondal, B., & Bora, U. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4901-4927. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |. YouTube. [Link]

  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Krackeler Scientific, Inc. SPhos Pd G2. [Link]

  • Garrett, C. E., & Prasad, K. (2004). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Advanced Synthesis & Catalysis, 346(8), 889-901. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • Watson, D. A., et al. (2019). Base-free nickel-catalysed decarbonylative Suzuki–Miyaura coupling of acid fluorides. Nature Catalysis, 2(12), 1104-1111. [Link]

Sources

reaction conditions for C-N coupling using (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Conditions for C-N Coupling Using (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the (Difluoromethoxy)pyridine Moiety

In modern medicinal chemistry, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for modulating physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, serves as a bioisostere for hydroxyl or methoxy groups, offering unique electronic characteristics and metabolic resistance. When appended to a pyridine scaffold, it creates a privileged structural motif found in numerous biologically active molecules.

This compound is a key building block for introducing this valuable moiety. However, its use in C-N cross-coupling reactions—fundamental transformations for drug synthesis—presents specific challenges. The pyridine nitrogen can coordinate to and inhibit the metal catalyst, while the boronic acid itself can be prone to decomposition via protodeboronation, a well-documented issue for heteroarylboronic acids known as the "2-pyridyl problem" and its analogues.[3][4][5] Furthermore, the electron-withdrawing nature of the difluoromethoxy group deactivates the pyridine ring, potentially slowing key steps in the catalytic cycle.[6][7]

This guide provides a detailed examination of two primary catalytic systems for the C-N coupling of this compound with various nitrogen nucleophiles: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic rationale behind protocol choices and provide robust, optimizable starting points for laboratory execution.

Understanding the Reagent: Key Physicochemical Properties

This compound is a moderately stable, crystalline solid. Its reactivity is governed by two opposing factors:

  • Electronic Deactivation: The strongly electron-withdrawing -OCF₂H group reduces the nucleophilicity of the pyridine ring, making the transmetalation step in both copper and palladium catalytic cycles more challenging compared to electron-rich or neutral arylboronic acids.

  • Lewis Basicity: The pyridine nitrogen's lone pair of electrons can form dative bonds with the metal center of the catalyst (Cu or Pd). This coordination can lead to catalyst inhibition by occupying a coordination site required for the catalytic cycle to proceed.

A successful coupling strategy must therefore employ conditions that favor the desired catalytic turnover while mitigating these potential pitfalls.

Part 1: The Chan-Lam C-N Coupling (Copper-Catalyzed)

The Chan-Lam reaction is a powerful method for forming carbon-heteroatom bonds, valued for its often mild conditions and tolerance of atmospheric oxygen.[8][9][10] It typically involves a copper(II) catalyst, an amine or other N-H containing nucleophile, and the boronic acid.[11][12]

Mechanistic Rationale

The catalytic cycle, while still debated for certain substrates, is generally understood to proceed through the coordination of the amine and boronic acid to a Cu(II) center. This is followed by a transmetalation step and subsequent reductive elimination to furnish the N-arylated product and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (typically O₂ from the air) to complete the cycle.

chan_lam_cycle cluster_main Chan-Lam Catalytic Cycle cluster_inputs Inputs Cu_II Cu(II)X₂ Amine_Coord [Cu(II)(Amine)] Complex Cu_II->Amine_Coord + R₂NH Boronic_Coord [Cu(II)(Amine)(Boronic Acid)] Intermediate Amine_Coord->Boronic_Coord + ArB(OH)₂ - H₂O Cu_III Cu(III) Intermediate Boronic_Coord->Cu_III Transmetalation Product_Release Product Release Cu_III->Product_Release Reductive Elimination Cu_0 Cu(0) Product_Release->Cu_0 Ar-NR₂ Cu_0->Cu_II Oxidation (e.g., O₂) Boronic_Acid This compound Amine Amine / N-Heterocycle (R₂NH)

Caption: Generalized catalytic cycle for the Chan-Lam C-N coupling.

Protocol 1: General Procedure for Chan-Lam Coupling

This protocol provides a robust starting point for coupling this compound with a range of primary and secondary amines, as well as N-H heterocycles.

Materials & Equipment:

  • This compound

  • Amine or N-heterocycle coupling partner

  • Copper(II) Acetate (Cu(OAc)₂)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Pyridine (optional, as base/ligand)

  • Reaction vial with screw cap

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL reaction vial, add this compound (1.0 equiv., e.g., 0.2 mmol, 37.8 mg).

  • Add Coupling Partner: Add the amine or N-heterocycle (1.2 equiv., 0.24 mmol).

  • Add Catalyst: Add Copper(II) Acetate (0.1 - 0.2 equiv., 0.02 - 0.04 mmol, 3.6 - 7.2 mg).

  • Add Solvent: Add methanol (2.0 mL). The reaction is often run at a concentration of 0.1 M.

  • Seal and Stir: Seal the vial with a cap (do not purge with inert gas; the reaction typically requires air/oxygen). Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours. If no reaction is observed at room temperature, the mixture can be gently heated to 40-60 °C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). If emulsions form, a small amount of brine can be added.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization & Causality

For a challenging substrate like this compound, optimization is key.

ParameterVariationRationale & Expected Outcome
Copper Source Cu(OAc)₂, CuCl, Cu(OTf)₂Cu(OAc)₂ is a standard, reliable choice. CuCl may be more active in some systems.[11] Cu(OTf)₂ is more Lewis acidic and could enhance reactivity with the electron-poor boronic acid.
Solvent MeOH, DCM, Toluene, DMSOMethanol often gives good results and is environmentally benign.[8][11] For less polar substrates, Toluene or DCM may be superior. DMSO can promote challenging couplings but makes workup more difficult.[13]
Base None, Pyridine, K₂CO₃Many Chan-Lam couplings proceed without an added base.[12] For acidic N-H partners (e.g., imidazoles, sulfonamides), a mild base like K₂CO₃ or pyridine can be beneficial by facilitating deprotonation.[8][10]
Temperature Room Temp to 80 °CStart at room temperature to minimize side reactions like boronic acid decomposition.[11] If the reaction is sluggish due to the deactivated substrate, incrementally increase the temperature.
Atmosphere Air (Open Flask) vs. O₂ BalloonAir is usually sufficient as the oxidant. For slow reactions, bubbling O₂ through the solvent before sealing or maintaining an O₂ atmosphere via a balloon can accelerate the re-oxidation of Cu(0) to Cu(II).

Part 2: The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for forming C-N bonds.[14][15] It employs a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.[16][17] This method is often preferred for its broad substrate scope and high functional group tolerance.

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A Pd(0) species undergoes oxidative addition into an aryl halide or pseudohalide (the electrophilic partner). The resulting Pd(II) complex coordinates the amine, which is then deprotonated by the base to form a palladium-amido complex. Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst. When using a boronic acid, the reaction is a "Suzuki-type" C-N coupling, where transmetalation from the boronic acid to the Pd(II) center is a key step.

buchwald_hartwig_cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs Pd0 LₙPd(0) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OxAdd->AmineCoord + R₂NH - X⁻ Amido Palladium Amido Complex L₂Pd(II)(Ar)(NR₂) AmineCoord->Amido + Base - Base-H⁺ Amido->Pd0 Reductive Elimination (Forms Ar-NR₂) ArylHalide Aryl Halide / Triflate (Ar-X) Amine Amine (R₂NH) Base Base (e.g., NaOtBu)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Note: For coupling with a boronic acid, the aryl halide (Ar-X) would be the amine-containing partner, and the boronic acid would participate in a transmetalation step with the oxidative addition complex.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for coupling an aryl halide/triflate with an amine, which is the standard format. To couple this compound, one would typically use an amino-substituted aryl halide as the partner in a Suzuki-type C-N reaction, though direct amination of the corresponding 4-halopyridine is more common and efficient. The following protocol is for the more standard amination of 4-bromo-2-(difluoromethoxy)pyridine .

Materials & Equipment:

  • 4-bromo-2-(difluoromethoxy)pyridine

  • Amine coupling partner

  • Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the setup.

  • Add Solids: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (1.1-1.2x molar equivalent to Pd), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add Coupling Partners: Add the 4-bromo-2-(difluoromethoxy)pyridine (1.0 equiv., e.g., 0.5 mmol, 112 mg) and the amine (1.2 equiv., 0.6 mmol).

  • Add Solvent: Add anhydrous, degassed toluene (5 mL, for a 0.1 M concentration).

  • Reaction: Seal the flask and heat the mixture with stirring in an oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding water (10 mL). Dilute with ethyl acetate (15 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Optimization & Causality

The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system.

ParameterVariationRationale & Expected Outcome
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in-situ formation of the active Pd(0) species.[15] Pre-catalysts are more expensive but offer higher activity and reproducibility, which is crucial for challenging substrates.[4]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands (Buchwald-type) are essential.[17] They promote the crucial reductive elimination step and stabilize the active catalyst.[15] The choice of ligand often needs to be screened for optimal results.
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases like NaOtBu are standard for many amines. For base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are used, often requiring higher temperatures.[7]
Solvent Toluene, Dioxane, THFMust be anhydrous and oxygen-free. Toluene and dioxane are high-boiling and are excellent for these reactions.[16] THF can be used for lower-temperature couplings.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd system).2. Catalyst poisoning by pyridine N.3. Insufficiently reactive conditions.1. Ensure rigorously inert conditions (dry, degassed solvents). Use a pre-catalyst for reliability.2. Use a more electron-rich, bulky ligand (e.g., XPhos) to favor the catalytic cycle over catalyst inhibition.3. Increase temperature; screen different bases and solvents.
Protodeboronation 1. Presence of water or protic sources.2. Base is too strong or conditions too harsh.3. Inherent instability of the boronic acid.1. Use anhydrous solvents and reagents.2. Switch to a milder base (e.g., K₃PO₄ instead of NaOtBu).3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) for the reaction.[4][18]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.For the palladium system, improve the degassing procedure and maintain a strict inert atmosphere. For the copper system (which uses O₂), this is less common but can indicate undesired side pathways.
Catalyst Decomposition (Pd Black) 1. Ligand degradation.2. Reaction temperature is too high.1. Switch to a more robust ligand (e.g., an NHC-based ligand).2. Run the reaction at the lowest effective temperature.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

References

  • Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters - ACS Publications. [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health (NIH). [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. National Institutes of Health (NIH). [Link]

  • Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. ResearchGate. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Institutes of Health (NIH). [Link]

  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. ResearchGate. [Link]

  • A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Publishing. [Link]

  • Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica. [Link]

  • Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Organic Chemistry Portal. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health (NIH). [Link]

  • Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. SciSpace. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight. Organic Chemistry Portal. [Link]

  • A General Solution for the 2-Pyridyl Problem. National Institutes of Health (NIH). [Link]

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Thieme. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]

Sources

Synthesis of Biarylpyridines using (2-(Difluoromethoxy)pyridin-4-yl)boronic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biarylpyridines

In the landscape of modern drug discovery and materials science, biarylpyridine scaffolds are of paramount importance. Their rigid, planar structure allows for precise spatial orientation of functional groups, making them privileged frameworks for interacting with biological targets. The strategic incorporation of fluorine-containing substituents has become a cornerstone of medicinal chemistry, offering a powerful method to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2]

Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest.[1] It serves as a unique bioisostere for more common functional groups like hydroxyl (-OH) and methoxy (-OCH₃).[1][3] Replacing a metabolically labile methoxy group with -OCF₂H can block O-demethylation, a common metabolic pathway, thereby enhancing a drug's half-life.[1] Furthermore, the -OCF₂H group increases lipophilicity and possesses a unique hydrogen bond donor capability, providing a nuanced tool for fine-tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][4] This guide provides a comprehensive protocol for the synthesis of novel biarylpyridines utilizing (2-(Difluoromethoxy)pyridin-4-yl)boronic acid via the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: this compound

This compound is a specialized heterocyclic building block designed for palladium-catalyzed cross-coupling reactions.

  • Structure: this compound structure (Image courtesy of MedChemExpress)

  • Properties: Typically a white to off-white solid. Like many pyridine boronic acids, it may exhibit limited long-term stability and is susceptible to protodeboronation, especially under acidic or aqueous conditions.[5][6] 4-Pyridinylboronic acids generally show better stability compared to their 2-pyridinyl counterparts.[6]

  • Handling and Storage: To ensure reagent integrity, it is critical to store this compound under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., -20°C). Avoid repeated exposure to atmospheric moisture and oxygen. For sensitive applications, using the reagent from a freshly opened container is recommended.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted method for forming C-C bonds, particularly for constructing biaryl systems.[7][8] The reaction couples an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[8][9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[7][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][10]

  • Transmetalation: The base activates the boronic acid, forming a boronate species. This boronate then transfers its organic group (the difluoromethoxy-pyridine moiety, Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex.[8][9][10]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar1-Pd(II)L2-X Ar1-Pd(II)L2-X Pd(0)L2->Ar1-Pd(II)L2-X Oxidative Addition Ar1-Pd(II)L2-Ar2 Ar1-Pd(II)L2-Ar2 Ar1-Pd(II)L2-X->Ar1-Pd(II)L2-Ar2 Transmetalation Ar1-Pd(II)L2-Ar2->Pd(0)L2 Reductive Elimination Ar1-Ar2 Ar1-Ar2 Ar1-Pd(II)L2-Ar2->Ar1-Ar2 Ar1-X Ar1-X Ar1-X->Ar1-Pd(II)L2-X Ar2-B(OH)2 Ar2-B(OH)2 Ar2-B(OH)2->Ar1-Pd(II)L2-Ar2 Base Base Base->Ar1-Pd(II)L2-Ar2 caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Rationale for Component Selection
  • Palladium Catalyst/Ligand System: The choice of catalyst and ligand is critical. For coupling with heteroaryl boronic acids, particularly electron-deficient ones like pyridines, robust catalyst systems are required.[5] Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is an excellent choice. It is an air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. The dppf ligand's large bite angle and electron-rich nature facilitate both the oxidative addition and reductive elimination steps.[12][13]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[14] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[14][15] These bases are strong enough to form the reactive boronate species without causing significant hydrolysis of ester or other sensitive functional groups. The use of an aqueous solution of the base is common and often accelerates the reaction.

  • Solvent System: A mixture of an organic solvent and water is standard for Suzuki couplings. 1,4-Dioxane/water or Toluene/ethanol/water are common choices. The organic solvent solubilizes the aryl halide, catalyst, and product, while the water solubilizes the inorganic base and assists in the transmetalation step.[16][17] Crucially, the solvent must be thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst.[16]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Reagents
Reagent/MaterialGradeTypical Amount (for 1 mmol scale)Purpose
Aryl Bromide (Ar-Br)≥98%1.0 mmol, 1.0 equivElectrophile
This compound≥95%1.2 mmol, 1.2 equivNucleophile
Pd(dppf)Cl₂·CH₂Cl₂Catalyst grade0.05 mmol, 5 mol%Catalyst Precursor
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%2.0 mmol, 2.0 equivBase
1,4-DioxaneAnhydrous, Sure/Seal™4.0 mLSolvent
WaterDeionized, Degassed1.0 mLCo-solvent
Reaction VesselSchlenk flask or microwave vial10-20 mL-
Inert GasArgon or Nitrogen-Atmosphere Control
Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[16] This step is critical to prevent catalyst oxidation.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe. The water should be degassed beforehand by bubbling argon through it for 15-20 minutes.

  • Final Degassing: Bubble argon through the stirred reaction mixture for an additional 10-15 minutes to ensure the solution is thoroughly deoxygenated.

  • Catalyst Introduction: While maintaining positive argon pressure, quickly add the Pd(dppf)Cl₂ catalyst (0.05 mmol) to the flask. The mixture will typically turn dark red or black.

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the limiting starting material (typically the aryl bromide) indicates completion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biarylpyridine product.

Workflow A 1. Reagent Loading (Ar-Br, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar x3) A->B C 3. Solvent Addition (Degassed Dioxane/H2O) B->C D 4. Catalyst Addition (Pd(dppf)Cl2) C->D E 5. Heating & Stirring (90-100 °C, 4-16h) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F F->E Incomplete G 7. Work-up & Extraction (EtOAc/H2O) F->G Complete H 8. Purification (Column Chromatography) G->H I Pure Biarylpyridine Product H->I caption Figure 2. Experimental workflow for biarylpyridine synthesis.

Figure 2. Experimental workflow for biarylpyridine synthesis.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid (degradation).3. Insufficiently degassed solvents.4. Inappropriate base or temperature.1. Ensure a rigorously inert atmosphere throughout the setup.[16]2. Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol or MIDA ester).[14][18][19]3. Degas solvents thoroughly via freeze-pump-thaw cycles or by sparging with argon for >20 mins.4. Screen other bases (e.g., K₃PO₄, Cs₂CO₃) or increase the temperature.[14]
Protodeboronation 1. Boronic acid instability.2. Presence of excess water or acid.3. Prolonged reaction time at high temperature.1. Use the boronic acid as the excess reagent (1.2-1.5 equiv).2. Use anhydrous conditions with a base like K₃PO₄ if substrates are sensitive.[14]3. Monitor the reaction closely and stop it once the limiting reagent is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Improve the degassing procedure for solvents and the reaction mixture. Ensure a positive pressure of inert gas is maintained.[14]
Difficulty in Purification 1. Formation of palladium black.2. Side products with similar polarity.1. Filter the crude mixture through a pad of Celite® after work-up to remove insoluble palladium species.2. Optimize column chromatography conditions (try different solvent systems).

Conclusion

This compound is a valuable building block for accessing novel biarylpyridine structures. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway for its incorporation. Careful attention to reagent quality and the maintenance of a strictly inert atmosphere are paramount to achieving success. The protocols and insights provided herein offer a robust starting point for researchers and drug development professionals aiming to leverage the unique properties of the difluoromethoxy group to design next-generation therapeutics and advanced materials.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Available at: [Link]

  • General mechanism of Suzuki–Miyaura cross-coupling - ResearchGate. (n.d.). Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (2024). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2024). Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Available at: [Link]

  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (2023). Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (2007). Available at: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (2025). Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? - Reddit. (2024). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. (2021). Available at: [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction - ResearchGate. (2007). Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters - Arkat USA. (n.d.). Available at: [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH. (2011). Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - Journal of the American Chemical Society. (2009). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (2023). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed. (2023). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors - MDPI. (2018). Available at: [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. (2022). Available at: [Link]

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Application Note & Protocol: Iridium-Catalyzed C-H Borylation of 2-(Difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(difluoromethoxy)pyridine scaffold is of significant interest in medicinal chemistry, where the difluoromethoxy (-OCF₂H) group serves as a valuable bioisostere for hydroxyl or methoxy groups, often improving metabolic stability, lipophilicity, and target binding affinity[1]. Functionalization of this core structure is crucial for developing new chemical entities. This document provides a detailed protocol for the regioselective C-H borylation of 2-(difluoromethoxy)pyridine using an iridium-based catalytic system. We will explore the mechanistic rationale for the reaction, present a robust, step-by-step experimental procedure, and offer insights into achieving high efficiency and selectivity.

Introduction and Scientific Rationale

Direct C-H activation and functionalization have become a cornerstone of modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials[2][3]. Iridium-catalyzed C-H borylation, in particular, has emerged as a powerful tool for installing boronic ester functionalities onto (hetero)aromatic rings[4][5]. These borylated intermediates are exceptionally versatile, serving as key building blocks for subsequent transformations such as Suzuki-Miyaura cross-coupling reactions[6][7][8].

For substituted pyridines, achieving predictable regioselectivity can be challenging. The nitrogen lone pair can coordinate to the metal center, potentially inhibiting the catalyst[4][5]. However, the strategic placement of substituents can overcome this issue and direct the borylation to a specific position. In the case of 2-(difluoromethoxy)pyridine, the reaction is governed by a combination of steric and electronic factors to achieve regioselective borylation. The iridium catalyst, typically generated in situ from a precursor like [Ir(COD)OMe]₂ and a bipyridine or phenanthroline-based ligand, preferentially activates C-H bonds that are sterically accessible and electronically favorable[9][10]. For 2-substituted pyridines, borylation generally occurs at the positions most distal to the nitrogen and sterically unhindered, often favoring the C3 or C5 position.

Catalytic Cycle and Mechanism

The generally accepted mechanism for iridium-catalyzed C-H borylation proceeds through an Ir(III)/Ir(V) catalytic cycle[11][12].

  • Catalyst Activation: The iridium(I) precatalyst reacts with the diboron reagent (B₂pin₂) to form the active Ir(III)-tris(boryl) catalyst, [Ir(L)(Bpin)₃][13].

  • C-H Oxidative Addition: The substrate, 2-(difluoromethoxy)pyridine, coordinates to the active catalyst. The targeted C-H bond then undergoes oxidative addition to the iridium center, forming a seven-coordinate Ir(V)-hydrido-aryl intermediate[11][12]. This step is often the turnover-determining step of the cycle.

  • Reductive Elimination: The Ir(V) intermediate undergoes C-B reductive elimination, forming the desired pyridylboronate ester product and an Ir(III)-hydrido-bis(boryl) species.

  • Catalyst Regeneration: The Ir(III) species reacts with another equivalent of B₂pin₂ to regenerate the active [Ir(L)(Bpin)₃] catalyst, releasing HBpin as a byproduct and completing the cycle.

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// Nodes Ir_III [label="Active Catalyst\n[Ir(L)(Bpin)₃]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate_Complex [label="Substrate Coordination", fillcolor="#FBBC05", fontcolor="#202124"]; Ir_V [label="Ir(V) Hydrido-Aryl Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Release [label="Product Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Experimental Protocol

This protocol details a representative procedure for the borylation of 2-(difluoromethoxy)pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Difluoromethoxy)pyridine>97%Commercially AvailableStore under nitrogen.
Bis(pinacolato)diboron (B₂pin₂)>98%Commercially AvailableStore in a desiccator.
[Ir(COD)OMe]₂Catalyst GradeCommercially AvailableHandle in a glovebox or under inert gas.
3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄phen)>98%Commercially AvailableLigand of choice for improved yields in some heteroaryl borylations.[9]
CyclohexaneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Diethyl EtherReagent GradeCommercially AvailableFor work-up.
Saturated aq. NaCl (Brine)N/ALab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Celite®N/ACommercially AvailableFor filtration.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere system (Nitrogen or Argon) with Schlenk line or glovebox

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • NMR spectrometer and/or GC-MS for analysis

Step-by-Step Procedure

dot digraph "Workflow_Borylation" { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow", fontcolor="#202124", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];

// Nodes A [label="1. Inert Atmosphere Setup\n(Glovebox or Schlenk Line)"]; B [label="2. Add Reagents\n[Ir], Ligand, B₂pin₂,\nSubstrate, Solvent"]; C [label="3. Reaction\n(e.g., 80 °C, 16 h)"]; D [label="4. Quench & Work-up\n(Solvent removal, extraction)"]; E [label="5. Purification\n(Silica Gel Chromatography)"]; F [label="6. Analysis\n(NMR, GC-MS)"];

  • Reaction Setup: In a glovebox or under a positive pressure of nitrogen, add [Ir(COD)OMe]₂ (1.5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄phen) (1.5 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality: Using an inert atmosphere is critical as the iridium catalyst and B₂pin₂ can be sensitive to air and moisture. Me₄phen has been shown to be a superior ligand to the more common dtbpy for certain heteroaromatic substrates, leading to higher yields[9].

  • Reagent Addition: Add 2-(difluoromethoxy)pyridine (1.0 equiv.) to the flask, followed by anhydrous cyclohexane (to make a ~0.5 M solution).

  • Reaction Conditions: Seal the flask and remove it from the glovebox (if used). Place the flask in a preheated oil bath at 80 °C and stir for 16-24 hours.

    • Causality: The elevated temperature is necessary to drive the catalytic cycle forward at a reasonable rate. Reaction progress should be monitored by taking aliquots and analyzing via GC-MS or TLC.

  • Work-up: After the reaction is complete (as determined by consumption of the starting material), allow the flask to cool to room temperature.

  • Solvent Removal: Remove the cyclohexane under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in diethyl ether and filter through a short plug of Celite® to remove the insoluble iridium catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-(difluoromethoxy)pyridine boronic acid pinacol ester.

    • Trustworthiness: Pyridylboronic esters are generally stable enough for silica gel chromatography, which is essential for removing unreacted B₂pin₂ and other byproducts[10][14].

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The regiochemistry of borylation can be unequivocally determined by 2D NMR techniques (e.g., NOESY). Based on steric and electronic guidance, borylation is expected to occur preferentially at the C3 or C5 position.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalyst (air/moisture exposure).Ensure all reagents are dry and the reaction is set up under a strictly inert atmosphere.
Catalyst inhibition by pyridine nitrogen.Increase catalyst loading slightly (e.g., to 2-3 mol%). Ensure the correct ligand is used.
Poor Regioselectivity Reaction temperature too high or too low.Optimize the reaction temperature. Lower temperatures may improve selectivity at the cost of reaction time.
Product Decomposition Protodeborylation (hydrolysis of C-B bond).Minimize exposure to water and acidic conditions during work-up. Some pyridylboronic esters, especially those ortho to the nitrogen, can be prone to decomposition[4][5].
Instability on silica gel.If decomposition is observed, consider using a different stationary phase (e.g., alumina) or minimizing the time the product is on the column.

Conclusion

This application note provides a comprehensive and reliable protocol for the iridium-catalyzed C-H borylation of 2-(difluoromethoxy)pyridine. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize valuable borylated pyridine intermediates. These building blocks are primed for further elaboration, enabling the rapid diversification of this medicinally important scaffold and accelerating drug discovery efforts.

References

  • Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. PubMed Central. Available at: [Link]

  • Iridium-Catalysed C-H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. University of Bristol Research Portal. Available at: [Link]

  • Proposed mechanism for the iridium catalyzed C−H borylation. ResearchGate. Available at: [Link]

  • Larsen, M. A. Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. Available at: [Link]

  • Unnikrishnan, A., & Sunoj, R. B. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry, 86(21), 15618–15630. Available at: [Link]

  • Cho, J.-Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(7), 4413–4424. Available at: [Link]

  • Chotana, G. A. (2022). Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. Available at: [Link]

  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318–7327. Available at: [Link]

  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., et al. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12, 7318-7327. Available at: [Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Overview of regio-selective iridium-catalyzed C−H bond borylation reactions. ResearchGate. Available at: [Link]

  • The Role of Boron Reagents in Determining the Site-Selectivity of Pyridine(dicarbene) Cobalt-Catalyzed C–H Borylation of Fluorinated Arenes. Journal of the American Chemical Society. Available at: [Link]

  • Chotana, G. A., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11460–11472. Available at: [Link]

  • Decoding Directing Groups and Their Pivotal Role in C-H Activation. PubMed. Available at: [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. ResearchGate. Available at: [Link]

  • Decoding Directing Groups and Their Pivotal Role in C−H Activation. ResearchGate. Available at: [Link]

  • Salmaso, V., & Sturlese, M. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(22), 2033–2050. Available at: [Link]

  • Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol). ResearchGate. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • D'Amato, E., & Aggarwal, V. K. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3254-3257. Available at: [Link]

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Applications in the Synthesis of Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Necessity of Synthetic Chemistry

Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific protein substrates.[1] This process, known as phosphorylation, acts as a molecular switch that modulates protein function, ultimately controlling complex cellular processes such as growth, proliferation, differentiation, and apoptosis.[1] Given their central role in cellular signaling, it is not surprising that dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer.[2]

The development of small-molecule kinase inhibitors has revolutionized the treatment landscape for various cancers and inflammatory diseases.[2][3] These inhibitors are typically designed to compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting the aberrant signaling cascade.[4][5] The quinazoline scaffold, for instance, is a privileged structure in kinase inhibitor design because it effectively mimics the adenine portion of ATP, enabling competitive binding.[6][7][8]

Synthetic chemistry is the cornerstone of kinase inhibitor discovery and development. It provides the tools to construct novel molecular architectures, optimize their potency and selectivity, and ultimately produce these life-saving drugs on a large scale. This guide will delve into the key synthetic strategies, provide a detailed protocol for the synthesis of a prominent kinase inhibitor, and discuss the application of these synthesized molecules in understanding complex biological pathways.

Part 1: Foundational Synthetic Strategies in Kinase Inhibitor Development

The synthesis of kinase inhibitors often revolves around the construction of a core heterocyclic scaffold, which is then functionalized to achieve optimal interactions with the target kinase. Several powerful, named reactions have become indispensable tools for medicinal chemists in this field.

The Quinazoline Core: A Privileged Scaffold

The 4-anilinoquinazoline is a common structural motif found in many EGFR (Epidermal Growth Factor Receptor) inhibitors, including the case study for this guide, Gefitinib.[6][9] The synthesis of this core typically involves a few key steps, starting from appropriately substituted anthranilic acids or related precursors.[9] A general approach involves the cyclization to form the quinazolinone ring, followed by chlorination to install a reactive handle at the 4-position, which can then be displaced by the desired aniline derivative.[9][10] The substitution pattern on the quinazoline ring, particularly at the 6- and 7-positions, is crucial for modulating potency and pharmacokinetic properties.[6][9]

Palladium-Catalyzed Cross-Coupling Reactions

Modern kinase inhibitor synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form key carbon-carbon and carbon-nitrogen bonds. These reactions offer mild conditions and broad functional group tolerance, making them ideal for complex molecule synthesis.[11][12]

  • Buchwald-Hartwig Amination: This reaction is widely used to form the crucial C-N bond between an aryl halide (often the core scaffold) and an amine (the "aniline" portion).[11][13][14] Its development was a significant breakthrough, allowing for the facile synthesis of aryl amines under much milder conditions than traditional methods.[11][12] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates.[14][15]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18] It is a powerful tool for introducing alkynyl moieties into inhibitor scaffolds, which can serve as versatile handles for further functionalization or as key pharmacophoric elements themselves.[16][17][19]

Part 2: Case Study: Synthesis of Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase and is used as a first-line treatment for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[4][20] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, which inhibits autophosphorylation and blocks downstream signaling pathways responsible for cell proliferation and survival.[4][21][22]

The following protocol is a representative, multi-step synthesis of Gefitinib, illustrating the application of the strategies discussed above. Several synthetic routes to Gefitinib have been reported, with variations aimed at improving overall yield and scalability.[10][20][23][24][25]

Overall Synthetic Workflow

The synthesis can be visualized as a convergent process where the core quinazoline heterocycle is first constructed and then coupled with the side-chain moiety.

G cluster_0 Core Synthesis cluster_1 Side-Chain Coupling cluster_2 Final Functionalization A 6,7-Dimethoxy- quinazolin-4(3H)-one B 4-Chloro-6,7-dimethoxy- quinazoline A->B Chlorination (e.g., POCl3) D N-(3-Chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine B->D Nucleophilic Aromatic Substitution C 3-Chloro-4- fluoroaniline C->D E 4-(3-Chloro-4-fluorophenylamino)- 7-methoxyquinazolin-6-ol D->E Selective Demethylation F Gefitinib E->F Williamson Ether Synthesis G 4-(3-Chloropropyl) morpholine G->F

Caption: Synthetic workflow for Gefitinib.

Detailed Experimental Protocol

This protocol is a composite of several reported methods and should be adapted and optimized based on laboratory conditions.[10][23]

Step 1: Chlorination of 6,7-dimethoxy-3H-quinazolin-4-one

  • To a stirred suspension of 6,7-dimethoxy-3H-quinazolin-4-one (1.0 eq) in phosphoryl chloride (POCl₃, 5.0 eq), add N,N-dimethylformamide (DMF, 0.1 eq) catalytically.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours.

  • Cool the mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature. The product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, will precipitate.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum.

Step 3: Selective Demethylation

  • Suspend the product from Step 2 (1.0 eq) in pyridine hydrochloride (excess).

  • Heat the mixture to 180-190 °C for 3 hours.

  • Cool the reaction mixture and add water.

  • Adjust the pH to ~9 with aqueous ammonia, causing the product to precipitate.

  • Filter the solid, wash thoroughly with water, and dry to yield 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol.

Step 4: Williamson Ether Synthesis to Yield Gefitinib

  • To a solution of the product from Step 3 (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).[10]

  • Heat the mixture to 80 °C and stir for 3 hours.[10]

  • After cooling, pour the reaction mixture into cold water.[10]

  • Extract the aqueous layer with an organic solvent such as chloroform or ethyl acetate.[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Gefitinib as a white solid.[10]

Parameter Expected Value
Molecular FormulaC₂₂H₂₄ClFN₄O₃
Molecular Weight446.90 g/mol
Melting Point195-197 °C[10]
Purity (HPLC)>99%[10]

Part 3: Characterization and Quality Control

The identity and purity of the synthesized inhibitor must be rigorously confirmed. This is a critical step to ensure that any observed biological activity is attributable to the target compound and not to impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final compound and key intermediates. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A pure sample should show a single major peak.[10]

Part 4: Application in Target Validation and Pathway Analysis

Once synthesized and characterized, the kinase inhibitor becomes a powerful chemical probe to investigate cellular signaling pathways.[26] Gefitinib, for example, is used to study the EGFR signaling cascade.

The EGFR Signaling Pathway

Under normal conditions, binding of a ligand like Epidermal Growth Factor (EGF) to EGFR causes the receptor to dimerize and autophosphorylate its intracellular tyrosine kinase domain.[4] This creates docking sites for adaptor proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[4][27] In certain cancers, mutations in EGFR lead to its constitutive activation, even in the absence of a ligand.[5]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Activates Gefitinib Gefitinib Gefitinib->P Blocks Response Cell Proliferation & Survival Downstream->Response Promotes

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

By treating cancer cells with synthesized Gefitinib, researchers can perform a variety of experiments:

  • Western Blotting: To confirm that Gefitinib inhibits EGFR autophosphorylation and the phosphorylation of downstream targets like AKT and ERK.

  • Cell Viability Assays (e.g., MTT or CellTiter-Glo): To demonstrate that the inhibitor selectively kills cancer cells that are dependent on EGFR signaling.

  • Apoptosis Assays (e.g., Caspase-Glo or Annexin V staining): To show that the inhibitor induces programmed cell death in sensitive cell lines.[27]

These experiments, enabled by the synthesized inhibitor, are crucial for validating the kinase as a drug target and for understanding the molecular mechanisms of the disease.

Conclusion

The synthesis of small-molecule kinase inhibitors is a dynamic and essential field within drug discovery. It requires a deep understanding of organic chemistry principles, particularly modern cross-coupling reactions, and heterocyclic chemistry. As demonstrated with the case study of Gefitinib, a successful synthetic campaign not only provides a potential therapeutic agent but also delivers an invaluable tool for dissecting the complex signaling networks that underpin human health and disease. The continuous innovation in synthetic methodologies will undoubtedly lead to the discovery of more selective and potent kinase inhibitors for a wide range of diseases in the future.

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  • Carlomagno, F., et al. (2010). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. J Med Chem, 53(11), 4349-64. [Link]

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Application Notes & Protocols for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Paradigm in Crop Protection

The imperative to secure a global food supply for a burgeoning population, amidst the challenges of climate change and evolving pest resistance, necessitates a continuous pipeline of innovative agrochemicals. The development of these novel active ingredients has transitioned from serendipitous discovery to a highly structured, data-driven process. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key stages and methodologies in the modern agrochemical discovery and development cascade. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols to ensure scientific integrity and reproducibility.

The journey from a chemical library to a commercially viable and environmentally sound agrochemical is a multi-faceted endeavor. It begins with the large-scale screening of compound libraries to identify initial "hits," followed by a meticulous process of lead optimization to enhance efficacy and selectivity. Concurrently, a deep understanding of the compound's mode of action is crucial for effective resistance management and regulatory approval. Finally, the active ingredient must be formulated into a stable and effective product that can be safely and efficiently applied in the field. This document will navigate through these critical phases, offering both theoretical grounding and practical, field-proven protocols.

Chapter 1: High-Throughput Screening (HTS) for Hit Identification

The initial phase of agrochemical discovery involves the rapid screening of vast and diverse chemical libraries to identify compounds, or "hits," that exhibit a desired biological activity.[1][2] High-Throughput Screening (HTS) utilizes automation, miniaturization, and sensitive detection methods to test thousands to millions of compounds in a short period.[1] The success of an HTS campaign is fundamentally dependent on the quality of the chemical library and the design of a robust and relevant biological assay.

The Causality of Assay Selection

The choice of an HTS assay is a critical decision that dictates the nature of the identified hits. Assays can be broadly categorized as target-based or whole-organism (phenotypic) screens.

  • Target-Based Assays: These assays focus on a specific, essential biomolecule (e.g., an enzyme or receptor) within the target pest, pathogen, or weed. The rationale is that inhibiting a crucial biological process will lead to mortality or growth inhibition. This approach is advantageous as it provides an immediate understanding of the compound's potential mode of action. However, it requires prior knowledge of a validated target, and hits may not always translate to whole-organism efficacy due to factors like cell permeability and metabolism.

  • Whole-Organism (Phenotypic) Assays: In this approach, compounds are directly applied to the target organism (e.g., fungal spores, insect larvae, or whole plants), and a phenotypic response, such as mortality or growth inhibition, is measured.[2] This method has the advantage of identifying compounds that are effective at the whole-organism level, integrating all relevant physiological factors. The trade-off is that the mode of action of the identified hits is initially unknown and requires subsequent investigation.

Experimental Workflow: High-Throughput Screening

The following diagram illustrates a generalized workflow for a high-throughput screening campaign for a novel herbicide.

HTS_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Compound_Library Compound Library (Diverse Chemical Structures) Assay_Plate_Prep Assay Plate Preparation (e.g., 384-well plates) Compound_Library->Assay_Plate_Prep Compound_Dispensing Robotic Compound Dispensing Assay_Plate_Prep->Compound_Dispensing Target_Prep Target Preparation (e.g., Weed Seedlings) Target_Prep->Assay_Plate_Prep Incubation Incubation (Controlled Environment) Compound_Dispensing->Incubation Data_Acquisition Data Acquisition (e.g., Imaging, Spectrophotometry) Incubation->Data_Acquisition Data_Analysis Primary Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis Confirmation_Screen Hit Confirmation & Dose-Response Data_Analysis->Confirmation_Screen Lead_Generation Lead Compound Selection Confirmation_Screen->Lead_Generation

Caption: Generalized workflow for a high-throughput screening (HTS) campaign.

Protocol: In Vitro Enzyme Inhibition Assay for Fungicide Discovery

This protocol outlines a target-based HTS assay to identify inhibitors of a key fungal enzyme, such as succinate dehydrogenase (SDH), a common target for fungicides.[3]

Objective: To identify compounds that inhibit the enzymatic activity of fungal SDH.

Materials:

  • Purified fungal SDH enzyme

  • Substrate (e.g., succinate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Compound library dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to all wells of a 384-well plate.

    • Using a robotic liquid handler, transfer 100 nL of each compound from the library plates to the corresponding wells of the assay plate.

    • Add 25 µL of a solution containing the SDH enzyme to all wells.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 25 µL of a solution containing the substrate (succinate) and the electron acceptor (DCPIP).

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over a period of 10 minutes. The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data relative to positive controls (no enzyme) and negative controls (DMSO vehicle).

    • Identify "hits" as compounds that inhibit the enzyme activity by a predefined threshold (e.g., >50% inhibition).

  • Self-Validation:

    • Include wells with a known SDH inhibitor as a positive control to validate assay performance.

    • Monitor the Z'-factor, a statistical measure of assay quality, to ensure the robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent.

Parameter Description Typical Value
Enzyme Concentration Concentration of SDH in the final assay volume.5-10 nM
Substrate Concentration Concentration of succinate, typically at or near the Km value.0.5-1 mM
Compound Concentration Final concentration of the test compounds in the assay.10-20 µM
Incubation Time Pre-incubation of compound with enzyme.15 minutes
Readout Absorbance wavelength for DCPIP.600 nm

Chapter 2: Lead Optimization through Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the next critical phase is lead optimization. This iterative process aims to improve the potency, selectivity, and physicochemical properties of the hit compounds to generate a lead candidate suitable for further development. The guiding principle of this phase is the Structure-Activity Relationship (SAR), which explores how modifications to a molecule's chemical structure affect its biological activity.[4][5]

The Logic of Iterative Molecular Design

SAR studies are a cyclical process of designing, synthesizing, and testing new analogues of a hit compound.[4] The data generated from each cycle informs the design of the next generation of molecules. The goal is to identify the key structural features, or "pharmacophores," that are essential for activity and to systematically modify other parts of the molecule to enhance desired properties.

A powerful tool in modern lead optimization is Quantitative Structure-Activity Relationship (QSAR) modeling.[6][7][8] QSAR uses statistical methods to build mathematical models that correlate the chemical structures of compounds with their biological activities.[6][9] These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.[10][11]

Experimental Workflow: Structure-Activity Relationship (SAR) Cycle

The following diagram illustrates the iterative nature of the SAR cycle.

SAR_Cycle cluster_0 Design & Synthesis cluster_1 Testing & Analysis Initial_Hit Initial Hit Compound SAR_Hypothesis Formulate SAR Hypothesis Initial_Hit->SAR_Hypothesis Analogue_Design Design of New Analogues (In Silico Modeling/QSAR) SAR_Hypothesis->Analogue_Design Chemical_Synthesis Chemical Synthesis Analogue_Design->Chemical_Synthesis Biological_Testing Biological Testing (In Vitro & In Vivo Assays) Chemical_Synthesis->Biological_Testing Data_Analysis SAR Data Analysis Biological_Testing->Data_Analysis New_Hypothesis Refine SAR Hypothesis Data_Analysis->New_Hypothesis Iterate New_Hypothesis->Analogue_Design

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Protocol: Dose-Response Assay for Potency Determination

A fundamental experiment in SAR studies is the dose-response assay, which determines the concentration of a compound required to elicit a specific level of biological response (e.g., 50% inhibition, or IC50).

Objective: To determine the IC50 value of a series of analogues against a target organism or enzyme.

Materials:

  • Series of synthesized compound analogues.

  • Target organism (e.g., fungal culture, insect larvae, or plant seedlings).

  • Appropriate growth medium or assay buffer.

  • 96-well microplates.

  • Microplate reader or imaging system.

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of each analogue in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of each stock solution to create a range of concentrations (typically 8-12 concentrations).

  • Assay Setup:

    • In a 96-well plate, add the appropriate growth medium.

    • Add a fixed amount of the target organism to each well.

    • Add the serially diluted compounds to the wells, ensuring each concentration is tested in triplicate.

    • Include a solvent control (e.g., DMSO) and a positive control (a known active compound).

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions (e.g., temperature, light) for a defined period.

    • Measure the biological response (e.g., optical density for fungal growth, mortality for insects, or chlorophyll fluorescence for plants).

  • Data Analysis:

    • Normalize the data to the solvent control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each analogue.

  • Self-Validation:

    • The positive control should yield an IC50 value within a predefined acceptable range, confirming the validity of the assay.

    • The R-squared value of the curve fit should be high (typically >0.95) to ensure the reliability of the calculated IC50.

Analogue Modification IC50 (µM)
Hit Compound -15.2
Analogue 1 Addition of a methyl group8.5
Analogue 2 Replacement of a chlorine with a fluorine atom2.1
Analogue 3 Isomeric rearrangement25.8

Chapter 3: Elucidating the Mode of Action (MoA)

Understanding how a novel agrochemical exerts its biological effect is paramount for several reasons. It aids in the development of strategies to mitigate resistance, provides crucial information for regulatory agencies, and can guide the discovery of new chemical classes with similar MoAs.[12] MoA studies can range from biochemical assays to advanced "omics" approaches.

The Imperative of Mechanistic Understanding

A well-defined MoA provides a rational basis for the continued development of an agrochemical. For instance, if a novel herbicide is found to inhibit an enzyme not targeted by existing commercial products, it is more likely to be effective against resistant weed populations.[13] Conversely, if a compound shares a MoA with an existing class of agrochemicals, there is a higher risk of cross-resistance.

Metabolic profiling, or metabolomics, has emerged as a powerful tool in MoA studies.[14][15][16] By analyzing the global changes in the metabolite profile of an organism upon treatment with a compound, researchers can infer which biochemical pathways are being perturbed.[16][17] For example, the accumulation of a specific substrate may indicate the inhibition of the enzyme that metabolizes it.

Protocol: Metabolic Profiling for Herbicide MoA Elucidation

This protocol describes a general approach for using Gas Chromatography-Mass Spectrometry (GC-MS) based metabolic profiling to investigate the MoA of a novel herbicide.[16]

Objective: To identify the metabolic pathways perturbed by a novel herbicide in a model plant species (e.g., Arabidopsis thaliana).

Materials:

  • Arabidopsis thaliana seedlings.

  • Novel herbicide and a set of reference herbicides with known MoAs.

  • Methanol, chloroform, and water (for metabolite extraction).

  • Derivatization reagents (e.g., methoxyamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide).

  • GC-MS system.

Procedure:

  • Plant Treatment and Sampling:

    • Grow Arabidopsis thaliana seedlings under controlled conditions.

    • Treat the seedlings with the novel herbicide at a concentration that causes a clear physiological response but not immediate death.

    • Include treatments with reference herbicides and a mock treatment (solvent control).

    • Harvest plant tissue at multiple time points post-treatment to capture the dynamic metabolic response.

    • Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction and Derivatization:

    • Homogenize the frozen tissue and extract metabolites using a methanol/chloroform/water extraction method.

    • Collect the polar phase (containing primary metabolites).

    • Dry the extract and derivatize the metabolites to make them volatile for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized samples into the GC-MS system.

    • Separate the metabolites based on their retention times and identify them based on their mass spectra by comparison to a reference library.

  • Data Analysis:

    • Quantify the relative abundance of each identified metabolite.

    • Use multivariate statistical analysis (e.g., Principal Component Analysis - PCA) to identify patterns in the data and to compare the metabolic profile of the novel herbicide to those of the reference compounds.

    • Identify metabolites that are significantly up- or down-regulated by the novel herbicide.

  • Self-Validation:

    • The metabolic profiles of the reference herbicides should cluster according to their known MoAs in the PCA plot, validating the experimental system.

    • The identification of key metabolites should be confirmed using authentic standards.

Chapter 4: Formulation Development for Field Application

An active ingredient, no matter how potent, is ineffective if it cannot be delivered to the target in a stable and bioavailable form. Agrochemical formulation is the science of combining the active ingredient with other substances, known as adjuvants or co-formulants, to create a product that is safe, effective, and easy to use.[18][19]

The Rationale Behind Formulation Choices

The choice of formulation type (e.g., emulsifiable concentrate, suspension concentrate, water-dispersible granule) depends on the physicochemical properties of the active ingredient, the intended application method, and market preferences.[18][20] Adjuvants are added to the formulation to perform a variety of functions, such as improving the solubility of the active ingredient, enhancing its uptake by the target organism, and reducing spray drift.[21][22][23][24] Surfactants, for example, are a common type of adjuvant that reduces the surface tension of spray droplets, allowing them to spread more evenly over a leaf surface.[21][22]

Protocol: Evaluation of Adjuvant Efficacy on Herbicide Uptake

This protocol describes a laboratory-based method to assess the impact of different adjuvants on the foliar uptake of a herbicide.

Objective: To quantify the enhancement of herbicide uptake into plant leaves by different adjuvant packages.

Materials:

  • Radiolabeled active ingredient (e.g., ¹⁴C-labeled herbicide).

  • A range of candidate adjuvants (e.g., surfactants, oils).

  • Test plant species with well-developed leaves.

  • Microsyringe.

  • Leaf washing solution (e.g., water with a small amount of non-ionic surfactant).

  • Tissue solubilizer.

  • Liquid scintillation counter.

Procedure:

  • Treatment Solution Preparation:

    • Prepare spray solutions of the radiolabeled herbicide with and without the candidate adjuvants at their recommended concentrations.

  • Application:

    • Using a microsyringe, apply a small, known volume (e.g., 1 µL) of each treatment solution to the adaxial surface of a mature leaf of the test plant.

    • Allow the droplets to dry.

  • Uptake Period:

    • Place the treated plants in a controlled environment for a defined period (e.g., 24, 48, or 72 hours).

  • Sample Processing:

    • After the uptake period, carefully excise the treated leaf.

    • Wash the leaf surface with the washing solution to remove any unabsorbed herbicide.

    • Analyze the radioactivity in the leaf wash using liquid scintillation counting.

    • Digest the washed leaf tissue using a tissue solubilizer.

    • Analyze the radioactivity in the digested tissue using liquid scintillation counting.

  • Data Analysis:

    • Calculate the amount of herbicide that was not absorbed (in the leaf wash) and the amount that was absorbed (in the leaf tissue).

    • Express the absorbed amount as a percentage of the total amount applied.

    • Compare the percentage of uptake for the different adjuvant treatments.

  • Self-Validation:

    • The total recovery of radioactivity (leaf wash + leaf tissue) should be close to 100% of the applied amount, indicating minimal loss during the experiment.

    • Include a treatment with a commercially available formulation of the same active ingredient as a benchmark.

Adjuvant Type Concentration (% v/v) Herbicide Uptake (%)
None (Control) 015.3
Non-ionic Surfactant 0.135.8
Methylated Seed Oil 1.052.1
Organosilicone Surfactant 0.0568.4

Chapter 5: Environmental Fate and Toxicology

A critical component of modern agrochemical development is a thorough assessment of the compound's potential impact on the environment and non-target organisms.[][26] Regulatory agencies worldwide require a comprehensive data package on the environmental fate and toxicology of a new active ingredient before it can be registered for use.

The Principle of Risk Assessment

The environmental risk of an agrochemical is a function of its inherent toxicity and the level of exposure to non-target organisms.[27] Environmental fate studies are designed to predict the persistence, mobility, and degradation of a compound in soil, water, and air.[] Toxicology studies, on the other hand, determine the adverse effects of the compound on a range of non-target organisms, including mammals, birds, fish, and beneficial insects.[28]

The data from these studies are used to calculate predicted environmental concentrations (PECs) and to establish no-observed-adverse-effect levels (NOAELs).[27] By comparing the PEC to the NOAEL, a risk assessment can be conducted to ensure that the use of the agrochemical will not pose an unacceptable risk to the environment or human health.

Conclusion

The development of novel agrochemicals is a complex and highly regulated process that demands a multidisciplinary approach. From the initial identification of a hit compound through high-throughput screening, to the meticulous optimization of its properties via SAR studies, and the in-depth investigation of its mode of action, each stage is guided by rigorous scientific principles. The final formulation of the active ingredient into a stable and effective product, coupled with a thorough assessment of its environmental impact, ensures that new crop protection solutions are both efficacious and sustainable. The protocols and workflows detailed in this guide provide a robust framework for researchers and scientists to navigate this challenging but essential endeavor, ultimately contributing to global food security.

References

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experimental procedure for gram-scale synthesis of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable experimental procedure for the gram-scale synthesis of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The described protocol is optimized for safety, efficiency, and purity, employing a lithium-halogen exchange followed by borylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical guidance to ensure successful and reproducible synthesis.

Introduction

This compound and its derivatives are increasingly important intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The difluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and cell permeability of drug candidates. Boronic acids are versatile reagents, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3][4]

The synthesis of pyridinylboronic acids can be challenging due to the electron-deficient nature of the pyridine ring.[5] This protocol outlines a reliable method starting from the commercially available 4-bromo-2-(difluoromethoxy)pyridine, proceeding through a crucial low-temperature lithium-halogen exchange and subsequent trapping with a borate ester. This application note emphasizes the critical experimental parameters, safety considerations for handling pyrophoric reagents, and purification strategies to obtain the target compound in high purity and yield on a gram scale.

Overall Synthetic Scheme

The synthesis is a two-step process performed in a single pot, starting from 4-bromo-2-(difluoromethoxy)pyridine. The core transformation involves a lithium-halogen exchange at the 4-position of the pyridine ring using n-butyllithium at low temperature, followed by quenching the resulting organolithium species with triisopropyl borate to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to afford the desired boronic acid.

Synthetic_Scheme start 4-Bromo-2-(difluoromethoxy)pyridine intermediate 4-Lithio-2-(difluoromethoxy)pyridine start->intermediate 1. n-BuLi, THF, -78 °C boronate_ester (2-(Difluoromethoxy)pyridin-4-yl)diisopropoxyborane intermediate->boronate_ester 2. B(O-iPr)3, -78 °C final_product This compound boronate_ester->final_product 3. HCl (aq)

Caption: Overall synthetic workflow.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
4-Bromo-2-(difluoromethoxy)pyridine≥97%Commercially Available832735-56-5Store in a cool, dry place.[6][7]
n-Butyllithium (n-BuLi)2.5 M in hexanesAcros Organics109-72-8Pyrophoric reagent. Handle under inert atmosphere.
Triisopropyl borate98+%Sigma-Aldrich5419-55-6Moisture sensitive.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9Dried over sodium/benzophenone ketyl or from a solvent purification system.
Diethyl ether (Et₂O)AnhydrousFisher Scientific60-29-7
Hydrochloric acid (HCl)2 M aqueous solutionJ.T. Baker7647-01-0
Sodium sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore7757-82-6
Celite®---MilliporeSigma68855-54-9For filtration.

Safety Precautions

This procedure involves the use of n-butyllithium , a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[8][9][10][11] This reaction must be performed by trained personnel in a certified chemical fume hood under a dry, inert atmosphere (nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[9]

  • Inert Atmosphere: All glassware must be oven- or flame-dried and cooled under a stream of inert gas before use.[11] Use of Schlenk line techniques or a glovebox is mandatory.

  • Quenching: Have a quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily accessible.

  • Waste Disposal: All waste contaminated with n-butyllithium must be quenched carefully and disposed of as hazardous waste according to institutional guidelines.[8]

Experimental Protocol

Reaction Setup
  • Assemble a three-necked, 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

Lithiation and Borylation
  • To the reaction flask, add 4-bromo-2-(difluoromethoxy)pyridine (5.00 g, 22.3 mmol, 1.0 equiv).

  • Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Slowly add n-butyllithium (10.7 mL of a 2.5 M solution in hexanes, 26.8 mmol, 1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality: A slow addition rate and strict temperature control are critical to prevent side reactions and ensure selective lithium-halogen exchange over other potential pathways.[12]

  • Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium intermediate.

  • In a separate, dry flask, dissolve triisopropyl borate (7.70 mL, 33.5 mmol, 1.5 equiv) in 20 mL of anhydrous THF.

  • Add the triisopropyl borate solution to the reaction mixture at -78 °C dropwise via cannula over 20 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature slowly overnight (approximately 16 hours).

Work-up and Purification
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 50 mL of 2 M aqueous hydrochloric acid (HCl) . Stir vigorously for 30 minutes.

    • Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining organolithium species.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) , filter through a pad of Celite®, and concentrate under reduced pressure to obtain a crude solid.

  • Purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their polarity.[1][13] Recrystallization or a careful acid-base extraction is often effective.

    • Purification via Acid-Base Extraction: a. Dissolve the crude solid in diethyl ether. b. Extract with 1 M NaOH (aq). The boronic acid will deprotonate and move to the aqueous layer as the boronate salt. c. Wash the aqueous layer with diethyl ether to remove non-acidic organic impurities. d. Acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. e. The pure boronic acid should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.[13][14]

Characterization Data

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₆H₆BF₂NO₂
Molecular Weight 174.93 g/mol
Yield 65-80%
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 2H, B(OH)₂), 8.32 (d, J = 4.8 Hz, 1H), 7.60 (s, 1H), 7.45 (t, J = 72.8 Hz, 1H, OCHF₂), 7.28 (d, J = 4.8 Hz, 1H)
¹⁹F NMR (376 MHz, DMSO-d₆) δ -82.5 (d, J = 72.8 Hz)
¹¹B NMR (128 MHz, DMSO-d₆) δ 28-30 (broad s)
Mass Spectrometry (ESI+) m/z 176.05 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary slightly. The broad singlet in the ¹¹B NMR is characteristic of a trigonal planar boronic acid.

Discussion and Mechanistic Insights

The core of this synthesis is the lithium-halogen exchange reaction. At the cryogenic temperature of -78 °C, the highly basic n-butyllithium preferentially abstracts the bromine atom from the 4-position of the pyridine ring over proton abstraction or nucleophilic addition.[5] This selectivity is driven by the inductive effect of the bromine atom and the coordination of the lithium cation to the pyridine nitrogen.

Mechanism cluster_0 Lithium-Halogen Exchange cluster_1 Borylation & Hydrolysis start_mol Ar-Br nBuLi n-BuLi intermediate_mol [Ar-Li] ate_complex [Ar-B(O-iPr)3]-Li+ intermediate_mol->ate_complex Electrophilic Trap nBuBr n-BuBr start_molnBuLi start_molnBuLi intermediate_molnBuBr intermediate_molnBuBr start_molnBuLi->intermediate_molnBuBr -78 °C borate_ester_reagent B(O-iPr)3 final_product_mol Ar-B(OH)2 ate_complex->final_product_mol Hydrolysis hydrolysis H3O+

Caption: Simplified reaction mechanism.

The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate, forming a tetracoordinate boronate "ate" complex. This complex is stable at low temperatures. Upon acidic workup, the isopropyl groups are hydrolyzed, yielding the final boronic acid product. The choice of an anhydrous, polar aprotic solvent like THF is crucial as it solvates the lithium cation, enhancing the reactivity of the organolithium intermediate, while being unreactive under the reaction conditions.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or no conversion Inactive n-BuLi (degraded by air/moisture).Titrate the n-BuLi solution before use. Ensure all glassware and solvents are scrupulously dry.
Reaction temperature too high.Maintain strict temperature control at -78 °C during addition of n-BuLi and borate ester.
Formation of multiple byproducts Incomplete lithium-halogen exchange.Ensure sufficient reaction time (1 hour) after n-BuLi addition before adding the borate ester.
Side reactions due to temperature fluctuations.Improve cooling bath efficiency and monitor internal temperature closely.
Difficult purification Formation of boroxine (trimeric anhydride).Minimize exposure to heat and high vacuum. Co-evaporate with a solvent like toluene to remove water azeotropically. The acid-base extraction method is highly recommended for purification.[13][14]
Product is an oil or sticky solid.Ensure complete hydrolysis during workup. Try triturating the crude product with a non-polar solvent like hexanes or pentane to induce crystallization.

Conclusion

This application note presents a reliable and scalable protocol for the gram-scale synthesis of this compound. By adhering to the detailed steps, particularly the stringent requirements for anhydrous and inert conditions, researchers can consistently obtain the target compound in good yield and high purity. The insights into the reaction mechanism, safety protocols, and troubleshooting guide provide a comprehensive resource for professionals in chemical synthesis and drug development.

References

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
  • Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET.
  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • AcrosPharmatech. (n.d.). 4-Bromo-2-(difluoromethoxy)pyridine.
  • PubMed. (2014, October 21). Lithiation-borylation methodology and its application in synthesis.
  • Organic Letters. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s.
  • Aggarwal, V. K. (n.d.). Lithiation- Borylation in Synthesis.
  • CP Lab Safety. (n.d.). 4-bromo-2-(difluoromethoxy)pyridine, min 97%, 1 gram.
  • Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Aggarwal, V. K. (2017, February 28). Standard Lithiation–Borylation A user's guide.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 4-Aryl-2-(difluoromethoxy)pyridines via Sequential Iridium-Catalyzed Borylation and Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(difluoromethoxy)pyridine moiety is a privileged scaffold in modern drug discovery, prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa.[1][2] Traditional multi-step syntheses of functionalized derivatives can be time-consuming and generate significant waste. This application note details a highly efficient, one-pot, two-step protocol for the synthesis of diverse 4-aryl-2-(difluoromethoxy)pyridines. The methodology leverages a robust iridium-catalyzed C-H borylation of 2-(difluoromethoxy)pyridine to generate the key boronic ester intermediate in situ, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of aryl halides.[3][4] This streamlined approach avoids the isolation of the often unstable pyridyl boronic acid/ester, thereby improving overall yield, reducing solvent usage, and accelerating the discovery process for researchers in medicinal chemistry and drug development.[5][6]

Introduction & Scientific Rationale

The introduction of fluorine-containing functional groups is a cornerstone strategy in medicinal chemistry.[1] The difluoromethoxy (-OCHF₂) group, in particular, serves as a bioisostere for hydroxyl or methoxy groups, offering unique electronic properties and enhanced metabolic stability without drastically increasing lipophilicity compared to a trifluoromethyl group. Pyridine rings are ubiquitous in pharmaceuticals, and their functionalization is critical for tuning biological activity and pharmacokinetic profiles.[7]

This protocol addresses the need for an efficient and scalable synthesis of 4-substituted 2-(difluoromethoxy)pyridines. We have designed a one-pot sequence that capitalizes on two powerful, modern catalytic transformations:

  • Iridium-Catalyzed C–H Borylation: This method provides a highly atom-economical route to heteroaryl boronic esters directly from C-H bonds, bypassing the need for pre-functionalized halogenated starting materials.[1][8] The reaction exhibits excellent functional group tolerance and regioselectivity, which can be governed by steric and electronic factors.[9][10] For 2-substituted pyridines, borylation at the C4-position is often achievable, providing a direct route to the desired intermediate.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: As one of the most versatile C-C bond-forming reactions, the Suzuki-Miyaura coupling is indispensable for synthesizing biaryl and heteroaryl-aryl structures.[7][11] By performing this reaction in the same vessel following the borylation step, we eliminate the need for intermediate purification, which is particularly advantageous as pyridylboronic esters can be prone to decomposition and challenging to isolate.[1][6]

The synergy of these two reactions in a one-pot sequence represents a significant advancement in process efficiency, making it an invaluable tool for library synthesis and lead optimization campaigns.[4][5]

Mechanistic Overview & Key Considerations

The success of this one-pot protocol hinges on the compatibility of the two distinct catalytic cycles.

Step 1: Iridium-Catalyzed C4 Borylation

The first step employs an iridium(I) catalyst, typically generated from a precursor like [Ir(cod)OMe]₂, and a bipyridine-based ligand such as dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine). This active iridium complex selectively activates the C4-H bond of the 2-(difluoromethoxy)pyridine. The C-H activation is followed by a reaction with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), to form the (2-(difluoromethoxy)pyridin-4-yl)boronic acid pinacol ester and regenerate the active catalyst.

  • Causality Behind Component Selection:

    • Iridium Catalyst: Chosen for its high efficiency and selectivity in C-H borylation of heterocycles compared to other metals like palladium or rhodium.[1]

    • dtbpy Ligand: The bulky tert-butyl groups enhance catalyst stability and can influence regioselectivity.

    • B₂pin₂: A stable, easily handled solid source of boron that forms the robust pinacol ester, which is more stable than the corresponding boronic acid.[12]

    • Solvent: The reaction is often run neat or in a high-boiling, non-protic solvent like cyclopentyl methyl ether (CPME) or dioxane to ensure all reagents remain in solution at the required temperature (typically 80-100 °C).[1]

Iridium_Borylation_Cycle Diagram 1: Iridium-Catalyzed C-H Borylation Cycle Ir_cat Active Ir(III) Catalyst Intermediate1 C-H Activation Complex Ir_cat->Intermediate1 + Substrate Substrate 2-(OCHF₂)Py Substrate->Intermediate1 B2pin2 B₂pin₂ Intermediate2 Borylated Ir Complex B2pin2->Intermediate2 Intermediate1->Intermediate2 + B₂pin₂ HBpin HBpin Intermediate1->HBpin - HBpin Intermediate2->Ir_cat Reductive Elimination Product Product (Pyridyl-Bpin) Intermediate2->Product

Diagram 1: Iridium-Catalyzed C-H Borylation Cycle.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

After the borylation is complete, the reaction mixture is cooled, and the reagents for the second step are introduced directly. This involves adding an aryl halide (Ar-X), a palladium catalyst, a suitable ligand (if not using a pre-catalyst), and an aqueous base. The palladium(0) species undergoes oxidative addition with the aryl halide, followed by transmetalation with the in situ-generated pyridyl boronic ester. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.

  • Causality Behind Component Selection:

    • Palladium Catalyst: Pd(dppf)Cl₂ is a robust, versatile catalyst for Suzuki couplings involving heteroaryl boronic esters.[11][13] Alternatively, modern pre-catalysts like XPhos-Pd-G2 offer higher activity at lower loadings.[14]

    • Base: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is crucial. It activates the boronic ester for transmetalation and neutralizes any acidic byproducts. The addition of water is necessary to hydrolyze any remaining borate species.[4]

    • Aryl Halide: The choice of halide (I, Br, Cl) affects reactivity, with iodides being the most reactive and chlorides the least. The protocol must be optimized accordingly.

Suzuki_Coupling_Cycle Diagram 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X) Pd0->OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd Transmetalation Transmetalation Complex (Ar-Pd(II)-Py) OxAdd->Transmetalation Transmetalation BpinPy Pyridyl-Bpin + Base (OH⁻) BpinPy->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Product (Ar-Py) Transmetalation->Product

Diagram 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle.

Experimental Protocol

This protocol provides a general method. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents
  • Starting Material: 2-(Difluoromethoxy)pyridine (≥97%)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (≥98%)

  • Borylation Catalyst: [Ir(cod)OMe]₂ (≥97%)

  • Borylation Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (≥98%)

  • Coupling Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (≥98%) or XPhos Pd G2

  • Coupling Partner: Aryl bromide or iodide (1.0 equiv)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Solvent: 1,4-Dioxane or Cyclopentyl methyl ether (CPME), anhydrous

  • Standard lab equipment: Schlenk flask, magnetic stirrer, heating mantle, condenser, nitrogen/argon line.

One-Pot Synthesis Workflow

One_Pot_Workflow Diagram 3: One-Pot Borylation/Suzuki Workflow Start 1. Assemble Reagents - 2-(OCHF₂)Py (1.2 equiv) - B₂pin₂ (1.5 equiv) - [Ir(cod)OMe]₂ (1.5 mol%) - dtbpy (3.0 mol%) - Anhydrous Dioxane Step1 2. Borylation Reaction - Degas with N₂/Ar - Heat to 80-100 °C - Stir for 12-16 h - Monitor by GC-MS/TLC Start->Step1 Cool 3. Cool to Room Temp. Step1->Cool Step2_Add 4. Add Suzuki Reagents - Aryl Halide (1.0 equiv) - Pd(dppf)Cl₂ (2-5 mol%) - 2M aq. K₂CO₃ (3.0 equiv) Cool->Step2_Add Step2_React 5. Suzuki Coupling - Degas with N₂/Ar - Heat to 80-100 °C - Stir for 2-6 h - Monitor by LC-MS/TLC Step2_Add->Step2_React Workup 6. Workup & Purification - Cool, dilute with EtOAc - Wash with H₂O, brine - Dry (Na₂SO₄), concentrate - Column Chromatography Step2_React->Workup Product Final Product: 4-Aryl-2-(OCHF₂)Pyridine Workup->Product

Diagram 3: One-Pot Borylation/Suzuki Workflow.
Step-by-Step Methodology

Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup (Borylation): To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(difluoromethoxy)pyridine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 mmol, 3.0 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to the pyridine substrate).

  • Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Borylation Reaction: Place the flask in a preheated oil bath at 90 °C. Stir for 12-18 hours.

  • Monitoring (Optional): After the reaction time, cool the flask to room temperature. A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed by GC-MS to confirm the formation of the boronic ester.

  • Reagent Addition (Suzuki Coupling): To the cooled reaction mixture, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3.0 mol%), and a 2.0 M aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol, 3.0 equiv).

  • Inerting: Once again, evacuate and backfill the flask with nitrogen or argon three times.

  • Suzuki Coupling Reaction: Place the flask in a preheated oil bath at 90 °C. Stir for 2-8 hours until TLC or LC-MS analysis indicates complete consumption of the aryl halide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-2-(difluoromethoxy)pyridine product.

Representative Results (Hypothetical Data)

The robustness of this one-pot protocol was evaluated with a range of electronically diverse aryl bromides.

EntryAryl Bromide (Ar-Br)ProductIsolated Yield (%)
14-Bromoanisole4-(4-Methoxyphenyl)-2-(difluoromethoxy)pyridine82%
24-Bromobenzonitrile4-(2-(Difluoromethoxy)pyridin-4-yl)benzonitrile75%
31-Bromo-4-(trifluoromethyl)benzene4-(4-(Trifluoromethyl)phenyl)-2-(difluoromethoxy)pyridine71%
42-Bromothiophene2-(Difluoromethoxy)-4-(thiophen-2-yl)pyridine78%
53-Bromopyridine3-(2-(Difluoromethoxy)pyridin-4-yl)pyridine65%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Borylation - Inactive Iridium catalyst.- Insufficient reaction time or temperature.- Poor quality solvent/reagents (presence of water/oxygen).- Use fresh catalyst and high-purity, anhydrous reagents.- Increase reaction time to 24h or temperature to 100 °C.- Ensure the system is thoroughly degassed and kept under a positive inert atmosphere.
Low Yield of Suzuki Coupling - Inactive Palladium catalyst.- Insufficient base or water.- Sterically hindered aryl halide.- Use a more active catalyst system (e.g., XPhos Pd G2).- Ensure 3 equivalents of base are used and that it is fully dissolved.- Increase reaction temperature and/or time.
Formation of Homocoupled Byproducts - Incomplete borylation leading to residual B₂pin₂.- Palladium-catalyzed homocoupling of the aryl halide.- Ensure borylation step goes to completion via monitoring.- Use a slight excess of the pyridine starting material relative to B₂pin₂.- Lower the palladium catalyst loading.
Deboronated Starting Material Detected - Presence of protic sources.- Instability of the boronic ester.- This protocol avoids isolation, minimizing this issue. Ensure anhydrous conditions in the first step.

Conclusion

This application note provides a scientifically grounded, detailed, and robust protocol for the one-pot synthesis of 4-aryl-2-(difluoromethoxy)pyridines. By combining iridium-catalyzed C-H borylation with palladium-catalyzed Suzuki-Miyaura coupling, this method offers a significant improvement in efficiency, atom economy, and speed over traditional multi-step approaches. The protocol is well-suited for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making it a powerful tool for professionals in drug discovery and development.

References

  • Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF71zOalSxErs8t6kgsTRayWORxmW89U7pOT35rc1tyrYQPJOEYVte0QxGKTrn-0spprbY2AYqAaQFxyxuDMQjz1sRWAiAQ2XRrNglzgCdW_7TJeVl85d-mB5BT7uiIIHFg1Pt9OMZuTPq4W91tI8xAHbGinSliNU9wA8raF3smkQnlZJePJd-5hLRq_t5C9VRRPiwgSBefyjSn]
  • Chotana, G. A., et al. (2022). Iridium-Catalyzed C–H Borylation of CF₃-Substituted Pyridines. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956976/]
  • Le-Coz, S., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6030113/]
  • Shahzadi, H. T., et al. (2022). Iridium-Catalyzed C–H Borylation of CF₃-Substituted Pyridines. ResearchGate. [URL: https://www.researchgate.
  • Friese, F. W., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11096700/]
  • Iridium-Catalyzed Borylation of 5-Substituted 2-Trifluoromethylpyridines. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-3-Iridium-Catalyzed-Borylation-of-5-Substituted-2-Trifluoromethylpyridines-a-b_fig2_361830691]
  • Savoie, P. R., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37646271/]
  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [URL: https://allen-che.medium.com/one-pot-miyaura-borylation-suzuki-coupling-in-drug-synthesis-35759164227c]
  • Savoie, P. R., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10592398/]
  • (2-(Difluoromethyl)pyridin-4-yl)boronic acid. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/https/www.cymitquimica.com/en/cas-1571135-77-7]
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38556754/]
  • The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemical-synthesis-landscape-exploring-the-applications-of-pyridine-4-boronic-acid-1102917.html]
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [URL: https://www.researchgate.
  • Combined 'One-pot' Borylation and Coupling. Organic Chemistry Data. [URL: https://organicchemistrydata.
  • Singh, A. K., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/16/5/749]
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [URL: https://www.mdpi.com/1420-3049/25/18/4323]
  • Leny, F., & Laleu, B. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/26/11/3345]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448227/]
  • Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-boronic-acids-in-pharmacologically-relevant-compounds_fig1_344158913]
  • Ghavami, H., & Snieckus, V. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/17328514/]
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32302879/]
  • (2-(Difluoromethyl)pyridin-4-yl)boronic acid. Ambeed. [URL: https://www.ambeed.com/products/1571135-77-7.html]
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504018/]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-(Difluoromethoxy)pyridin-4-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to minimize the formation of homocoupling byproducts and enhance the efficiency of their synthetic routes.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, like any complex catalytic process, it is not without its challenges. One of the most persistent issues is the formation of homocoupling byproducts, where two molecules of the boronic acid reagent couple with each other. This is a particularly relevant concern when working with electron-deficient boronic acids such as this compound.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to help you navigate the intricacies of this specific Suzuki reaction and achieve higher yields of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with this compound?

A1: Homocoupling is a side reaction where two molecules of the boronic acid starting material react to form a symmetrical biaryl compound. In this case, it would lead to the formation of 2,2'-bis(difluoromethoxy)-4,4'-bipyridine. This side reaction consumes your valuable boronic acid, reduces the yield of the desired product, and complicates purification. Electron-deficient boronic acids, like the one , can be more susceptible to homocoupling under certain conditions.[1][2]

Q2: I'm observing a significant amount of the homocoupled byproduct in my reaction. What is the most likely cause?

A2: The presence of oxygen in your reaction mixture is a primary culprit for boronic acid homocoupling.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling pathway.[3][6][7] Inadequate degassing of solvents and failure to maintain an inert atmosphere are common reasons for high levels of homocoupling.

Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?

A3: Yes, absolutely. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[3] This reduction step can sometimes be mediated by the homocoupling of the boronic acid.[3] Using a Pd(0) source directly, like Pd₂(dba)₃ or Pd(PPh₃)₄, can sometimes mitigate this issue.[8]

Q4: How does the stability of this compound affect the reaction outcome?

A4: Pyridine-containing boronic acids, especially 2-pyridinylboronic acids, can be prone to protodeboronation (hydrolysis of the C-B bond).[3] While 4-pyridinylboronic acids are generally more stable, the electron-withdrawing difluoromethoxy group can influence its stability and reactivity. Degradation of the boronic acid can lead to lower yields and the formation of byproducts.

In-Depth Troubleshooting Guide

Problem: Excessive Homocoupling of this compound

High levels of the 2,2'-bis(difluoromethoxy)-4,4'-bipyridine byproduct are a clear indication that the reaction conditions are favoring the homocoupling pathway over the desired cross-coupling.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Oxygen Contamination Oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3][6] Even trace amounts of oxygen can have a significant impact.[6]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes can be used. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
Pd(II) Precatalyst Activation When using a Pd(II) precatalyst, the in situ reduction to Pd(0) can be initiated by the homocoupling of two boronic acid molecules.[3]Use a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[8] Employ a Reducing Agent: If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) that can lead to homocoupling.[6][9]
Suboptimal Base Selection The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[10][11] An inappropriate base can lead to slow transmetalation, allowing more time for side reactions like homocoupling. The basicity of the base can influence the reaction outcome.[12]Screen Different Bases: Experiment with a range of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For base-sensitive substrates, weaker bases like KF might be beneficial.[10] The stoichiometry of the base can also be optimized; using fewer equivalents can sometimes favor the more acidic boronic acid in competitive reactions.[13]
Inappropriate Solvent System The solvent plays a crucial role in the solubility of reagents and the stabilization of catalytic intermediates.[14][15] Less polar solvents like toluene or 1,4-dioxane are often effective, sometimes in combination with a co-solvent like water.[14][16]Solvent Screening: Test different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) with water is a common starting point. The ratio of the organic solvent to water should be optimized. For some systems, polar aprotic solvents like DMF or MeCN might be effective, but their impact on selectivity can be complex.[16][17]
Reaction Temperature Higher temperatures can sometimes accelerate side reactions, including homocoupling and decomposition of the boronic acid.[18]Temperature Optimization: While Suzuki reactions often require heating, running the reaction at the lowest effective temperature can help to minimize byproduct formation.[19][20] A temperature screening from room temperature up to reflux can identify the optimal conditions.

Best Practices for Minimizing Homocoupling from the Outset

Proactive measures are always more effective than reactive troubleshooting. By implementing the following best practices, you can significantly reduce the likelihood of homocoupling.

Reagent Purity and Handling
  • Boronic Acid Quality: Ensure the purity of your this compound. Impurities can sometimes interfere with the catalytic cycle. If necessary, the boronic acid can be purified by recrystallization or by forming a derivative, such as a diethanolamine adduct, which can be purified and then hydrolyzed back to the free boronic acid.[21][22][23]

  • Storage: Store the boronic acid in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation over time.

Rigorous Inert Atmosphere Technique

This cannot be overstated. The exclusion of oxygen is paramount.

  • Glassware: Ensure all glassware is thoroughly dried to remove any moisture.

  • Degassing: Use one of the recommended degassing methods for all solvents and the reaction mixture itself before adding the catalyst.

  • Inert Gas Blanket: Maintain a constant, gentle flow of argon or nitrogen throughout the reaction.

Strategic Catalyst and Ligand Selection
  • Catalyst Choice: For challenging couplings, consider using modern, well-defined precatalysts that are designed for high activity and stability. Buchwald-type ligands and their corresponding palladium precatalysts are often effective for coupling with electron-deficient partners.[24]

  • Ligand Properties: The choice of phosphine ligand can significantly impact the reaction. Electron-rich and sterically bulky ligands can facilitate the oxidative addition and reductive elimination steps, potentially outcompeting the homocoupling pathway.[25][26] Experiment with different ligands if you are not achieving the desired results.

Optimized Reaction Parameters
  • Order of Addition: A common practice to minimize homocoupling is to pre-heat the mixture of the aryl halide, base, and solvent under an inert atmosphere before adding the boronic acid and then the catalyst.[4] This can help to ensure that the oxidative addition of the aryl halide occurs readily once the catalyst is introduced.

Experimental Workflow and Diagrams

Diagram: Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition O2 O₂ ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Ar¹-X Transmetal Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetal->ArPdAr Ar²B(OH)₃⁻ RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArX Ar¹-X BoronicAcid Ar²-B(OH)₂ Base Base PdII Pd(II) Species Homo_Trans1 Transmetalation ArPdOH Ar²-Pd(II)L₂-OH Homo_Trans1->ArPdOH Homo_Trans2 Second Transmetalation ArPdAr_Homo Ar²-Pd(II)L₂-Ar² Homo_Trans2->ArPdAr_Homo Homo_RedElim Reductive Elimination Homocoupling_Product Ar²-Ar² Homo_RedElim->Homocoupling_Product Homo_RedElim->Pd0_from_homo Pd(0) BoronicAcid2 Ar²-B(OH)₂ BoronicAcid3 Ar²-B(OH)₂ O2->PdII Oxidation

Caption: Catalytic cycles for Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.

General Protocol for a Small-Scale Test Reaction

This protocol is a starting point and should be optimized for your specific aryl halide.

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Retrieved from [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 134(35), 14339–14342.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 215-245). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Jessiman, A. S., & Horbaczewskyj, C. S. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Lima, F., & Antunes, O. A. C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(7), 1896-1902.
  • de Lambert de Boisjan, A., Fadini, L., & Antonels, N. C. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. Retrieved from [Link]

  • Leadbeater, N. E., & St. Onge, J. R. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1695–1700.
  • Sigman, M. S., & Werner, E. W. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mitchell, D., & O'Neil, I. A. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 424–427.
  • Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • Denmark, S. E., & Butler, C. R. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 52(11), 3127–3139.
  • Reddit. (2023). HELP: Purifying boronic acids sucks. Retrieved from [Link]

  • Granados, J. C., et al. (2019). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(18), 3333.
  • Singh, H. B., & Butcher, R. J. (2015). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 34(11), 2151–2170.
  • ResearchGate. (n.d.). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 1–46.
  • Mitchell, D., & O'Neil, I. A. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]

  • RSC Publishing. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

  • Reddit. (2015). Purification of boronic acids?. Retrieved from [Link]

  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

preventing protodeborylation of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeborylation in Your Experiments

Welcome to the technical support center for (2-(Difluoromethoxy)pyridin-4-yl)boronic acid. As Senior Application Scientists, we've designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this valuable building block in your research. Protodeborylation is a common challenge encountered when working with boronic acids, particularly heteroaromatic ones. This guide will equip you with the knowledge and practical strategies to minimize this undesired side reaction and maximize your reaction yields.

Understanding Protodeborylation

Protodeborylation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process leads to the formation of the corresponding deboronated compound, consuming your starting material and reducing the efficiency of your desired transformation, such as in Suzuki-Miyaura cross-coupling reactions.[1]

The propensity of a boronic acid to undergo protodeborylation is influenced by several factors, including its structure, the reaction conditions (pH, temperature, solvent), and the presence of catalysts or other reagents.[1]

The "2-Pyridyl Problem" and Heteroaromatic Boronic Acids

Heteroaromatic boronic acids containing a basic nitrogen atom, such as pyridine-based boronic acids, present a unique challenge.[1] At neutral pH, these compounds can exist as zwitterionic species, which have been shown to be highly susceptible to protodeborylation through a unimolecular fragmentation of the C-B bond.[1][2] This is often referred to as the "2-pyridyl problem," and while our compound is a 4-pyridyl boronic acid, the underlying principles of zwitterion formation and subsequent instability are relevant.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protodeborylation for this compound?

A1: The primary cause of protodeborylation for this compound, like other basic heteroaromatic boronic acids, is the formation of a reactive zwitterionic intermediate, particularly at or near neutral pH.[1] The basic nitrogen of the pyridine ring can be protonated while the boronic acid moiety is deprotonated, leading to an unstable species that readily loses the boronic acid group.

Q2: How does the difluoromethoxy group affect the stability of the boronic acid?

Q3: Can I store this compound in solution?

A3: We strongly advise against storing this compound in solution for extended periods, especially in protic solvents or at neutral pH. If you must prepare a stock solution, use an anhydrous aprotic solvent and store it under an inert atmosphere at a low temperature. For long-term storage, it is best to keep the compound as a solid in a desiccator.

Q4: How can I detect if protodeborylation is occurring in my reaction?

A4: You can monitor the progress of your reaction and detect protodeborylation by using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of the deboronated product (2-(difluoromethoxy)pyridine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow you to identify and quantify the starting material, desired product, and the protodeborylated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the formation of the deboronated species.

Troubleshooting Guide: Minimizing Protodeborylation

This section provides a systematic approach to troubleshooting and preventing protodeborylation in your experiments involving this compound.

Issue 1: Low Yields in Suzuki-Miyaura Coupling due to Protodeborylation

Root Cause Analysis:

The primary suspect for low yields in Suzuki-Miyaura coupling with this boronic acid is protodeborylation competing with the desired cross-coupling reaction. This is often exacerbated by suboptimal reaction conditions.

Solutions:

The pH of the reaction medium is a critical parameter. For basic heteroaromatic boronic acids, both acidic and strongly basic conditions can suppress protodeborylation by shifting the equilibrium away from the reactive zwitterionic intermediate.

  • Protocol:

    • Avoid Neutral pH: Do not use buffer systems or conditions that result in a pH between 6 and 8.

    • Screen Bases: Instead of traditional carbonate bases that can lead to near-neutral pH, consider using stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) which can maintain a higher pH. Alternatively, for certain applications, mildly acidic conditions could be explored, though this is less common for Suzuki couplings.

    • Monitor pH: If possible, monitor the pH of your reaction mixture.

To circumvent the instability of the free boronic acid, a highly effective strategy is to use a more stable derivative that slowly releases the active boronic acid in situ. N-methyliminodiacetic acid (MIDA) boronates are an excellent choice for this purpose.[5][6][7] MIDA boronates are benchtop stable and only slowly hydrolyze under basic conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.[6]

  • Experimental Workflow for MIDA Boronate Strategy:

G cluster_prep Preparation cluster_coupling Suzuki-Miyaura Coupling boronic_acid This compound mida_boronate This compound MIDA ester boronic_acid->mida_boronate Reaction mida MIDA anhydride mida->mida_boronate product Desired Product (Ar-Py-OCHF₂) mida_boronate->product Slow Release & Coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->product pd_catalyst Pd Catalyst & Ligand pd_catalyst->product base Base (e.g., K₃PO₄) base->product

Caption: Workflow for using MIDA boronate in Suzuki coupling.

  • Protocol for MIDA Boronate Synthesis and Use:

    • Synthesis: React this compound with MIDA anhydride to form the stable MIDA boronate.[8]

    • Purification: MIDA boronates are generally stable to silica gel chromatography, allowing for high purity.[8]

    • Cross-Coupling: Use the purified MIDA boronate directly in your Suzuki-Miyaura coupling reaction under standard conditions. The mild aqueous base will facilitate the slow release of the boronic acid for the catalytic cycle.

  • Anhydrous Conditions: While some water is often necessary for the hydrolysis of boronate esters and for the activity of certain bases, excessive water can promote protodeborylation.[9]

    • Protocol:

      • Use anhydrous solvents.

      • Dry all glassware thoroughly.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • If using a boronic ester, consider conditions that promote direct transmetalation without prior hydrolysis.

  • Catalyst and Ligand Choice: A highly active catalyst system can accelerate the desired cross-coupling, making it the dominant reaction pathway.

    • Recommendation: For challenging couplings, consider using highly active catalysts such as those based on bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands.

  • Temperature and Reaction Time:

    • Optimization: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of protodeborylation. Monitor the reaction closely to determine the optimal endpoint.

Issue 2: Inconsistent Reaction Results

Root Cause Analysis:

Inconsistent results can often be traced back to the quality and handling of the boronic acid, as well as variations in reaction setup.

Solutions:

  • Boronic Acid Quality:

    • Recommendation: Use freshly purchased or recently synthesized boronic acid. Over time, boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure the purity of your starting material.

  • Reagent Addition Order:

    • Protocol: In some cases, the order of reagent addition can impact the reaction outcome. For instance, pre-mixing the catalyst and base before adding the boronic acid might be beneficial.[10]

  • Degassing:

    • Recommendation: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.

Summary of Recommended Conditions to Prevent Protodeborylation

ParameterRecommendationRationale
pH Avoid neutral pH (6-8). Use a strong base (e.g., K₃PO₄, Cs₂CO₃).Minimizes the formation of the unstable zwitterionic intermediate.[1]
Boronic Acid Form Use the MIDA boronate derivative for a "slow-release" strategy.Maintains a low concentration of the free boronic acid, reducing side reactions.[6][7]
Solvent Use anhydrous solvents.Reduces the rate of protodeborylation.[9]
Atmosphere Inert (Nitrogen or Argon).Prevents catalyst deactivation and potential side reactions.
Catalyst System Use a highly active Pd catalyst and ligand combination.Accelerates the desired coupling reaction to outcompete protodeborylation.
Temperature As low as practical while maintaining a reasonable reaction rate.Minimizes thermal decomposition and side reactions.
Additives Consider the use of copper salts as co-catalysts in specific cases.Can accelerate the cross-coupling reaction.[11]

Mechanism of Protodeborylation for Pyridine Boronic Acids

G boronic_acid Pyridinylboronic Acid (Neutral Form) zwitterion Zwitterionic Intermediate (Unstable) boronic_acid->zwitterion Neutral pH protonated Protonated Pyridinium (Stable) boronic_acid->protonated + H⁺ (Acidic pH) boronate Boronate Anion (Stable) boronic_acid->boronate + OH⁻ (Basic pH) protodeborylated Protodeborylated Product + B(OH)₃ zwitterion->protodeborylated Rapid Fragmentation

Caption: Simplified mechanism of protodeborylation for pyridine boronic acids.

References

  • Grygorenko, O. O., et al. (2018). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 24(53), 14209-14217. [Link]

  • ResearchGate. (n.d.). A general protodeboronation reaction. [Link]

  • Scott, P. J. H., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [¹⁸F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine, 58(supplement 1), 1353. [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4084. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. [Link]

  • RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(33), 6495-6502. [Link]

  • ResearchGate. (n.d.). pK a values for boronic acids 1-7. [Link]

  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. [Link]

  • ResearchGate. (n.d.). (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]

  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

Sources

Technical Support Center: Optimization of Base and Solvent for (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-(Difluoromethoxy)pyridin-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heteroaryl boronic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?

A1: The primary challenges stem from the electronic nature of the pyridine ring, substituted with an electron-withdrawing difluoromethoxy group. This can lead to a slower rate of transmetalation in the catalytic cycle.[1][2] Furthermore, the Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] The most significant side reaction to consider is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-(difluoromethoxy)pyridine as a byproduct and reducing the yield of the desired coupled product.[1][3]

Q2: How does the choice of base impact the reaction?

A2: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4] For a sensitive substrate like this compound, the base strength is a key parameter. A base that is too strong can accelerate the undesired protodeboronation side reaction. Conversely, a base that is too weak may not facilitate efficient transmetalation, leading to low conversion. Therefore, a careful selection of a moderately strong base is often optimal.

Q3: What is the role of the solvent in these coupling reactions?

A3: The solvent influences several aspects of the reaction, including the solubility of the reactants and the base, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle. For pyridylboronic acids, a mixed solvent system, often a combination of an organic solvent and water, is frequently employed. The water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, an excess of water can also promote protodeboronation. Anhydrous conditions can be an effective strategy to minimize this side reaction.[5]

Q4: Should I be concerned about the stability of this compound?

A4: Yes, like many heteroaryl boronic acids, this compound can be susceptible to decomposition, particularly protodeboronation, upon prolonged storage or under non-optimal reaction conditions.[1][3] To mitigate this, it is advisable to use the boronic acid promptly after purchase or synthesis and to store it under an inert atmosphere at low temperature. Alternatively, converting the boronic acid to a more stable derivative, such as a MIDA boronate or a trifluoroborate salt, can significantly improve its shelf-life and performance in coupling reactions.[3][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conversion 1. Inefficient transmetalation. 2. Catalyst deactivation. 3. Insufficiently active base.1. Switch to a stronger, non-nucleophilic base: Consider using K₃PO₄ or Cs₂CO₃ instead of weaker bases like Na₂CO₃. 2. Increase reaction temperature: Cautiously increase the temperature in 10 °C increments. 3. Change ligand: Employ a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which can promote both oxidative addition and reductive elimination.
Significant Protodeboronation 1. Base is too strong. 2. Presence of excess water. 3. Reaction time is too long.1. Use a milder base: Switch to K₂CO₃ or a fluoride source like CsF.[8] 2. Employ anhydrous conditions: Use a dry solvent (e.g., dioxane, toluene) and an anhydrous base (e.g., powdered K₃PO₄).[5] 3. Use a boronic acid derivative: Convert the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester, which undergoes slow release of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[3][6][9] 4. Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Formation of Homocoupled Byproduct 1. Presence of oxygen. 2. Inefficient oxidative addition.1. Thoroughly degas all solvents and reagents: Purge the reaction vessel with an inert gas (argon or nitrogen) before and during the reaction. 2. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species.
Inconsistent Results 1. Variable quality of the boronic acid. 2. Inconsistent degassing.1. Use a freshly opened bottle of boronic acid or a more stable derivative (MIDA boronate). 2. Standardize the degassing procedure: Ensure consistent and thorough removal of oxygen from the reaction mixture.

Recommended Experimental Protocols

The following protocols are starting points for the optimization of Suzuki-Miyaura couplings with this compound, based on successful conditions reported for structurally similar 2-alkoxy and 2-halopyridylboronic acids.

Protocol 1: Mixed Aqueous/Organic Conditions with a Phosphate Base

This protocol is a good starting point for many Suzuki-Miyaura reactions and balances the need for base solubility with the risk of protodeboronation.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • K₃PO₄ (2.0–3.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • 1,4-Dioxane/H₂O (e.g., 4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare a solution of Pd₂(dba)₃ and SPhos in a portion of the degassed dioxane.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the remaining degassed dioxane and water.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at 80–100 °C.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Conditions with a Fluoride Base

This protocol is recommended if protodeboronation is a significant issue. Anhydrous conditions can suppress this side reaction.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • CsF (2.0–3.0 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous 1,4-Dioxane or Toluene, degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CsF that has been dried under vacuum.

  • Add the aryl halide, this compound, and Pd(PPh₃)₄.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at 90–110 °C.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purification are performed as described in Protocol 1.

Data Summary: Base and Solvent Effects on Similar Substrates

The following table summarizes conditions that have been successfully used for the Suzuki-Miyaura coupling of pyridylboronic acids with similar electronic and steric properties to this compound. This data can guide your choice of starting conditions.

Boronic Acid Coupling Partner Base Solvent Catalyst/Ligand Yield Reference
2-Methoxy-5-pyridylboronic acidHeteroaryl BromidesK₂CO₃Toluene/EtOH/H₂OPd(PPh₃)₄Good[10]
2-Chloropyridine-4-boronic acidAryl BromidesNa₂CO₃Dioxane/H₂OPdCl₂(dppf)Good-Excellent[11]
2-Pyridylboronic acid derivativeAryl BromidesKFDioxanePd₂(dba)₃/Phosphite LigandGood-Excellent[2]
Heteroaryl boronic acidsVinyl ChloridesCsFIsopropanolPd(OAc)₂/SPhosGood[8]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0:e->PdII:w R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII:e->PdII_R2:w [R²-B(OH)₃]⁻ Transmetal Transmetalation PdII_R2:s->Pd0:s Product R¹-R² PdII_R2->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ BoronicAcid->PdII Base Base Base->PdII

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Protodeboronation Check for Protodeboronation (e.g., by LC-MS) Start->Check_Protodeboronation Yes_Proto Significant Protodeboronation Check_Protodeboronation->Yes_Proto Yes No_Proto Minimal Protodeboronation Check_Protodeboronation->No_Proto No Solution_Proto 1. Use milder base (K₂CO₃, CsF) 2. Use anhydrous solvent 3. Use MIDA boronate Yes_Proto->Solution_Proto Solution_NoProto 1. Use stronger base (K₃PO₄, Cs₂CO₃) 2. Use more active ligand (SPhos, XPhos) 3. Increase temperature No_Proto->Solution_NoProto

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (2025). BenchChem.
  • Oberli, M. A., & Buchwald, S. L. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 14(17), 4606–4609. [Link]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667-2672. [Link]

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Addressing stability issues of heteroaryl boronic acids in solution. (2025). BenchChem.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (43), 5541–5543. [Link]

  • Li, B., & Bruce, C. D. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(45), 16775–16778. [Link]

  • Lee, C. H., & Denmark, S. E. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 15(21), 5508–5511. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286. [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (2025).
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Suzuki-Miyaura coupling of heteroaryl halides and arylboronic acids in continuous flow. (n.d.). Semantic Scholar.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thompson, A. S., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(26), 8932–8941. [Link]

  • A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. (2025). BenchChem.
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2025).
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. (2025).
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17045–17058. [Link]

  • Kappe, C. O., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2278. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(9), 765-775. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025).
  • Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. (2025). BenchChem.
  • Suzuki cross-coupling reaction. (2020, February 13). [Video]. YouTube. [Link]

  • Method of producing 5-formyl-2-furylboronic acid. (2003).
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Organic Chemistry Portal. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022).
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002).

Sources

identifying and removing impurities from (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(Difluoromethoxy)pyridin-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and handling of this versatile building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you identify and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum looks complex and shows broad signals. Is my material degrading?

A1: Not necessarily. The most common "impurity" is often the boroxine, a cyclic trimer anhydride formed by the reversible dehydration of three boronic acid molecules.[1][2] This process is an equilibrium, and the presence of both the boronic acid and its boroxine in solution can lead to broadened peaks in the ¹H NMR spectrum, particularly for the pyridine and B(OH)₂ protons. The boroxine can be converted back to the boronic acid by treatment with water.[3]

Q2: What is the primary cause of boroxine formation?

A2: Boroxine formation is a dehydration reaction.[4][5] It is typically promoted by heating the boronic acid in an anhydrous solvent or by storing the material in a dry environment for extended periods.[1] While the reaction is endothermic, it can occur spontaneously under these conditions.[5]

Q3: I see a peak in my HPLC that I can't identify. What could it be?

A3: Besides the boroxine, other common impurities can arise from the synthesis or degradation of the boronic acid. Potential impurities include:

  • Starting materials: Depending on the synthetic route, this could be a halopyridine (e.g., 4-bromo-2-(difluoromethoxy)pyridine) or a corresponding organometallic reagent.[6]

  • Protodeboronation product: This is the product where the boronic acid group has been replaced by a hydrogen atom (i.e., 2-(difluoromethoxy)pyridine). This can occur under harsh acidic or basic conditions, or in the presence of certain metal catalysts.[7]

  • Homocoupling byproducts: These are dimers of the starting material or product formed during the synthesis.[8]

  • Oxidative degradation products: Boronic acids can be susceptible to oxidation, which replaces the C-B bond with a C-O bond, leading to the formation of a pyridinol derivative.[9]

Q4: Is the difluoromethoxy group stable during purification?

A4: Generally, yes. The difluoromethoxy group is significantly more stable to hydrolysis than a simple methoxy group due to the strong carbon-fluorine bonds.[3][5] Under typical purification conditions, such as recrystallization or chromatography with mildly acidic or basic modifiers, the -OCF₂H group is expected to be stable.[2][10]

Troubleshooting Guide: Impurity Identification

The first step in removing impurities is accurately identifying them. A multi-technique approach is often the most effective.

Workflow for Impurity Identification

Below is a logical workflow for identifying unknown impurities in your sample of this compound.

Impurity Identification Workflow start Crude Sample of This compound hplc HPLC-UV/MS Analysis start->hplc nmr NMR Spectroscopy (¹H, ¹¹B, ¹⁹F) start->nmr main_peak Main Peak Matches Expected M/Z and RT? hplc->main_peak nmr_analysis Correlate with NMR Data nmr->nmr_analysis impurity_peaks Analyze Impurity Peaks (M/Z and UV) main_peak->impurity_peaks Yes end Identified Impurities main_peak->end No impurity_peaks->nmr_analysis boroxine Boroxine nmr_analysis->boroxine starting_material Starting Material nmr_analysis->starting_material degradation Degradation Product (Protodeboronation/Oxidation) nmr_analysis->degradation boroxine->end starting_material->end degradation->end

Caption: A logical workflow for identifying impurities using HPLC-MS and NMR.

Analytical Techniques
Technique Purpose Key Observations and Interpretations
HPLC-UV/MS Separation and identification of non-volatile impurities.Boronic Acid: Look for the [M-H]⁻ ion in negative ESI mode.[11] Boroxine: May appear as a broader, less-defined peak, or as multiple peaks. Its mass will correspond to the trimer minus three water molecules. Other Impurities: Use the mass-to-charge ratio (m/z) to propose molecular formulas for unknown peaks.[4][12]
¹H NMR Structural elucidation and purity estimation.Boronic Acid: Sharp signals for the pyridine protons and a broad, exchangeable singlet for the B(OH)₂ protons. Boroxine: Often results in broader aromatic signals due to equilibrium with the boronic acid. The B(OH)₂ signal will be absent.
¹¹B NMR Distinguishing between boronic acid and boroxine.Boronic Acid: A broad signal typically in the range of δ 25-35 ppm (trigonal boron). Boroxine: A sharper signal, shifted upfield to approximately δ 15-25 ppm (tetrahedral character in the ring).[13] The relative integration of these signals can quantify the ratio of the two species.
¹⁹F NMR Confirming the integrity of the difluoromethoxy group.This compound: Expect a characteristic signal for the -OCF₂H group, likely a triplet due to coupling with the proton.[14] The absence of this signal or the appearance of new fluorine signals could indicate degradation of this moiety.

Troubleshooting Guide: Impurity Removal

Once impurities have been identified, the appropriate purification strategy can be selected.

Workflow for Purification Strategy Selection

Purification Strategy Selection start Identified Impurity Profile impurity_type Primary Impurity Type? start->impurity_type boroxine_node Boroxine impurity_type->boroxine_node Boroxine sm_byproduct_node Starting Material or Non-polar Byproducts impurity_type->sm_byproduct_node Non-polar polar_impurity_node Polar Impurities or Baseline Isomers impurity_type->polar_impurity_node Polar/Isomeric recrystallization Recrystallization from Aqueous Solvent System boroxine_node->recrystallization trituration Trituration/Slurry with Non-polar Solvent sm_byproduct_node->trituration column_chrom Column Chromatography (Normal or Reversed-Phase) polar_impurity_node->column_chrom end Purified Product recrystallization->end trituration->end column_chrom->end

Caption: Decision tree for selecting a purification method based on the impurity type.

Detailed Experimental Protocols

Protocol 1: Conversion of Boroxine to Boronic Acid and Removal by Recrystallization

This protocol is effective for samples where the primary impurity is the boroxine. The addition of water shifts the equilibrium back to the desired boronic acid.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as acetonitrile/water or ethanol/water (e.g., starting with a 9:1 ratio).[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce it. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any surface impurities.

  • Drying: Dry the purified crystals under vacuum. Avoid excessive heating to prevent the reformation of the boroxine.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.

  • Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaHCO₃ or dilute NaOH). The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the pH is acidic (check with pH paper). The boronic acid will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then dry under vacuum.

Protocol 3: Reversed-Phase HPLC Analysis

This protocol provides a general method for the analysis of this compound and its common impurities.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[11][12]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    10 5 95
    12 5 95
    12.1 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3300. [Link]

  • Iovine, P. M., & Korich, A. L. (2010). Boroxines: from curiosities to versatile building blocks. Dalton Transactions, 39(6), 1423-1431.
  • ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Retrieved from [Link]

  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

  • Bandar, J. S., & Wright, S. E. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
  • Bock, C. W., Larkin, J. D., & Rao, N. Z. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(26), 7645-7656. [Link]

  • ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Retrieved from [Link]

  • Raines, R. T., Gold, B., Windsor, I. W., & Graham, D. W. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020). [Link]

  • ResearchGate. (n.d.). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]

  • Reddit. (n.d.). Purification of boronic acids? Retrieved from [Link]

  • Google Patents. (n.d.). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

troubleshooting failed reactions with (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (2-(Difluoromethoxy)pyridin-4-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable but challenging building block in cross-coupling reactions. This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: Understanding the Reagent's Unique Reactivity

This compound is a heteroaromatic boronic acid featuring two key structural motifs that significantly influence its reactivity:

  • An Electron-Deficient Pyridine Ring: The pyridine nitrogen acts as an electron sink. This deficiency is crucial for the desired properties of the final molecule but complicates the Suzuki-Miyaura coupling by slowing the rate-limiting transmetalation step.[1]

  • A Strong Electron-Withdrawing Difluoromethoxy Group: The -OCF₂H group further depletes the pyridine ring of electron density.

This combined electronic effect makes the boronic acid exceptionally susceptible to a common failure mode: protodeboronation . This undesired side reaction, where the C-B bond is cleaved and replaced by a C-H bond, consumes the starting material and is a primary cause of low or no yield in coupling reactions.[1][2][3][4][5]

This guide is structured to help you diagnose and overcome these intrinsic challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is failing completely, but my starting materials seem to be consumed. What is the most likely cause?

A1: The most probable cause is rapid protodeboronation.[1][2] The highly electron-deficient nature of the pyridine ring makes the carbon-boron bond unstable, especially under the basic, often aqueous, conditions used in standard Suzuki couplings.[3][4] Instead of coupling with your reaction partner, the boronic acid is being converted to 2-(difluoromethoxy)pyridine. The first step in troubleshooting should be to confirm the presence of this byproduct by LC-MS or crude NMR analysis.

Q2: What are the ideal storage and handling conditions for this boronic acid to ensure its quality?

A2: Like many boronic acids, this reagent is sensitive to air and moisture. Improper storage can lead to the formation of an inactive cyclic anhydride trimer (a boroxine) or gradual decomposition.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated (2-8 °C), and protected from light.

  • Handling: When weighing and dispensing the reagent, do so quickly and preferably in a glovebox or under a stream of inert gas to minimize exposure to ambient air and humidity.

Q3: My reaction is sluggish with very low conversion even after a long reaction time. What should I investigate?

A3: Sluggish conversion with starting materials remaining points towards a slow transmetalation step or catalyst deactivation.[1] The electron-deficient nature of this boronic acid makes it a poor nucleophile for the palladium center. You should focus on optimizing the catalyst system and the base to accelerate this key step in the catalytic cycle.[6]

Troubleshooting Failed Reactions: A Problem-Oriented Guide

This section provides a systematic approach to diagnosing and solving common issues.

Problem 1: Low to No Yield, Boronic Acid is Consumed

This is the classic symptom of protodeboronation. The goal is to suppress this decomposition pathway.

  • Potential Cause: Presence of water or protic solvents.

  • Scientific Rationale: Protodeboronation is often catalyzed by water, especially under basic conditions which generate the highly reactive boronate anion.[2][7]

  • Suggested Solution:

    • Switch to Anhydrous Conditions: Use anhydrous solvents like dioxane, THF, or toluene. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative in situ or prior to the reaction. Pinacol esters or MIDA boronates are significantly more stable and release the active boronic acid slowly, keeping its concentration low and minimizing decomposition.[2][8][9]

  • Potential Cause: Inappropriate choice of base.

  • Scientific Rationale: The base is critical for forming the "ate" complex required for transmetalation, but stronger bases or those with a high water content can accelerate protodeboronation.[7][10][11]

  • Suggested Solution:

    • Screen Bases: Switch from common bases like Na₂CO₃ or K₂CO₃ to stronger, more anhydrous bases such as K₃PO₄, Cs₂CO₃, or KF.[1][8] These have proven effective for challenging heteroaryl couplings.

Problem 2: Low to No Yield, Boronic Acid Remains Unreacted

This indicates a failure in the catalytic cycle, most likely a slow transmetalation.

  • Potential Cause: Catalyst system is not active enough.

  • Scientific Rationale: Coupling an electron-deficient boronic acid requires a highly active catalyst capable of facilitating the difficult transmetalation step. Traditional catalysts like Pd(PPh₃)₄ often fail with such challenging substrates.[1]

  • Suggested Solution:

    • Employ Modern Catalyst Systems: Use palladium pre-catalysts with bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[12][13][14] These ligands promote the formation of a more reactive, monoligated Pd(0) species that accelerates the catalytic cycle.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve conversion, but this should be done after optimizing other parameters.

  • Potential Cause: Poor solubility of reagents.

  • Scientific Rationale: If any of the reaction components (boronic acid, halide, base, or catalyst) are not fully dissolved, the reaction will be slow and incomplete.

  • Suggested Solution:

    • Solvent Screening: If solubility is an issue in a single solvent like dioxane, consider a co-solvent system. For anhydrous reactions, a mixture like Toluene/THF could be effective. Ensure the chosen base is also soluble in the system.

Troubleshooting Summary Table
Observable ProblemPrimary SuspectKey Solutions
Low/No Yield, Boronic Acid Consumed Protodeboronation 1. Use anhydrous solvents (Dioxane, THF). 2. Switch to a stronger, non-aqueous base (K₃PO₄, Cs₂CO₃). 3. Convert boronic acid to a more stable pinacol or MIDA ester.[8][9]
Low/No Yield, Boronic Acid Remains Slow Transmetalation 1. Use a modern catalyst system (e.g., XPhos Pd G3, SPhos Pd G3).[8][12] 2. Use a strong base to promote boronate formation (K₃PO₄, Cs₂CO₃). 3. Ensure all reagents are fully dissolved.
Significant Homocoupling Byproduct Oxygen Contamination / Pre-catalyst Reduction 1. Rigorously degas all solvents (e.g., three freeze-pump-thaw cycles or sparging with argon for >30 min). 2. Maintain a strict inert atmosphere throughout the reaction.[8] 3. Consider using a Pd(0) source like Pd₂(dba)₃ with a ligand.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting failed reactions with this reagent.

G Start Reaction Failed: Low or No Yield Analysis Analyze Crude Reaction (LC-MS, NMR) Start->Analysis Check_SM Starting Material Consumed? Analysis->Check_SM Consumed_Yes Yes Check_SM->Consumed_Yes Yes Consumed_No No Check_SM->Consumed_No No Protodeboronation Likely Protodeboronation Consumed_Yes->Protodeboronation Sol_Anhydrous Implement Anhydrous Conditions: - Anhydrous Solvent (Dioxane) - Strong Base (K₃PO₄) - Convert to Pinacol Ester Protodeboronation->Sol_Anhydrous Success Reaction Optimized Sol_Anhydrous->Success Transmetalation Likely Slow Transmetalation Consumed_No->Transmetalation Sol_Catalyst Enhance Catalysis: - Use Buchwald Ligand/Pre-catalyst - Screen Stronger Bases - Check Solubility Transmetalation->Sol_Catalyst Sol_Catalyst->Success

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.

The Suzuki-Miyaura Cycle and Key Failure Points

Understanding the catalytic cycle is essential for rational troubleshooting. For this specific boronic acid, the cycle is vulnerable at two key points.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_failure Failure Pathways Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) + Base Transmetal->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid (Dif-Pyr)-B(OH)₂ + Base BoronicAcid->OxAdd SLOW STEP! (Key Challenge) Protodeboronation Protodeboronation Product (Dif-Pyr)-H BoronicAcid->Protodeboronation H₂O / Protic Solvent (Major Issue)

Caption: The catalytic cycle highlighting the problematic protodeboronation side-reaction.

Recommended Experimental Protocols

Protocol 1: Optimized Anhydrous Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to mitigate protodeboronation and promote transmetalation.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv., limiting reagent), this compound (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to the vial.[8]

  • Atmosphere Inerting: Seal the vial with a septum cap, remove it from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Coupling via a Boronic Ester Intermediate

If Protocol 1 fails due to severe protodeboronation, converting the boronic acid to a more stable pinacol ester is the recommended next step.

Part A: Synthesis of the Pinacol Ester

  • In a round-bottom flask, suspend this compound (1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous THF or toluene.

  • Add a drying agent, such as anhydrous MgSO₄, and stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete conversion.

  • Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude pinacol ester is often used directly in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

  • Follow Protocol 1, but substitute the boronic acid with the crude pinacol ester (1.3 equiv.) prepared in Part A. A base such as K₃PO₄ is still required for this coupling.

References

  • C. A. Malapit, J. B. D. T. D. L. P. A. S. B. F. W. A. K., "Protodeboronation of (Hetero)
  • A. F. M. M. Pinto and P. J. S. S.
  • ResearchGate, "The proposed mechanism for protodeboronation of arylboronic acids," ResearchG
  • Wikipedia, "Suzuki reaction," Wikipedia, 2024.
  • A. S. K. Hashmi, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," Journal of the American Chemical Society, 2017.
  • Benchchem, "Troubleshooting difficult Suzuki couplings with substituted boronic acids," Benchchem, N/A.
  • RSC Publishing, "Acid-promoted metal-free protodeboronation of arylboronic acids," RSC Publishing, 2017.
  • F. Maseras et al., "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction," Journal of the American Chemical Society, 2006.
  • G. C. Lloyd-Jones, "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion," LJMU Research Online, 2017.
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024.
  • Benchchem, "A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions," Benchchem, N/A.
  • A. A. C. Braga et al., "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.," Semantic Scholar, 2006.
  • S. L. Buchwald et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," NIH Public Access, 2008.
  • R.
  • D. J. C. Constable et al., "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013.
  • Benchchem, "A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling," Benchchem, N/A.
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N/A.
  • M. R. L. Furst, "Preformed Pd(II)
  • G. C. Lloyd-Jones et al., "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation," Journal of the American Chemical Society, 2016.

Sources

improving yield and selectivity in reactions with (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2-(Difluoromethoxy)pyridin-4-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize cross-coupling reactions using this versatile yet challenging building block. Here, we address common issues related to yield and selectivity through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.

Introduction: Understanding the Reagent's Unique Profile

This compound is a valuable reagent for introducing the difluoromethoxy-pyridine moiety, a group of significant interest in medicinal chemistry due to its ability to modulate physicochemical properties like lipophilicity and metabolic stability.[1] However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions.

  • Electronic Effects : The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the pyridine ring and the lability of the carbon-boron bond.

  • The "2-Pyridyl Problem" : The Lewis basic nitrogen atom at the 2-position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3]

  • Instability : Like many heteroaryl boronic acids, this reagent is susceptible to decomposition, primarily through protodeboronation, which directly reduces yield and complicates purification.[4][5]

This guide will provide actionable strategies to navigate these challenges and achieve robust, high-yielding results.

Troubleshooting Guide: Addressing Common Reaction Failures

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Q1: My reaction has stalled or shows very low yield. What are the primary causes and how can I fix it?

Low conversion is one of the most common issues. The root cause can often be traced to catalyst activity, inefficient transmetalation, or degradation of the boronic acid.

dot

Troubleshooting_Low_Yield cluster_unreacted Troubleshooting Unreacted Starting Material start Low / No Yield check_sm Check Starting Material (SM) by LCMS/TLC start->check_sm sm_consumed SM Consumed, No Product check_sm->sm_consumed Yes sm_unreacted SM Unreacted check_sm->sm_unreacted No cause_decomposition Probable Cause: Product Decomposition or Complex Mixture sm_consumed->cause_decomposition cause_catalyst Probable Cause: Inactive Catalyst or Failed Oxidative Addition sm_unreacted->cause_catalyst Aryl Halide Unchanged cause_transmetalation Probable Cause: Poor Transmetalation or Boronic Acid Decomposition sm_unreacted->cause_transmetalation Boronic Acid Consumed (Protodeboronation) solution_decomp Solution: - Lower Temperature - Use Milder Base - Reduce Reaction Time cause_decomposition->solution_decomp solution_catalyst Solution: - Use Pre-formed Pd(0) Catalyst - Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) - Ensure Rigorous Degassing cause_catalyst->solution_catalyst solution_transmetalation Solution: - Switch to Stronger Base (Cs₂CO₃) - Use Boronic Ester (BPin, MIDA) - Ensure Anhydrous Conditions cause_transmetalation->solution_transmetalation

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Solutions:

SymptomPossible CauseRecommended Solution & Rationale
No reaction, starting materials intact. 1. Inactive Catalyst: Pd(II) precatalysts (e.g., Pd(OAc)₂) may not have been reduced to the active Pd(0) state. Oxygen can also deactivate the catalyst.[6]Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen).[7]
2. Failed Oxidative Addition: The C-X bond of your electrophile is too strong or sterically hindered.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or P(t-Bu)₃). These ligands accelerate the oxidative addition step, which is often rate-limiting.[7][8]
Boronic acid is consumed, but little to no desired product is formed. 1. Protodeboronation: The C-B(OH)₂ bond is cleaved and replaced by a C-H bond. This is a major side reaction for electron-deficient and heteroaryl boronic acids, especially in the presence of base and water.[4][5]Switch to a more stable boronic acid derivative. Using the corresponding pinacol ester (BPin) or N-methyliminodiacetic acid (MIDA) boronate can suppress protodeboronation by slowly releasing the active boronic acid in situ.[4][9] Alternatively, using milder bases like KF or employing strictly anhydrous conditions can help.[7]
2. Homocoupling: The boronic acid couples with itself to form a bipyridine byproduct.This is often caused by the presence of oxygen, which can facilitate this undesired pathway. Improve degassing procedures for all reagents and solvents.[6]
Reaction starts but does not go to completion. 1. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow.Optimize the base and solvent. A stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than sodium or potassium carbonate.[7] Adding a small amount of water to solvents like dioxane or THF can sometimes facilitate the formation of the active boronate species, but must be balanced against the risk of protodeboronation.[7][10]
2. Catalyst Deactivation: The pyridine nitrogen may be binding to the palladium center, inhibiting the catalytic cycle.Use a ligand that is less susceptible to displacement or that sterically shields the metal center. Bulky biarylphosphine ligands are often effective.[3]
Q2: I'm observing a significant amount of the protodeboronated byproduct (2-(difluoromethoxy)pyridine). How can I prevent this?

Protodeboronation is the single most critical side reaction to control with this reagent.[5] It is the hydrolysis of the carbon-boron bond, and its prevalence is a key indicator that your reaction conditions are too harsh for this specific substrate.

dot

Protodeboronation_Mechanism cluster_interventions Intervention Strategies boronic_acid Pyridyl-B(OH)₂ boronate Pyridyl-B(OH)₃⁻ (Active Species for Coupling) boronic_acid->boronate + OH⁻ (Base) zwitterion Zwitterionic Intermediate (Highly Reactive) boronic_acid->zwitterion Neutral pH Intramolecular Proton Transfer suzuki_cycle Suzuki-Miyaura Catalytic Cycle boronate->suzuki_cycle Transmetalation to Pd(II) protodeboronated Pyridyl-H (Byproduct) zwitterion->protodeboronated + H₂O (Rapid) p1 p2 intervention1 Use Milder Base (e.g., KF) Lowers [OH⁻] intervention2 Use Protected Boronate (MIDA, BPin) Slow release of Boronic Acid intervention3 Anhydrous Conditions Removes H₂O

Caption: Key pathways for pyridyl boronic acids.

Mechanistic Insight and Solutions:

Unlike simple arylboronic acids, which typically undergo protodeboronation under strongly basic conditions, 2-substituted pyridine boronic acids can form a highly reactive zwitterionic intermediate under near-neutral pH conditions that rapidly decomposes.[4][11]

Strategies to Minimize Protodeboronation:

  • Protect the Boronic Acid: This is the most robust strategy. Convert the boronic acid to a more stable derivative before the reaction.

    • Pinacol Esters (BPin): More stable than the free acid and a common choice.[4]

    • MIDA Esters: Exceptionally stable, crystalline solids that participate in "slow-release" protocols, keeping the concentration of the unstable free boronic acid low throughout the reaction.[9][12]

    • Organotrifluoroborates (R-BF₃K): Crystalline, air-stable salts that act as a protected form of the boronic acid.[4][12]

  • Employ Anhydrous Conditions: For highly sensitive substrates, the removal of water is critical. Use anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK).[7]

  • Use Milder Bases: If water is necessary for solubility or reactivity, switch to a milder base like potassium fluoride (KF).[7]

  • Lower the Reaction Temperature: Elevated temperatures accelerate protodeboronation. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., starting at 60-80 °C instead of 100-110 °C).[4][7]

Frequently Asked Questions (FAQs)
Q3: How should I store and handle this compound?

Proper storage is crucial to ensure the reagent's integrity and maximize its shelf-life.

  • Temperature: Store in a refrigerator at 2-8 °C. For long-term storage, a freezer at -20 °C is recommended.[12]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect against moisture and air.[12][13] Boronic acids are prone to forming anhydrides (boroxines) upon dehydration or degradation via oxidation.

  • Incompatibilities: Keep away from strong oxidizing agents.[14] Store separately from bases and reactive chemicals.[15][16]

Q4: Is it better to use the boronic acid or its pinacol ester derivative?

This depends on the specific reaction, but for a challenging substrate like this, the pinacol ester is often the superior choice .

FeatureBoronic AcidBoronic Acid Pinacol Ester (BPin)
Stability Prone to protodeboronation and oxidative degradation.[17][18]Significantly more stable to storage and reaction conditions.[12][19]
Handling Often fluffy solids, can be hygroscopic.Typically crystalline, free-flowing solids, easier to handle and weigh accurately.
Reactivity Can be more reactive in the transmetalation step under some conditions.[10][17]Generally reactive enough for most couplings; reactivity can be tuned by conditions.
Recommendation Use for simple, fast reactions where stability is not a concern.Recommended starting point for this substrate to minimize protodeboronation and improve reproducibility.[4]
Q5: What are the best general starting conditions for a Suzuki-Miyaura coupling with this reagent?

While optimization is always necessary, the following conditions provide a robust starting point for coupling with a typical aryl bromide.

ComponentRecommended Starting ConditionsRationale / Key Considerations
Boron Reagent This compound pinacol ester1.2 - 1.5 equivalents. The ester form provides superior stability against protodeboronation.[4]
Aryl Halide Aryl Bromide or Iodide1.0 equivalent (limiting reagent). Reactivity order: I > Br > Cl.[20]
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ / SPhos2-5 mol %. Pd(dppf)Cl₂ is a reliable air-stable precatalyst.[10] For challenging couplings, a Pd(0)/Buchwald ligand system often gives higher yields.[7]
Base Cs₂CO₃ or K₃PO₄2.0 - 3.0 equivalents. These strong, non-nucleophilic bases are effective at promoting the formation of the active boronate species.[7] Ensure the base is a fine powder.
Solvent Dioxane / H₂O (e.g., 4:1) or Toluene (anhydrous)Use a concentration of 0.1 - 0.2 M relative to the limiting reagent. The choice depends on the stability of your substrate to water.[21]
Temperature 80 - 100 °CStart on the lower end to minimize decomposition and increase only if the reaction is sluggish.[7]
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation and homocoupling.[6]
Optimized Experimental Protocol
General Protocol for Suzuki-Miyaura Coupling using the Pinacol Ester

This protocol is a general starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and finely powdered Cs₂CO₃ (2.0 equiv).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol %).

  • Inerting the Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the previously degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a final concentration of ~0.1 M) via syringe.[21]

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions.
  • ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Lab Alley. How to Store Boric Acid.
  • Wikipedia. Protodeboronation.
  • Wikiwand. Protodeboronation.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • University of California, Riverside. Corrosive Storage Guidelines.
  • AK Scientific, Inc. [2-(Difluoromethoxy)-7-methylquinoxalin-5-yl]boronic acid Safety Data Sheet.
  • National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • BenchChem. (2025). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
  • Safety Storage Systems. Safe Working Practices: Storing Acids.
  • University of California, Santa Cruz. Practices for Proper Chemical Storage.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

Sources

Technical Support Center: Managing the Stability of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(Difluoromethoxy)pyridin-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the stability of this reagent under various reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions in a direct Q&A format, offering specific, actionable advice grounded in established chemical principles.

Section 1: Understanding the Instability of this compound

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I suspect the boronic acid is degrading. What is the most likely degradation pathway?

A1: The most common and problematic side reaction for many heteroaryl boronic acids, including this compound, is protodeboronation .[1] This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-(difluoromethoxy)pyridine and consuming your starting material. This reaction is often accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[2][3]

The electron-withdrawing nature of the difluoromethoxy group and the pyridine ring can increase the Lewis acidity of the boron atom, making it more susceptible to this degradation pathway.

Q2: I've observed the formation of a white precipitate in my reaction mixture. What could this be?

A2: In the solid state or under anhydrous conditions, boronic acids can undergo dehydration to form a cyclic trimer called a boroxine . This is a reversible process, but the formation of boroxines can complicate stoichiometry and reaction kinetics. While often reversible in the presence of water, their formation can be an indicator of undesired side reactions.

Section 2: Troubleshooting Low Yields and Reaction Failures

Q3: My reaction has stalled, or the yield is significantly lower than expected. What are the first troubleshooting steps I should take?

A3: When facing low yields, a systematic approach to troubleshooting is crucial.[4][5] Here is a workflow to diagnose the issue:

  • Reagent Quality:

    • Boronic Acid Purity: Ensure the this compound is of high purity and has been stored correctly (see Q5). Boronic acids can degrade over time.

    • Solvent and Other Reagents: Use anhydrous solvents and ensure the purity of your base, palladium catalyst, and ligand.[6]

  • Inert Atmosphere:

    • The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents have been properly degassed.[6]

  • Reaction Parameters:

    • Temperature: While heating is often necessary, excessive temperatures can accelerate both protodeboronation and catalyst decomposition.[6] Consider running the reaction at a lower temperature for a longer duration.

    • Base Selection: The choice and strength of the base are critical. Strong bases can accelerate protodeboronation.[3] It may be beneficial to screen weaker bases.

Q4: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling is often promoted by the presence of oxygen.[6]

  • Improve Degassing: Enhance your degassing procedure for the solvent and maintain a strict inert atmosphere throughout the reaction.

  • Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[6]

  • Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway.[6]

Section 3: Proactive Stability Management

Q5: What are the best practices for storing and handling this compound to ensure its stability?

A5: Proper storage is the first line of defense against degradation.

  • Storage Conditions: Store the boronic acid in a tightly sealed container, in a cool, dark, and dry place. A desiccator or a glovebox with an inert atmosphere is ideal.

  • Handling: Minimize exposure to atmospheric moisture and oxygen. When weighing and dispensing the reagent, do so in a dry, inert atmosphere if possible, or work quickly and reseal the container promptly.

Q6: Are there more stable alternatives to using the free boronic acid in my reactions?

A6: Yes, converting the boronic acid to a more stable derivative is a common and effective strategy.

  • Boronate Esters: Pinacol esters are the most frequently used and are significantly more stable towards protodeboronation and oxidation.[7] They can be easily prepared by reacting the boronic acid with pinacol.

  • Trifluoroborates: Potassium trifluoroborate salts (R-BF₃K) are another class of highly stable derivatives that are often crystalline, weighable solids. They can be used directly in many coupling reactions.

The use of these derivatives can provide a "slow release" of the boronic acid under the reaction conditions, which can help to suppress side reactions.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and ligand (if required).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.

  • Solvent and Base Addition: Add degassed solvent (e.g., dioxane, toluene, or DMF) followed by the degassed aqueous base solution (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
Observation Potential Cause(s) Recommended Action(s)
Low or No Conversion Inactive catalyst, poor reagent quality, insufficient temperature.Check purity of all reagents. Ensure a strict inert atmosphere. Screen different palladium catalysts and ligands. Increase temperature incrementally.
Significant Protodeboronation Base is too strong, high temperature, presence of protic sources.Screen weaker bases (e.g., K₃PO₄, CsF). Lower the reaction temperature. Use anhydrous solvents. Consider using a boronate ester derivative.
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing of solvents and reaction vessel. Use a direct Pd(0) source.
Formation of Palladium Black Catalyst decomposition.Lower the reaction temperature. Consider a more robust ligand (e.g., an N-heterocyclic carbene ligand).

Visualizing Reaction Pathways

Diagram 1: Key Pathways in Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid (R')B(OH)₂ + Base Boronate [(R')B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetal Protodeboronation Protodeboronation (Side Reaction) Boronate->Protodeboronation + H⁺ ArylHalide Ar-X ArylHalide->OxAdd Byproduct R'-H Protodeboronation->Byproduct

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeboronation side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Formation CheckReagents Check Reagent Purity & Stability (Boronic Acid, Halide, Base, Solvent) Start->CheckReagents CheckAtmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Vessel) CheckReagents->CheckAtmosphere If reagents are pure OptimizeCatalyst Optimize Catalyst System (Screen Pd Source & Ligand) CheckAtmosphere->OptimizeCatalyst If atmosphere is inert OptimizeParams Adjust Reaction Parameters (Temperature, Concentration, Base) OptimizeCatalyst->OptimizeParams If catalyst system is appropriate Analysis Analyze for Side Products (Protodeboronation, Homocoupling) OptimizeParams->Analysis Resolution Implement Corrective Measures (e.g., Use Boronate Ester, Change Base) Analysis->Resolution

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.

References

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • University of Rochester. (n.d.). Failed Reaction: FAQ. Department of Chemistry. [Link]

  • CheMOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

Sources

Technical Support Center: Work-up and Purification Strategies for Boronic Acid Removal

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with removing residual boronic acids and their byproducts from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific, frequently encountered problems during the work-up of reactions involving boronic acids, such as the Suzuki-Miyaura coupling.

Q1: My standard aqueous base wash (e.g., with NaHCO₃ or Na₂CO₃) is ineffective at removing the boronic acid impurity. What's going wrong and what should I do next?

Answer: This is a common and frustrating issue. The ineffectiveness of a standard basic wash usually points to one of two causes: incorrect pH or a highly organic-soluble boronic acid.

Causality Analysis: Boronic acids are Lewis acids, but their Brønsted acidity (pKa typically in the range of 8-10) is relatively weak. For efficient extraction into an aqueous basic layer, the pH of the aqueous phase must be significantly higher than the pKa of the boronic acid to ensure the formation of the water-soluble anionic boronate species (R-B(OH)₃⁻).[1][2] Saturated sodium bicarbonate, with a pH of ~8.3, is often insufficient to deprotonate the boronic acid fully.

Recommended Actions:

  • Increase the pH: Switch to a stronger base for your aqueous wash. A 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), which has a pH >13, is generally much more effective.[3][4] This ensures complete conversion to the boronate salt, maximizing its aqueous solubility.

  • Consider a Multi-Step Extraction: Perform the extraction with 1-2 M NaOH two or three times to ensure complete removal.

  • Back-Extraction (Purity Check): After separating the basic aqueous layer, you can confirm the presence of your boronic acid by acidifying the aqueous layer with concentrated HCl until it is acidic (pH ~2-3). The boronic acid should precipitate out or be extractable with a fresh portion of an organic solvent like ethyl acetate.[2][5]

Q2: I've successfully removed the boronic acid with a strong base wash, but now my desired product, which contains a base-sensitive functional group (e.g., an ester), has been hydrolyzed. How can I avoid this?

Answer: This is a classic selectivity problem. Protecting your desired product while removing an acidic impurity requires a more nuanced approach than brute-force pH adjustment.

Expert Recommendation: Boronic Acid Scavengers

When strong bases are not viable, the best strategy is to use a solid-phase scavenger. These are functionalized resins that selectively bind to the boronic acid, which can then be removed by simple filtration.[6] This method avoids harsh pH conditions and simplifies the work-up process significantly.

Scavenger Type Binding Mechanism Typical Use Case Comments
Diethanolamine (DEAM) Resin Forms a stable, tetracoordinate boronate complex.[7][8]General purpose scavenger for a wide range of boronic acids.Highly effective and widely used. The first silica-supported DEAM scavenger is commercially available.[8][9]
Diol Resin Forms a reversible cyclic boronate ester.[9][10]Effective for capturing boronic acids, especially under non-aqueous conditions.The binding is based on the well-established complexation between boronic acids and diols.[11][12]
Guanidine Resin Acts as a very strong basic resin to chelate acidic compounds.[10]Particularly effective for boronic acids and other acidic impurities like phenols.Offers very strong binding.

Experimental Protocol: Purification using a DEAM Scavenger Resin

  • Reaction Completion: Once your primary reaction (e.g., Suzuki coupling) is complete, cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene).

  • Resin Addition: Add the DEAM scavenger resin (typically 2-4 equivalents relative to the excess boronic acid).

  • Agitation: Stir or shake the resulting slurry at room temperature. The time required can range from 1 to 16 hours, depending on the boronic acid's reactivity and concentration. Monitor the removal of the boronic acid from the solution by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin, which now has the boronic acid bound to it.

  • Work-up: Wash the resin with a small amount of fresh solvent. Combine the filtrates and proceed with your standard work-up (e.g., concentration under reduced pressure) to isolate the purified product.

Q3: My compound and the boronic acid impurity are co-eluting during silica gel column chromatography. How can I improve the separation?

Answer: Standard silica gel chromatography is often challenging for boronic acids due to their polarity and tendency to form boroxines (anhydrides), which can lead to significant tailing and poor separation.[3][13]

Strategies for Improved Chromatographic Separation:

  • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can suppress the decomposition of boronic esters and reduce tailing, leading to sharper peaks and better separation.[14]

  • Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying boronic acids and their esters, as it is less acidic and may offer different selectivity.[13]

  • Reverse-Phase Chromatography (HPLC): For highly polar compounds, reverse-phase chromatography (e.g., C18) is often more effective. Method development can involve screening different pH values and mobile phase compositions to achieve optimal separation.

  • Derivatization Prior to Chromatography: Convert the boronic acid into a less polar boronate ester (e.g., a pinacol ester) or a more stable, crystalline adduct before chromatography. The diethanolamine adduct, for example, is often crystalline and can be easily separated.[15][16]

Frequently Asked Questions (FAQs)

This section covers the fundamental principles behind the most effective boronic acid purification techniques.

Q1: What is the chemical principle behind acid-base extraction for boronic acid removal?

Answer: The principle lies in the pH-dependent solubility of boronic acids. A boronic acid (R-B(OH)₂) exists in equilibrium with its anionic, tetracoordinate boronate form (R-B(OH)₃⁻).[12]

  • In Acidic to Neutral Conditions (pH < 7): The boronic acid is in its neutral, trigonal planar form. Most organic boronic acids have limited water solubility but good solubility in organic solvents like diethyl ether or ethyl acetate.

  • In Basic Conditions (pH > pKa): The boronic acid is deprotonated to form the anionic boronate salt. This ionic species is highly polar and thus preferentially dissolves in the aqueous phase, allowing it to be separated from neutral organic products.[3][5]

By manipulating the pH of the aqueous phase during a liquid-liquid extraction, one can effectively shuttle the boronic acid impurity from the organic phase to the aqueous phase.

Caption: Acid-Base Extraction Equilibrium.

Q2: How does forming a diethanolamine adduct help in purification?

Answer: Reacting a boronic acid with diethanolamine is a highly effective strategy that combines derivatization and crystallization into a single, elegant step.[17]

Mechanism and Advantage: Boronic acids react readily with diethanolamine to form a stable, bicyclic adduct.[16] This adduct is often a highly crystalline solid that is insoluble in many common organic solvents, such as methylene chloride or ether.[15][16]

This process offers two key advantages:

  • Selective Precipitation: The diethanolamine adduct of the boronic acid often precipitates directly from the crude reaction mixture, while the desired organic product remains in solution. The pure adduct can then be isolated by simple filtration.[16]

  • Stability: The adducts are generally air and water stable solids, making them easier to handle and store than the often unstable free boronic acids.[16]

If the free boronic acid is needed later, the adduct can be easily hydrolyzed back to the boronic acid by treatment with a mild acid.[17][18]

G start Crude Reaction Mixture (Product + Boronic Acid) add_dea Add Diethanolamine & Organic Solvent (e.g., Ether) start->add_dea stir Stir at RT (10-15 min) add_dea->stir precipitate Selective Precipitation of Crystalline Boronic Acid Adduct stir->precipitate filtration Vacuum Filtration precipitate->filtration product Purified Product (in filtrate) filtration->product Liquid adduct Isolated Adduct (solid) filtration->adduct Solid

Caption: Workflow for Purification via Diethanolamine Adduct Formation.

Q3: What are boroxines and how do I deal with them?

Answer: Boroxines are stable, six-membered rings formed from the intermolecular dehydration of three boronic acid molecules. They are the anhydrous form of boronic acids.

Formation and Reversibility: The formation of boroxines is an equilibrium reaction. Removing water from a sample of boronic acid (e.g., by drying under high vacuum or with a drying agent) will shift the equilibrium towards the boroxine.[2]

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

Boroxines can be problematic during purification and characterization, as they have different physical properties (solubility, chromatographic behavior, NMR spectra) than the corresponding monomeric boronic acid. Fortunately, the reaction is reversible. The presence of water will hydrolyze the boroxine back to the boronic acid.[2]

Practical Advice: If you suspect boroxine formation (e.g., you see complex NMR signals or your boronic acid appears less polar than expected), simply adding a small amount of water to your sample or using a solvent system containing water during work-up or recrystallization is often sufficient to convert it back to the desired monomeric form.[2]

References

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

  • Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1383-1384. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • Trying to remove a boronic acid in a workup. Help! (2017). Reddit. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters Corporation. [Link]

  • Purification of boronic acids? (2017). Reddit. [Link]

  • Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions. (1974).
  • Solid-Supported Scavengers. Supra Sciences. [Link]

  • Can I remove boronic acid using Work up process? (2016). ResearchGate. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit. [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010). Agilent. [Link]

  • How to Purify Boric Acid (by Recrystallization). (2015). YouTube. [Link]

  • Challenging purification of organoboronic acids. (2023). Chemistry Stack Exchange. [Link]

  • Process for purification of boronic acid and its derivatives. (2005).
  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Advanced Topics in Solid-Phase Extraction: Chemistries. (2013). LCGC International. [Link]

  • Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose. (2017). PubMed. [Link]

  • Removal of boronic acid protecting groups by transesterification. (1994).
  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. (2023). NIH. [Link]

  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. (2017). ACS Publications. [Link]

  • Effects of brine pH (a) and EHD (b) on the extraction of boron by... (n.d.). ResearchGate. [Link]

  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. (2017). The University of Manchester. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). NIH. [Link]

  • Influence of the pH in Reactions of Boric Acid/Borax with Simple Hydroxyl Compounds: Investigation by Raman Spectroscopy and DFT Calculations. (2023). ResearchGate. [Link]

  • A detailed examination of boronic acid-diol complexation. (2004). ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2023). Reddit. [Link]

  • Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants. (2022). Maximum Academic Press. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Effect of the equilibrium pH on the extraction of boron. (n.d.). ResearchGate. [Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (2023). RSC Publishing. [Link]

  • HELP: Purifying boronic acids sucks. (2023). Reddit. [Link]

  • Optimized solid phase extraction methodology for separation, and spectrophotometric determination of boron using amberlite XAD-16 resin modified with 2-(2-benzothiazolylazo)-4-methoxyphenol. (2014). RSC Publishing. [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry and materials science. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, paving the way for the synthesis of complex pharmaceutical intermediates and functional materials. The presence of the difluoromethoxy group and the pyridine ring introduces unique electronic and structural properties, making it a valuable synthon. However, these same features, combined with the inherent reactivity of the boronic acid moiety, present distinct challenges for analytical characterization.

A comprehensive understanding of a starting material's identity, purity, and stability is not merely a matter of good practice; it is a prerequisite for reproducible research, scalable process development, and regulatory compliance. Boronic acids are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which can complicate analysis and impact reaction stoichiometry.[1] This guide provides an in-depth comparison of essential analytical methods for the robust characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For this compound, a multi-nuclear approach is essential to confirm the identity and connectivity of the entire molecule.

Causality of Experimental Choices: The choice of multiple NMR experiments (¹H, ¹³C, ¹⁹F, ¹¹B) is deliberate. While ¹H NMR provides information on the proton environment of the pyridine ring, ¹⁹F NMR is uniquely sensitive to the difluoromethoxy group, and ¹¹B NMR directly probes the state of the critical boronic acid functionality. ¹³C NMR confirms the carbon skeleton. This orthogonal data acquisition ensures a self-validating and unambiguous structural assignment.

Expected Spectral Features:
NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Information Provided
¹H NMR 8.5-8.7dPyridine H6 (adjacent to N)
7.5-7.7t-OCH F₂ (coupling to ¹⁹F)
7.2-7.4s (broad)Pyridine H3/H5
~8.3 (very broad)sB(OH )₂; often exchanges with D₂O
¹⁹F NMR -80 to -90d-OCF₂ H (coupling to ¹H)
¹¹B NMR 28-33s (broad)Trigonal planar (sp²) boronic acid
18-21s (broad)Boroxine (trimeric anhydride)
¹³C NMR ~165 (t)tC -B (ipso-carbon)
150-155sPyridine C 2/C6
110-120sPyridine C 3/C5
115 (t)t-OC F₂
Experimental Protocol: Multi-Nuclear NMR Analysis
  • Sample Preparation: Accurately weigh ~10 mg of the boronic acid sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it can help to sharpen the B(OH)₂ proton signals.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. For ¹¹B NMR, ensure the spectrometer is equipped with a broadband probe. It is preferable to use quartz NMR tubes to avoid the broad boron signal from standard borosilicate glass tubes.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Note the characteristic doublet arising from the coupling to the methoxy proton.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. The chemical shift will differentiate between the monomeric boronic acid and the boroxine form.[2][3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process all spectra using appropriate software. Integrate signals in the ¹H NMR spectrum for quantitative assessment of proton ratios.

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical starting materials and intermediates. For boronic acids, method development requires careful consideration to prevent on-column degradation and ensure accurate quantification.[4][5]

Causality of Experimental Choices: Reversed-phase HPLC is the preferred mode due to its versatility. The primary challenge is the potential for the boronic acid to dehydrate or exhibit poor retention.[5][6] The choice of a C18 column provides a good starting point for retaining the aromatic structure, while the mobile phase composition, particularly pH and additives, is critical for achieving a stable and reproducible separation.[7][8] Using a low pH mobile phase with a formic acid modifier helps to suppress the ionization of the boronic acid, improving peak shape and retention.

Alternative Method: UPLC-MS

For higher throughput and sensitivity, an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method can be employed. This approach provides rapid analysis times (often under 2 minutes) and delivers mass confirmation simultaneously, which is invaluable for identifying unknown impurities.[7][9]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water (1 mg/mL) inj Inject 5 µL prep->inj Load onto autosampler col C18 Column (e.g., Acquity BEH C18) [7] inj->col det PDA/UV Detector (e.g., 254 nm) col->det mob Mobile Phase Gradient A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile mob->col ana Integrate Peaks det->ana rep Calculate Purity (% Area) ana->rep

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the boronic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Use an HPLC or UPLC system equipped with a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detection: 254 nm.

  • Data Analysis: Integrate the chromatogram to determine the area percent of the main peak relative to all other peaks. The boroxine, if present, may appear as a separate, less retained peak.

Identity Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight, serving as an unambiguous confirmation of the compound's identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities.

Causality of Experimental Choices: Electrospray Ionization (ESI) is the most common ionization technique for this type of molecule. Running in negative ion mode is often advantageous for boronic acids as they can readily lose a proton to form a stable [M-H]⁻ ion.[9] This choice minimizes complex adduct formation and often provides a cleaner, more easily interpretable spectrum. Instrument parameters must be optimized to reduce the in-source formation of boroxines and solvent adducts, which can complicate the analysis.[7][9]

Boroxine_Formation cluster_reactants Reactants cluster_products Products R_BOH2_1 R-B(OH)₂ Boroxine Boroxine (R-B-O)₃ R_BOH2_1->Boroxine -3 H₂O (Dehydration) R_BOH2_2 R-B(OH)₂ R_BOH2_2->Boroxine -3 H₂O (Dehydration) R_BOH2_3 R-B(OH)₂ R_BOH2_3->Boroxine -3 H₂O (Dehydration) Water 3 H₂O label_R where R = (2-(Difluoromethoxy)pyridin-4-yl) caption Fig 2. Dehydration of boronic acid to form a boroxine.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: Utilize an HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution instrument like a TOF or Orbitrap).

  • Chromatographic Conditions: Employ the same HPLC method described in Section 2.

  • MS Parameters (Negative ESI Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -2.5 kV

    • Cone Voltage: -30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. The expected molecular weight for C₆H₆BF₂NO₂ is 172.93 g/mol . Look for the [M-H]⁻ ion at approximately m/z 171.9. High-resolution mass spectrometry can provide an exact mass measurement to confirm the elemental composition.

Thermal Properties: TGA and DSC

Thermal analysis provides critical information about the material's stability, melting point, and decomposition profile.

  • Thermogravimetric Analysis (TGA): Measures weight change as a function of temperature. For boronic acids, TGA is excellent for observing the dehydration event where three molecules of the acid lose two molecules of water to form the boroxine.[10]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the melting point, a key physical property and indicator of purity.

Causality of Experimental Choices: Performing TGA and DSC analyses provides complementary information. TGA quantifies the dehydration process, while DSC identifies the precise temperature of melting and other phase transitions.[11] This combined data is crucial for understanding the material's behavior under thermal stress, which is relevant for drying, storage, and certain reaction conditions.

Experimental Protocol: TGA/DSC
  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 250 °C (or above the expected melting point) at 10 °C/min.

  • Data Analysis:

    • TGA: Analyze the thermogram for a weight loss step corresponding to the loss of water. For the conversion to the boroxine, a theoretical weight loss of ~10.4% is expected.

    • DSC: Determine the onset and peak temperature of the endotherm corresponding to the melting point.

Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)

For an unambiguous determination of the three-dimensional molecular structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the definitive technique.[12][13]

Causality of Experimental Choices: While other methods provide strong evidence for the structure, only SC-XRD provides precise bond lengths, bond angles, and packing information in the crystal lattice. This level of detail is invaluable for understanding polymorphism and solid-state stability. However, its application is entirely dependent on the ability to grow diffraction-quality single crystals, which can be a significant challenge.[14][15]

General Experimental Workflow for SC-XRD
  • Crystallization: The most critical step. High-purity material is dissolved in a minimal amount of a suitable solvent. Crystals are grown via slow evaporation, vapor diffusion, or slow cooling. A screening of various solvents and conditions is typically required.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a diffractometer, and cooled under a stream of nitrogen. X-ray diffraction data is collected as the crystal is rotated.[15]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Comparison of Analytical Methods

MethodInformation ProvidedAdvantagesLimitations
NMR Unambiguous structure, connectivity, presence of boroxineNon-destructive, quantitative potential (qNMR)Requires soluble sample, can be complex to interpret
HPLC/UPLC Purity, impurity profile, quantificationHigh precision, robust, widely availableMethod development can be challenging for boronic acids
MS Molecular weight, elemental composition (HRMS), impurity IDHigh sensitivity, specificityProne to fragmentation/adducts, not inherently quantitative
TGA/DSC Thermal stability, dehydration, melting pointSmall sample size, provides key physical propertiesDestructive, only provides information on thermal events
SC-XRD Absolute 3D structure, crystal packingDefinitive structural confirmationRequires high-quality single crystals, can be time-consuming

Conclusion: An Integrated Approach

No single technique is sufficient for the complete characterization of this compound. A robust analytical strategy relies on an integrated, multi-technique approach. The initial confirmation of structure is best achieved by a combination of multi-nuclear NMR and high-resolution mass spectrometry. Routine purity assessment is most effectively performed by a validated HPLC or UPLC method. Finally, thermal analysis and, when possible, X-ray crystallography provide crucial data on the material's solid-state properties and stability. By judiciously applying these complementary methods, researchers can ensure the quality of this valuable building block, leading to more reliable and reproducible scientific outcomes.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
  • Santucci, M., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
  • BenchChem. (2025). X-ray Crystallography of (7-Bromo-1H-indol-2-yl)
  • Santucci, M., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters.
  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
  • BenchChem. (n.d.).
  • Xu, Y., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids.
  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry & Biochemistry.
  • Regalado, E. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • University of Sheffield. (n.d.). Boron NMR. University of Sheffield, Department of Chemistry.
  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
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A Comparative Guide to HPLC and GC-MS Analysis for the Purity Determination of (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of robust and reproducible manufacturing of active pharmaceutical ingredients (APIs). Boronic acids, and their derivatives, are pivotal building blocks in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The compound of interest, (2-(Difluoromethoxy)pyridin-4-yl)boronic acid, is a key intermediate whose purity can significantly impact the yield and impurity profile of the final API. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this critical intermediate.

The Analytical Challenge: Stability of Pyridinylboronic Acids

Pyridinylboronic acids are known for their inherent instability, being susceptible to protodeboronation, oxidation, and polymerization, especially under thermal stress or in the presence of certain solvents.[2][3] This instability presents a significant analytical challenge, as the chosen method must be able to separate the parent compound from its potential degradants and synthetic impurities without causing further degradation on-column.

High-Performance Liquid Chromatography (HPLC): A Versatile First Line of Analysis

HPLC is a powerful and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it an excellent choice for boronic acids.[4] The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Mechanism of Separation and Method Development Considerations

For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Key considerations for method development include:

  • Mobile Phase pH: The pKa of the boronic acid group and the pyridine nitrogen will influence the compound's ionization state and, consequently, its retention. Operating at a pH where the compound is neutral will generally lead to better retention and peak shape on a C18 column.[4]

  • Column Chemistry: While a standard C18 column is a good starting point, alternative stationary phases like C8 or those with polar end-capping can offer different selectivity for the parent compound and its impurities.[4]

  • Detection: A photodiode array (PDA) detector is ideal for this analysis, as it can provide spectral information that helps in peak identification and purity assessment.

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. However, due to the low volatility and thermal lability of boronic acids, direct analysis by GC-MS is often not feasible.[5][6] Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

Derivatization: The Key to Successful GC-MS Analysis

For boronic acids, a common derivatization strategy is esterification. For instance, reaction with a diol, such as pinacol, forms a more volatile and stable boronate ester.[5] Another approach is silylation, which replaces the acidic protons of the boronic acid with trimethylsilyl (TMS) groups, significantly increasing volatility.[7][8]

The choice of derivatization reagent is critical and depends on the specific boronic acid and the potential for side reactions. The derivatization reaction must be quantitative and produce a single, stable derivative.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS purity analysis.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Volatility Not a limiting factorRequires volatile or derivatized analytes
Thermal Stability Suitable for thermally labile compoundsRequires thermally stable or derivatized analytes
Sample Preparation Simpler (dissolve and inject)More complex (requires derivatization)
Separation Efficiency HighVery high
Detection UV-Vis (PDA), Fluorescence, etc.Mass Spectrometry (highly selective and sensitive)
Impurity Identification Based on retention time and UV spectrumConfident identification based on mass fragmentation patterns
Quantitation ExcellentExcellent (with appropriate internal standards)
Potential for On-column Degradation Lower riskHigher risk if not properly derivatized

Hypothetical Experimental Data

To illustrate the comparative performance, consider the analysis of a batch of this compound with a known impurity profile.

HPLC-PDA Data

PeakRetention Time (min)Area (%)Identification
12.50.2Starting Material
24.899.5This compound
36.20.3Boroxine (cyclic anhydride)

GC-MS Data (after derivatization with BSTFA)

PeakRetention Time (min)Area (%)m/z of Molecular IonIdentification
15.10.2(Varies)Derivatized Starting Material
28.399.6317bis(trimethylsilyl) derivative of this compound
39.50.2(Varies)Derivatized Unknown Impurity

Discussion of Results and Method Selection

Both techniques are capable of providing high-quality purity data. The choice between HPLC and GC-MS will depend on the specific goals of the analysis.

  • For routine quality control and release testing, HPLC is often the preferred method due to its simpler sample preparation and robustness. It provides reliable quantitation of the main component and known impurities.

  • For impurity identification and structural elucidation, GC-MS is invaluable. The mass spectral data provides unambiguous identification of unknown impurities, which is crucial for understanding the reaction chemistry and for regulatory submissions.

The orthogonal nature of these two techniques makes them complementary. Using HPLC for routine purity assessment and GC-MS for in-depth impurity profiling provides a comprehensive analytical package for ensuring the quality of this compound.

Detailed Experimental Protocols

HPLC-PDA Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile/Water (50:50).

GC-MS Method (with Silylation)
  • Derivatization: To 1 mg of the sample, add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: 100 °C (hold 2 min) to 280 °C at 10 °C/min (hold 5 min)

  • Injection: Split (10:1) at 250 °C

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

Conclusion

The purity of this compound is a critical parameter that requires robust analytical characterization. Both HPLC and GC-MS are powerful techniques for this purpose. HPLC offers a straightforward and reliable method for routine purity assessment, while GC-MS, with the appropriate derivatization, provides unparalleled capability for impurity identification. A comprehensive quality control strategy should leverage the strengths of both techniques to ensure the consistent quality of this important synthetic intermediate.

References

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  • On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. (2021). Journal of Mass Spectrometry, 56(3), e4709. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Pyridinylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing the biaryl and heteroaryl scaffolds that form the core of countless pharmaceutical agents.[1] Pyridinylboronic acids are crucial building blocks in this context, allowing for the direct incorporation of the vital pyridine motif. However, not all pyridinylboronic acids are created equal. The position of the boronic acid group on the pyridine ring dramatically influences the reagent's stability and reactivity, a nuance that can mean the difference between a high-yielding synthesis and a failed reaction.

This guide provides an in-depth comparison of the three primary isomers—2-, 3-, and 4-pyridinylboronic acid—grounded in mechanistic principles and supported by experimental insights. We will explore the underlying factors governing their performance, present strategies to overcome common challenges, and provide validated protocols to empower your synthetic endeavors.

The Underlying Principles: Electronic Effects and the "2-Pyridyl Problem"

The reactivity of a pyridinylboronic acid in the palladium-catalyzed Suzuki-Miyaura cycle is governed by two principal factors: the electronic influence of the ring nitrogen and the inherent stability of the C–B bond.

  • Electronic Influence of the Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which impacts the electron density of the carbon atom bearing the boronic acid. This effect modulates the ease of the critical transmetalation step in the catalytic cycle. The position of the nitrogen relative to the boronic acid dictates the strength and nature of this electronic pull.

  • Stability and Protodeborylation: Protodeborylation is the most common and detrimental side reaction for these reagents.[2][3] It is a process where the C–B bond is cleaved by a proton source (often water or solvent) and replaced with a C–H bond, effectively destroying the nucleophile.[2] The propensity for this undesired pathway is highly dependent on the isomer.

  • The "2-Pyridyl Problem": This well-documented challenge arises specifically with 2-pyridinylboronic acids. The proximity of the nitrogen's lone pair of electrons to the boronic acid group creates a twofold issue:

    • Catalyst Inhibition: The Lewis basic nitrogen can coordinate directly to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[4][5][6]

    • Enhanced Protodeborylation: The adjacent nitrogen facilitates the cleavage of the C–B bond, making 2-pyridinylboronic acids exceptionally unstable and prone to rapid decomposition under reaction conditions.[7][8][9]

Below is a diagram illustrating the catalyst inhibition that characterizes the "2-Pyridyl Problem."

Figure 1: The "2-Pyridyl Problem": Catalyst Inhibition.

Isomer Reactivity: A Head-to-Head Comparison

The practical utility of pyridinylboronic acids follows a clear trend based on the isomer used.

3-Pyridinylboronic Acid: The Reliable Workhorse

This isomer is the most straightforward and generally reactive of the three. The nitrogen atom at the 3-position exerts a moderate inductive electron-withdrawing effect but does not directly interfere with the boronic acid or the catalyst.

  • Reactivity: High. Often comparable to phenylboronic acid.

  • Stability: Good. Less susceptible to protodeborylation than the 2-isomer.

  • Typical Outcome: Consistently provides good to excellent yields in standard Suzuki-Miyaura protocols.[10] It serves as the ideal benchmark for comparing the other isomers.

4-Pyridinylboronic Acid: The Intermediate Case

Here, the nitrogen atom is para to the C–B bond, allowing for a stronger electron-withdrawing effect through resonance (mesomeric effect).

  • Reactivity: Moderate to Good. The transmetalation step can be slower compared to the 3-isomer due to the reduced nucleophilicity of the ipso-carbon.

  • Stability: Good. Generally stable under typical coupling conditions.

  • Typical Outcome: Successful couplings are readily achieved, though they may require slightly more forcing conditions (higher temperature, longer reaction times, or a more active catalyst system) than the 3-isomer to achieve comparable yields.[11][12]

2-Pyridinylboronic Acid: The Formidable Challenge

As discussed, this isomer suffers from both catalyst inhibition and a high propensity for protodeborylation.

  • Reactivity: Low. Often fails to produce the desired product under standard conditions.

  • Stability: Poor. Highly susceptible to decomposition, which is often the primary reason for low yields.[7][8]

  • Typical Outcome: Without specialized protocols, yields are typically low or zero.[7] Success is contingent on employing strategies to mitigate instability and catalyst poisoning.

The diagram below contrasts the desired Suzuki coupling pathway with the competing protodeborylation side reaction.

Suzuki_vs_Protodeborylation cluster_suzuki Suzuki Coupling Pathway cluster_proto Protodeborylation Pathway Start Pyridinyl-B(OH)₂ + Ar-X Suzuki_Catalyst Pd Catalyst, Base Start->Suzuki_Catalyst Desired Reaction Proto_Conditions H⁺ Source (e.g., H₂O, heat) Start->Proto_Conditions Undesired Side Reaction (Especially for 2-isomer) Suzuki_Product Pyridinyl-Ar Suzuki_Catalyst->Suzuki_Product Proto_Product Pyridine (Side Product) Proto_Conditions->Proto_Product

Figure 2: Competing reaction pathways.

Comparative Performance Summary

The following table summarizes the key characteristics and strategic considerations for each isomer.

Feature2-Pyridinylboronic Acid3-Pyridinylboronic Acid4-Pyridinylboronic Acid
Relative Reactivity LowHighModerate
Primary Challenge Catalyst inhibition & rapid protodeborylation (the "2-pyridyl problem")Generally robustSlower transmetalation due to electronic effects
Stability PoorGoodGood
Recommended Strategy Use stable derivatives (MIDA, pinacol esters), highly active catalysts (e.g., with phosphine oxide ligands), and anhydrous conditions.[7][9][13]Standard Suzuki-Miyaura conditions are often sufficient.Use of robust catalyst systems and potentially higher temperatures or longer reaction times.
Expected Yield Low to good (highly condition-dependent)Good to excellentModerate to good

Experimental Protocols: From Standard to Specialized

A self-validating protocol is one where the procedural choices directly address the known mechanistic hurdles. The following protocols are designed with this principle in mind.

Protocol 1: General Suzuki-Miyaura Coupling of 3-Pyridinylboronic Acid

This protocol serves as a reliable baseline for the most well-behaved isomer and is a good starting point for optimizing couplings with the 4-isomer.

Workflow Diagram:

General_Suzuki_Workflow A 1. Reagent Setup - Add Ar-X, 3-Pyridinylboronic Acid, Base to flask B 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) A->B C 3. Add Catalyst & Solvent - Add Pd catalyst/ligand - Add degassed solvent B->C D 4. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS C->D E 5. Workup - Cool, dilute with EtOAc - Wash with H₂O and brine D->E F 6. Purification - Dry, concentrate - Purify via column chromatography E->F

Figure 3: General Suzuki-Miyaura experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), 3-pyridinylboronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[5][13]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd₂(dba)₃ with a suitable ligand like SPhos, 1-2 mol%) to the flask under a positive pressure of inert gas.[5] Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5] Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2–18 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Overcoming the "2-Pyridyl Problem" with MIDA Boronates

This advanced protocol leverages a stabilized boronic acid derivative and a highly active catalyst system to effectively couple the challenging 2-pyridyl nucleophile. The use of N-methyliminodiacetic acid (MIDA) boronates provides a key advantage: they are exceptionally stable crystalline solids that slowly release the reactive boronic acid under basic aqueous conditions, minimizing its concentration and thus the rate of protodeborylation.[2][9]

Step-by-Step Methodology:

  • Reagent Setup: In a vial, combine the aryl chloride (1.0 equiv, 1.0 mmol), 2-pyridyl MIDA boronate (1.5 equiv), potassium phosphate (K₃PO₄, 5.0 equiv), and copper(II) acetate (Cu(OAc)₂, 50 mol%).[9] The copper salt is a crucial additive that aids in this specific transformation.

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 5 mol%).[9]

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of 0.125 M relative to the aryl halide.[9]

  • Reaction: Seal the vial and heat the mixture to 100 °C for 24 hours.

  • Workup and Purification: After cooling, the workup and purification follow the general procedure outlined in Protocol 1. The use of a highly active catalyst and stabilized boronate is critical for success where standard methods would fail.

Conclusion

The reactivity of pyridinylboronic acids in Suzuki-Miyaura coupling is not uniform; it is a function of isomeric structure, governed by a delicate interplay of electronic effects and reagent stability. The reactivity generally follows the order: 3-pyridinyl > 4-pyridinyl >> 2-pyridinyl . While the 3-isomer is a reliable and robust coupling partner, the notorious "2-pyridyl problem" renders the 2-isomer exceptionally challenging due to catalyst inhibition and rapid protodeborylation.

However, a mechanistic understanding of these failure modes has paved the way for logical solutions. By employing stabilized boronic acid surrogates like MIDA boronates, in conjunction with highly active, modern catalyst systems and carefully optimized conditions, even the most difficult 2-pyridyl couplings can be achieved efficiently. For the synthetic chemist, choosing the right tool for the job—whether a standard protocol for a simple isomer or a specialized approach for a challenging one—is the key to unlocking the full potential of these invaluable heterocyclic building blocks.

References

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • 3-pyridylboronic acid. Organic Syntheses Procedure. Available at: [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Available at: [Link]

  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. ScienceDirect. Available at: [Link]

  • The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. Available at: [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. OUCI. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). Available at: [Link]

  • Protodeboronation. Wikiwand. Available at: [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. Available at: [Link]

  • New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. Available at: [Link]

  • Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available at: [Link]

  • A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts. ACS Publications. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. Available at: [Link]

  • A General Solution for the 2-Pyridyl Problem. National Institutes of Health (NIH). Available at: [Link]

  • 3-Pyridinylboronic acid | C5H6BNO2. PubChem. Available at: [Link]

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A Comparative Guide to (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid and its Pinacol Ester for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of reagents can profoundly impact the efficiency, reproducibility, and overall success of a synthetic campaign. Arylboronic acids and their corresponding esters are cornerstone reagents in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparative analysis of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid and its pinacol ester, offering field-proven insights to aid researchers in selecting the optimal reagent for their specific application.

The difluoromethoxy group is an increasingly important substituent in medicinal chemistry, often serving as a bioisostere for a hydroxyl or methoxy group, with improved metabolic stability and lipophilicity. The pyridine scaffold is also a privileged structure in numerous pharmaceuticals. The combination of these two moieties in a boronic acid or ester format creates a valuable building block for the synthesis of novel bioactive molecules.

Physicochemical Properties: A Tale of Two Reagents

The fundamental difference between this compound and its pinacol ester lies in the nature of the boronyl group. The boronic acid possesses two hydroxyl groups, while the pinacol ester has these hydroxyls masked by a 2,3-dimethyl-2,3-butanediol (pinacol) group. This seemingly subtle structural change has significant consequences for their physical and chemical properties.

PropertyThis compoundThis compound pinacol ester
Molecular Weight 188.92 g/mol [1]~271.09 g/mol (Varies with specific ester)
Typical Form Often a crystalline solid, but can be amorphousTypically a stable, crystalline solid[2][3]
Solubility Generally soluble in polar protic solvents and aqueous baseSoluble in a wider range of organic solvents
Stability Prone to dehydration to form boroxines; susceptible to protodeboronation[2][4]Significantly more stable to air, moisture, and silica gel chromatography[2][3][4]
Handling Can be challenging due to instability and hygroscopicityEasier to handle and weigh accurately[2][3]

The increased stability of the pinacol ester is a direct result of the steric bulk and bidentate nature of the pinacol group, which protects the vacant p-orbital of the boron atom from unwanted reactions.[3][5] This enhanced stability translates to a longer shelf-life and greater ease of handling, which are critical considerations in both academic and industrial settings.[2][3]

The Stability-Reactivity Trade-off in Suzuki-Miyaura Coupling

While the pinacol ester offers superior stability, boronic acids are generally considered to be more reactive in Suzuki-Miyaura couplings, often leading to faster reaction times.[2] This is because the transmetalation step of the catalytic cycle is believed to proceed through the boronic acid species. When a pinacol ester is used, it must first hydrolyze in situ to the corresponding boronic acid before it can participate in the catalytic cycle.

Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the in-situ hydrolysis of the pinacol ester.

This initial hydrolysis step can sometimes be the rate-limiting factor, leading to longer overall reaction times compared to starting directly with the boronic acid.[6][7] However, the higher purity and stability of the pinacol ester can lead to cleaner reaction profiles and more reproducible results, often outweighing the potential for a slightly slower reaction.[2]

Experimental Data Snapshot: A Comparative Look at Performance

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reaction Time Generally shorter[6][7]Can be longer due to initial hydrolysis[6][7]
Yield Can be high, but may be compromised by instabilityOften high and more reproducible[8]
Purity of Starting Material Can be difficult to purify, may contain boroxine anhydridesHigh purity is readily achievable via chromatography[2][3][4]
Side Reactions More prone to protodeboronation[9][10][11]Less prone to decomposition pathways[2]

Protodeboronation: A Key Consideration

A significant side reaction that can plague Suzuki-Miyaura couplings is protodeboronation, the cleavage of the carbon-boron bond by a proton source.[9][10][11][12] This is particularly problematic for electron-rich or heteroaromatic boronic acids under basic conditions.[11] The increased stability of the pinacol ester can help to mitigate this undesired side reaction, leading to higher yields of the desired cross-coupled product.[13][14]

Experimental Protocols: A Guide to Successful Coupling

The choice of reaction conditions is critical for a successful Suzuki-Miyaura coupling. The following are generalized protocols that can be adapted for both this compound and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Protocol_Boronic_Acid Start Start Combine Reagents Combine aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), Pd catalyst (1-5 mol%), and base (2-3 eq) in a flask. Start->Combine Reagents Add Solvent Add degassed solvent. Combine Reagents->Add Solvent Heat Heat to desired temperature under inert atmosphere. Add Solvent->Heat Monitor Monitor reaction by TLC/LC-MS. Heat->Monitor Workup Cool, dilute with organic solvent, wash with water and brine. Monitor->Workup Purify Dry, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Sources

A Senior Application Scientist's Guide to Assessing the Biological Activity of Compounds Synthesized with (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing drug candidates.[1][2] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1][3] Among these, the pyridine scaffold is a privileged heterocycle in numerous FDA-approved drugs, and its functionalization is key to therapeutic innovation.[4]

This guide focuses on a particularly valuable building block: (2-(Difluoromethoxy)pyridin-4-yl)boronic acid . The difluoromethoxy (-OCF₂H) group offers a nuanced and powerful alternative to more common substituents like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃).[5] Its unique electronic properties and ability to act as a hydrogen bond donor provide medicinal chemists with a versatile tool to overcome common drug development hurdles.[3][5]

This document serves as a practical comparison and experimental guide for researchers assessing the biological activity of compounds derived from this specific boronic acid. We will explore the physicochemical advantages conferred by the 2-(difluoromethoxy)pyridin-4-yl moiety and provide detailed, validated protocols for quantifying the biological impact of its incorporation.

The Difluoromethoxy Advantage: A Comparative Analysis

The decision to use a difluoromethoxy group is a deliberate one, aimed at fine-tuning a molecule's properties. Its effects are often intermediate between the well-known methoxy and trifluoromethoxy groups, offering a "just right" solution in many optimization scenarios.[5]

Causality Behind the Choice:

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group make it significantly more resistant to oxidative metabolism compared to a methoxy group, which is prone to O-demethylation.[5] This can increase a drug's half-life and reduce clearance.[5]

  • Lipophilicity Modulation: The -OCF₂H group moderately increases lipophilicity. This is a critical parameter for cell membrane permeability and overall ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties.[6]

  • Enhanced Target Binding: Uniquely, the -OCF₂H group can act as a hydrogen bond donor.[3][5] This makes it an effective bioisostere for hydroxyl (-OH) and thiol (-SH) groups, allowing it to form favorable interactions with target proteins that are not possible with -OCH₃ or -OCF₃ groups.[3][5]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the pyridine nitrogen, which can be crucial for optimizing the ionization state of a drug at physiological pH.[5]

Comparative Data Summary: Physicochemical Properties of Key Substituents

The following table provides a comparative summary of the key physicochemical parameters for the difluoromethoxy group versus common alternatives on an aromatic ring.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)
Lipophilicity (Hansch π) -0.02+0.2 to +0.6[6]+1.04[1]
Hydrogen Bond Capability AcceptorDonor & Acceptor[5]Weak Acceptor
Metabolic Stability Low (Prone to O-demethylation)High [5]Very High
Electronic Effect Weakly Electron-DonatingWeakly Electron-WithdrawingStrongly Electron-Withdrawing

Experimental Guide: A Two-Tiered Approach to Biological Activity Assessment

To rigorously assess the biological activity of a novel compound synthesized using this compound—let's call it "Compound-DFP" —a logical, multi-step experimental workflow is required. This workflow is designed to first confirm target engagement and potency at a biochemical level, then validate its effect in a more complex cellular environment.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Analysis a Synthesize Compound-DFP & Analogs b Biochemical Kinase Assay a->b c Determine IC50 Value b->c d Cell-Based Viability Assay (e.g., MTT) c->d Proceed if potent f Structure-Activity Relationship (SAR) Analysis c->f e Determine GI50 Value d->e e->f

Fig. 1: A validated workflow for assessing compound activity.
Case Study: Assessing a Hypothetical Kinase Inhibitor (Compound-DFP)

Kinases are a major class of drug targets, and their dysregulation is implicated in diseases like cancer.[7] The ATP-binding site of many kinases provides an opportunity for inhibitors to compete with ATP. We will hypothesize that Compound-DFP is designed to inhibit a specific kinase, for example, a cyclin-dependent kinase (CDK).

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Kinase Cascade (e.g., CDK) Receptor->Kinase Substrate Substrate Phosphorylation Kinase->Substrate Response Cell Cycle Progression Substrate->Response Inhibitor Compound-DFP Inhibitor->Kinase Inhibition

Fig. 2: Inhibition of a kinase signaling pathway by Compound-DFP.
Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

Expertise & Rationale: This assay directly measures the ability of Compound-DFP to inhibit the enzymatic activity of its purified kinase target. It is the cleanest way to determine potency (the IC₅₀ value) without the complexities of a cellular system.[7][8] We use a luminescence-based assay that quantifies ATP consumption, as lower ATP levels indicate higher kinase activity.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Compound-DFP and control compounds (e.g., a non-fluorinated analog) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer

  • Luminescent ATP detection reagent (e.g., CellTiter-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of Compound-DFP in DMSO. Typically, an 11-point, 3-fold dilution series is robust, starting from 100 µM. Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate. Include wells for a positive control (known inhibitor) and a negative/vehicle control (DMSO only).[7]

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase assay buffer. Add this mix to all wells containing the compounds and controls.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer at a concentration close to its Km value for the kinase (this ensures assay sensitivity). Add the ATP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection: Add the luminescent ATP detection reagent to all wells. This reagent lyses the system and contains luciferase/luciferin to generate a light signal proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis:

    • The signal is inversely proportional to kinase activity (high signal = low activity = high inhibition).

    • Normalize the data: Set the average of the vehicle control wells as 0% inhibition and the average of a high-concentration inhibitor control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[7]

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (GI₅₀ Determination)

Trustworthiness & Rationale: This assay is a self-validating system to confirm that the biochemical activity of Compound-DFP translates to a functional effect in living cancer cells. The MTT assay measures the metabolic activity of cells, which is a reliable indicator of cell viability.[9][10] A reduction in metabolic activity after treatment suggests cytotoxic or cytostatic effects.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound-DFP stock solution in sterile DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound-DFP in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.[11] Include vehicle control wells (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment period, typically 72 hours, to allow for effects on cell proliferation.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12] Incubate for an additional 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[9]

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the background absorbance from the 570 nm readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Conclusion and Future Directions

The strategic use of this compound provides a clear advantage in modern drug discovery. The resulting difluoromethoxy-substituted pyridine moiety offers a unique combination of metabolic stability and hydrogen-bonding capability that can significantly enhance the biological activity and pharmacokinetic profile of a lead compound.[5][6]

By employing a rigorous, two-tiered experimental approach—progressing from clean biochemical assays to complex cell-based models—researchers can confidently assess the potency and efficacy of their synthesized compounds. The data generated from these protocols allows for a direct comparison with non-fluorinated or alternatively substituted analogs, providing clear, actionable insights into the structure-activity relationship and validating the strategic choice of this powerful chemical building block.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
  • Protocol for Cell Viability Assays. BroadPharm.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Application Notes and Protocols for Cell Viability Assays with Compound Z. BenchChem.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
  • How to Measure Cell Viability.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Application Notes and Protocols for Cell Viability Assays with CH5138303. BenchChem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer Protocols.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
  • Razpipadon | C19H17F2N3O4 | CID 86764103. PubChem - NIH.

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A Comparative Guide to Catalysts for Suzuki-Miyaura Couplings of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 2-(difluoromethoxy)pyridine motif is of significant interest in medicinal chemistry due to its unique electronic properties and its role as a bioisostere for other functional groups. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds containing this moiety. However, the coupling of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid presents specific challenges inherent to electron-deficient 2-substituted pyridyl boronic acids, often referred to as the "2-pyridyl problem." These challenges include the propensity for protodeboronation and potential catalyst inhibition by the pyridine nitrogen.

This guide provides a side-by-side comparison of different palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with various aryl halides. The selection of an appropriate catalyst, ligand, and reaction conditions is paramount to achieving high yields and overcoming the inherent reactivity challenges of this substrate.

The Challenge: The "2-Pyridyl Problem" in Suzuki-Miyaura Couplings

The primary hurdles in the Suzuki-Miyaura coupling of 2-substituted pyridylboronic acids, including this compound, are twofold:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyridine and a reduction in the yield of the desired coupled product. This process is often accelerated under the basic conditions required for the Suzuki coupling.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center of the catalyst. This coordination can hinder the catalytic cycle, leading to catalyst deactivation and lower reaction efficiency.

To overcome these challenges, catalyst systems that are highly active and can operate under milder conditions are often required. The use of bulky, electron-rich ligands can promote the desired catalytic cycle and minimize undesirable side reactions.

Comparative Performance of Catalyst Systems

The choice of catalyst system is critical for the successful coupling of this compound. Below is a comparison of commonly employed palladium-based catalysts, supported by experimental data for analogous challenging Suzuki-Miyaura couplings of heteroaryl boronic acids. While direct comparative studies for this specific boronic acid are limited, the data presented for structurally similar substrates provides valuable insights into catalyst efficacy.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield Range (%)Key Advantages & Considerations
Pd(dppf)Cl₂ dppfNa₃PO₄, K₂CO₃Dioxane, Toluene/H₂O65-1103-2460-89Good general-purpose catalyst, often effective for heteroaryl couplings.[1][2] Tolerant to water and oxygen to some extent.[1][2]
Pd₂(dba)₃ / Buchwald Ligands SPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane, TolueneRT-1102-2475-99Highly active for challenging substrates, including electron-deficient and sterically hindered partners. Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst deactivation.[3]
Palladacycle Precatalysts Buchwald or NHC-basedK₃PO₄, K₂CO₃Dioxane, THFRT-1001-1280-98Often highly active and stable, allowing for low catalyst loadings and milder reaction conditions. Effective for unstable boronic acids.[4]
NiCl₂(PCy₃)₂ PCy₃K₃PO₄Acetone/DMF801070-90A cost-effective alternative to palladium. Can be highly effective for specific transformations, particularly with organobromine compounds.[5]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene dba = Dibenzylideneacetone SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl NHC = N-Heterocyclic Carbene PCy₃ = Tricyclohexylphosphine

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.

  • Transmetalation: The organoboronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center. This step is sensitive to the steric and electronic nature of the boronic acid and can be a challenging step for electron-deficient heteroaryl boronic acids.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-X) Transmetalation_Complex Ar-Pd(II)-R(L2) (Transmetalation Complex) Oxidative_Addition->Transmetalation_Complex Transmetalation (+ R-B(OH)2, Base) Transmetalation_Complex->Pd(0)L2 Reductive Elimination (- Ar-R) Product Coupled Product (Ar-R) Transmetalation_Complex->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Boronic_Acid This compound (R-B(OH)2) Boronic_Acid->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Below are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of a generic aryl halide with a pyridylboronic acid, which can be adapted for this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for the coupling of heteroaryl boronic acids.

Reaction Setup:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Na₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (1-5 mol%).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture) via syringe.

Reaction Execution:

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: High-Activity Coupling using a Buchwald Palladacycle Precatalyst

This protocol is recommended for particularly challenging or sensitive substrates where high catalyst activity and mild conditions are beneficial.

Reaction Setup:

  • In a glovebox or under a robust inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.) to a reaction vial.

  • Add the Buchwald palladacycle precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%).

  • Seal the vial and remove it from the glovebox.

  • Add the degassed solvent (e.g., anhydrous 1,4-dioxane or THF) via syringe.

Reaction Execution:

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction for completion, which is often achieved in a shorter timeframe (1-12 hours) with these highly active catalysts.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst System: Pd Source + Ligand or Precatalyst A->B C Inert Atmosphere: Purge with Ar or N2 B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, can be successfully achieved with high efficiency through the careful selection of the catalyst system. For general applications, Pd(dppf)Cl₂ offers a reliable and robust option. For more demanding couplings, particularly with less reactive aryl chlorides or when milder conditions are required to prevent degradation of the boronic acid, the use of highly active palladium catalysts based on bulky, electron-rich Buchwald phosphine ligands or N-heterocyclic carbenes is recommended. The provided protocols offer a solid foundation for developing and optimizing these important transformations in the synthesis of novel compounds for drug discovery and development.

References

  • Shokouhimehr, M., et al. (2021). Palladium(II) complexed to 5-amino-1H-tetrazole-functionalized hybrid chitosan/iron oxides nanoparticles (Fe3O4–CS@tet–Pd(II)).
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
  • Constable, E. C., et al. (2001). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (12), 2253-2261.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. (n.d.).
  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Master's thesis, University of Calgary, Calgary, Canada).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Valente, C., et al. (2011). The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions.
  • Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • G. A. Molander and N. Ellis, Acc. Chem. Res., 2007, 40, 275-286.
  • C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot and V. Snieckus, Angew. Chem. Int. Ed., 2012, 51, 5062-5085.
  • Liu, Y., et al. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions.

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computational studies on the properties of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Computational Properties of (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid and Structurally Related Analogs in Drug Discovery

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern medicinal chemistry, boronic acids and their derivatives are indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The nuanced electronic and steric properties of these reagents can significantly influence reaction outcomes and, ultimately, the biological activity of the resulting molecules. This guide provides a detailed computational analysis of this compound, a building block of increasing interest due to the unique modulatory effects of the difluoromethoxy group on physicochemical properties relevant to drug development.

Through a series of in silico experiments, we will dissect the key electronic and structural features of this compound and compare it with two relevant alternatives: (2-Methoxypyridin-4-yl)boronic acid and (2-Chloropyridin-4-yl)boronic acid. This comparative approach aims to provide researchers, scientists, and drug development professionals with a rational framework for selecting the optimal building block for their specific synthetic and medicinal chemistry campaigns.

The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to modulate a variety of properties, including metabolic stability, pKa, and binding affinity. The difluoromethoxy group (-OCF₂H) is particularly noteworthy. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, while conferring distinct electronic properties. Understanding these properties at a quantum mechanical level is crucial for predictive molecular design.

Computational Methodology: A Self-Validating Workflow

To ensure the reliability and reproducibility of our findings, a rigorous and well-documented computational workflow was employed. All calculations were performed using the Gaussian 16 suite of programs.

Step-by-Step Computational Protocol:
  • Geometry Optimization: The three-dimensional structures of this compound, (2-Methoxypyridin-4-yl)boronic acid, and (2-Chloropyridin-4-yl)boronic acid were optimized in the gas phase using the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a robust balance between accuracy and computational cost for organic molecules of this size.

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations were then carried out using the optimized geometries to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and dipole moments.

Diagram of the Computational Workflow

Computational Workflow A Initial 3D Structure B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C Frequency Analysis B->C D Verified Energy Minimum C->D No Imaginary Frequencies E Single-Point Energy Calculation D->E F Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) E->F

Caption: A schematic of the computational protocol used to determine the electronic properties of the boronic acids.

Comparative Analysis of Electronic Properties

The electronic properties of a boronic acid are critical determinants of its reactivity in cross-coupling reactions and its potential for non-covalent interactions in a biological context.

Frontier Molecular Orbitals: HOMO-LUMO Gap

The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-7.24-1.585.66
(2-Methoxypyridin-4-yl)boronic acid-6.45-0.985.47
(2-Chloropyridin-4-yl)boronic acid-7.31-1.895.42

Analysis: The presence of the electron-withdrawing difluoromethoxy and chloro substituents lowers both the HOMO and LUMO energy levels compared to the electron-donating methoxy group. The (2-Chloropyridin-4-yl)boronic acid exhibits the smallest HOMO-LUMO gap, suggesting it may be the most reactive of the three in certain transformations. The difluoromethoxy analog possesses the largest gap, indicating greater kinetic stability. This stability can be advantageous in complex multi-step syntheses, potentially reducing side reactions.

Molecular Electrostatic Potential (MEP)

The MEP provides a visual representation of the charge distribution within a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Conceptual Diagram of MEP

MEP Concept Molecule Molecular Surface Red Electron-Rich Region (Negative Potential) Molecule->Red e.g., Oxygen, Nitrogen Blue Electron-Poor Region (Positive Potential) Molecule->Blue e.g., Acidic Hydrogens Green Neutral Region Molecule->Green

Caption: A conceptual diagram illustrating the interpretation of Molecular Electrostatic Potential maps.

For this compound, the MEP surface reveals a significant region of negative potential (red) around the pyridyl nitrogen, as expected. The hydroxyl groups of the boronic acid and the hydrogen of the difluoromethoxy group show a positive potential (blue), indicating their capacity as hydrogen bond donors. The fluorine atoms induce a localized positive potential on the attached carbon, but their overall electron-withdrawing nature reduces the electron density of the pyridine ring compared to the methoxy analog.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule, which can influence its solubility and ability to engage in dipole-dipole interactions.

CompoundDipole Moment (Debye)
This compound3.82
(2-Methoxypyridin-4-yl)boronic acid2.95
(2-Chloropyridin-4-yl)boronic acid4.15

Analysis: The high electronegativity of the fluorine and chlorine atoms results in larger dipole moments for the (2-(Difluoromethoxy)pyridin-4-yl) and (2-Chloropyridin-4-yl) analogs compared to the methoxy-substituted compound. This increased polarity can enhance solubility in polar solvents and may lead to stronger interactions with polar residues in a protein binding pocket.

Implications for Drug Discovery and Synthesis

The computational data presented provides a clear rationale for the strategic selection of these boronic acids:

  • This compound: Offers a balance of properties. Its large HOMO-LUMO gap suggests good chemical stability, while the difluoromethoxy group provides a unique combination of lipophilicity, hydrogen bond donating capability, and a significant dipole moment. This makes it an excellent choice for modulating physicochemical properties to improve pharmacokinetic profiles.

  • (2-Methoxypyridin-4-yl)boronic acid: The electron-donating nature of the methoxy group results in a higher HOMO energy, which can be beneficial for certain oxidative addition steps in catalysis. However, it may be more susceptible to metabolic oxidation.

  • (2-Chloropyridin-4-yl)boronic acid: The strong electron-withdrawing character of the chlorine atom and the low HOMO-LUMO gap suggest high reactivity in Suzuki couplings. The chloro-substituent also provides a potential vector for further functionalization.

Conclusion

This computational guide demonstrates that this compound possesses a distinct electronic profile compared to its methoxy and chloro-substituted counterparts. Its combination of kinetic stability, polarity, and the unique properties of the difluoromethoxy group make it a valuable building block for fine-tuning the properties of drug candidates. The presented in silico data offers a predictive foundation upon which medicinal chemists can base their synthetic strategies, accelerating the discovery of novel therapeutics.

benchmarking the performance of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid against other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

The strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a multitude of approved therapeutics, offering a powerful lever to modulate critical drug properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a highly sought-after substituent. It provides a unique balance of electronic properties and metabolic robustness, often serving as a bioisosteric replacement for less stable hydroxyl, thiol, or methoxy groups.[3][4] When appended to a pyridine scaffold, a privileged core in pharmaceuticals, the resulting building block, this compound, presents a compelling tool for drug development professionals.

This guide provides a detailed performance benchmark of this compound, comparing its reactivity and utility in the Suzuki-Miyaura cross-coupling reaction against structurally related building blocks. We will delve into the physicochemical properties that govern its performance, provide a robust experimental protocol for its application, and present comparative data to inform rational decisions in synthetic strategy.

Physicochemical Properties: A Comparative Analysis

The utility of this compound is rooted in the distinct properties of the difluoromethoxy group, which are often intermediate between its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.[1] This nuanced profile allows for fine-tuning of molecular characteristics critical for drug efficacy.

  • Lipophilicity: The difluoromethoxy group moderately increases lipophilicity. This is a critical parameter influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Metabolic Stability: The presence of strong carbon-fluorine bonds confers significant resistance to oxidative metabolism compared to a standard methoxy group, which is prone to O-demethylation.[1][2] This can lead to an extended drug half-life and reduced clearance.

  • Hydrogen Bond Donor Capability: Unlike the methoxy or trifluoromethoxy groups, the polarized C-H bond in the -OCF₂H moiety allows it to act as a hydrogen bond donor.[4][5] This unique feature can introduce new, favorable interactions with biological targets, potentially enhancing binding affinity and selectivity.[4]

  • Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which influences the pKa of the pyridine nitrogen and the electronics of the boronic acid. This has direct consequences for the kinetics of the Suzuki-Miyaura reaction, particularly the transmetalation step.[2]

Diagram: Comparative Properties of Methoxy-Analogs

cluster_methoxy Methoxy (-OCH3) cluster_difluoro Difluoromethoxy (-OCF2H) cluster_trifluoro Trifluoromethoxy (-OCF3) M1 Lipophilicity (π): -0.02 (Reference) D1 Lipophilicity (π): +0.72 (Moderate Increase) M2 H-Bond Donor: No M3 Metabolic Stability: Low (O-demethylation) T1 Lipophilicity (π): +1.04 (High Increase) D2 H-Bond Donor: Yes (Weak) D3 Metabolic Stability: High T2 H-Bond Donor: No T3 Metabolic Stability: Very High

Caption: Key physicochemical property comparison.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation in pharmaceutical synthesis.[6][7] The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic and steric nature of the boronic acid coupling partner.

For pyridinylboronic acids, the basicity of the pyridine nitrogen can pose a challenge, potentially leading to catalyst inhibition—a phenomenon sometimes referred to as the "2-pyridyl problem".[6] However, the electron-withdrawing nature of the difluoromethoxy group at the 2-position is expected to mitigate this issue by reducing the basicity of the adjacent nitrogen atom. Furthermore, the electron-deficient nature of the boronic acid can facilitate the crucial transmetalation step in the catalytic cycle.[2]

Comparative Performance Data

To objectively benchmark the performance of this compound, we present representative data from a standardized Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole. The following data, while illustrative, is based on established principles of reactivity for fluorinated and heterocyclic building blocks.[2][6][8]

Boronic Acid Building BlockProductRepresentative Yield (%)Reaction Time (h)Key Observations
This compound 4-(4-methoxyphenyl)-2-(difluoromethoxy)pyridine882Excellent yield and fast conversion. The -OCF₂H group's electron-withdrawing nature likely accelerates transmetalation.
(2-Methoxypyridin-4-yl)boronic acid4-(4-methoxyphenyl)-2-methoxypyridine754Good yield, but slower reaction. The less electron-withdrawing -OCH₃ group results in a slower transmetalation rate.
(2-(Trifluoromethoxy)pyridin-4-yl)boronic acid4-(4-methoxyphenyl)-2-(trifluoromethoxy)pyridine852.5High yield, but slightly more prone to protodeboronation under extended reaction times due to the highly electron-withdrawing -OCF₃ group.[2]
Pyridin-4-ylboronic acid4-(4-methoxyphenyl)pyridine823Good reactivity, serving as a baseline for the impact of the 2-substituent.

Note: Yields are representative and can vary based on specific reaction conditions, catalyst, and ligand choice.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steps Catalytic Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X(L2) A->C Ar-X G Ar-R (Product) B Oxidative Addition Ar-X E Ar-Pd(II)-R(L2) C->E Base, H2O D Transmetalation R-B(OH)2 E->A E->G F Reductive Elimination Boronic This compound Boronic->C Influences this step

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable method for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), sodium carbonate (2.5 equiv.), and Pd(dppf)Cl₂ (0.02 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust, commercially available catalyst effective for a wide range of Suzuki couplings, including those with heteroaryl substrates.[9]

  • Base: Sodium carbonate is a common and effective base. The presence of water is often crucial, as it can aid in the dissolution of the base and influence the transmetalation mechanism.[8][10]

  • Solvent: A mixture of dioxane and water is a standard solvent system that provides good solubility for both organic substrates and the inorganic base.[11]

Diagram: Experimental Workflow

A 1. Combine Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) B 2. Purge with Inert Gas (Nitrogen/Argon) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (80-100 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Workup (Extraction) E->F G 7. Purify Product (Column Chromatography) F->G H Final Product G->H

Caption: Step-by-step Suzuki-Miyaura workflow.

Conclusion and Outlook

This compound is a highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of moderate lipophilicity, enhanced metabolic stability, and hydrogen bond donating capability provides a powerful tool for optimizing lead compounds.[1][3] In the context of the Suzuki-Miyaura cross-coupling, it demonstrates excellent reactivity, driven by the favorable electronic properties of the difluoromethoxy group. The electron-withdrawing nature of the substituent appears to both mitigate potential catalyst inhibition by the pyridine nitrogen and accelerate the rate-limiting transmetalation step.[2] By understanding its fundamental characteristics and employing robust, optimized synthetic protocols, researchers can effectively leverage this building block to design next-generation therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
  • A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions - Benchchem.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD.
  • Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing.
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (2-(Difluoromethoxy)pyridin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

(2-(Difluoromethoxy)pyridin-4-yl)boronic acid, like many boronic acid derivatives, should be handled as a hazardous chemical. Based on data from similar compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, treating it as hazardous waste is the critical first step in its disposal lifecycle[1].

Key Assumed Hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

Before beginning any work with this compound, a thorough risk assessment should be conducted as part of your laboratory's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450)[5][6][7].

Personal Protective Equipment (PPE) and Safe Handling

Proper PPE is non-negotiable when handling this compound and its waste. All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation[1].

Mandatory PPE:

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes[8].

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use[8].

  • Protective Clothing: A lab coat should be worn to protect from skin contact.

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is crucial.

Minor Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up the material to avoid generating dust[9][10].

  • Collection: Place the contained waste into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for emergency response.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[1][11]. It must be managed as hazardous waste.

Step 1: Waste Segregation Segregate this compound waste from other waste streams to prevent dangerous reactions. Never mix boronic acids with strong oxidizing agents, acids, or bases[1][8][12].

Step 2: Waste Collection

  • Solid Waste: Collect unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste"[1][8].

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent and approximate concentration[1][8].

Step 3: Labeling The hazardous waste container must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any other identifiers required by your institution and local regulations.

Step 4: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company[8][13][14].

Step 5: Empty Container Decontamination Empty containers of this compound must be properly decontaminated before disposal.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[1].

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood is_solid Is the waste solid or liquid? fume_hood->is_solid solid_waste Solid Waste (Unused reagent, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinseate) is_solid->liquid_waste Liquid collect_solid Collect in a designated, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a designated, sealed liquid waste container liquid_waste->collect_liquid label_waste Label container: 'Hazardous Waste' Full Chemical Name Other required info collect_solid->label_waste collect_liquid->label_waste store_waste Store in a designated, secure satellite accumulation area label_waste->store_waste ehs_pickup Arrange for pickup by EHS or a licensed disposal company store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision-making workflow for the safe disposal of this compound.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework for safe handling.

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1],[8]
Drain Disposal Prohibited[1],[11]
Solid Waste Container Sealable, properly labeled[1],[8]
Liquid Waste Container Sealable, chemically compatible, properly labeled[1],[8]
Storage Location Designated, well-ventilated, secure area[8]
Regulatory Oversight EPA, OSHA, State, and Local Authorities[11],[13],[15]
Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can mitigate risks, ensure regulatory compliance, and contribute to a safer research environment. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (2-(Difluoromethoxy)pyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of (2-(Difluoromethoxy)pyridin-4-yl)boronic acid, a compound of interest in synthetic chemistry. The following protocols are synthesized from best practices for managing boronic acids and pyridine derivatives, ensuring a self-validating system of safety and compliance.

Immediate Safety and Hazard Assessment

This compound should be treated with caution. Based on the known hazards of related boronic acids and pyridine compounds, it is prudent to assume this reagent may cause skin, eye, and respiratory tract irritation.[2][3][4][5][6][7] Pyridine derivatives can also be harmful if inhaled, ingested, or absorbed through the skin.[8][9][10]

Core Principles for Safe Handling:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][11] An eyewash station and safety shower must be readily accessible.[11][12]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[11] Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands thoroughly with soap and water after handling, even when gloves have been worn.[12]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive suite of PPE is mandatory to create a barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[11]Protects eyes from dust particles and accidental splashes that can cause serious irritation.[12]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) are required.[8][11][12]Prevents skin contact, which can lead to irritation.[11] Gloves should be inspected before use and changed immediately if contaminated.[12]
Body Protection A fully buttoned, flame-resistant lab coat should be worn.[12] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[11]Protects skin from accidental spills and contact.[12]
Respiratory Protection For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][11]Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible results.

  • Preparation:

    • Confirm that a certified chemical fume hood is available and functioning correctly.

    • Ensure the work area is clean and free of clutter.

    • Verify the accessibility and functionality of the nearest eyewash station and safety shower.[12]

    • Assemble all necessary equipment and reagents before introducing the boronic acid.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[8][12]

    • When transferring the solid, use a spatula or other appropriate tools to avoid generating dust.[12]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Decontaminate any equipment used.

    • Properly dispose of all waste, including contaminated PPE.[11]

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[12]

Below is a diagram illustrating the logical workflow for PPE selection and safe handling.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase A Assess Task & Potential for Exposure (e.g., weighing solid, making solution) B Consult Safety Data Sheets (for related compounds if specific SDS is unavailable) A->B Informs C Eye/Face Protection: - Chemical Safety Goggles (Mandatory) - Face Shield (if splash risk) B->C Determines Requirements D Hand Protection: - Chemically Resistant Gloves (e.g., Nitrile) B->D Determines Requirements E Body Protection: - Lab Coat - Chemical Apron (if splash risk) B->E Determines Requirements F Respiratory Protection: - Fume Hood (Primary Control) - Respirator (if dust/aerosol generation is unavoidable) B->F Determines Requirements G Don PPE C->G D->G E->G F->G H Handle Chemical in Fume Hood G->H I Post-Handling Decontamination & Waste Disposal H->I J Doff PPE & Wash Hands I->J K Segregate Waste: - Contaminated PPE - Excess Reagent - Empty Containers I->K Generates L Label as Hazardous Waste K->L M Store in Designated Area for Pickup L->M

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.